molecular formula C8H7N3O5 B1580933 2,4-Dinitroacetanilide CAS No. 610-53-7

2,4-Dinitroacetanilide

Cat. No.: B1580933
CAS No.: 610-53-7
M. Wt: 225.16 g/mol
InChI Key: BRZYMGKDOVQJGX-UHFFFAOYSA-N
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Description

2,4-Dinitroacetanilide is a useful research compound. Its molecular formula is C8H7N3O5 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2',4'-Dinitroacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dinitrophenyl)acetamide
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InChI

InChI=1S/C8H7N3O5/c1-5(12)9-7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BRZYMGKDOVQJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060587
Record name 2',4'-Dinitroacetanilide
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Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-53-7
Record name N-(2,4-Dinitrophenyl)acetamide
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Record name Acetamide, N-(2,4-dinitrophenyl)-
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Record name 2,4-Dinitroacetanilide
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Record name Acetamide, N-(2,4-dinitrophenyl)-
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Record name 2',4'-Dinitroacetanilide
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Record name 2',4'-dinitroacetanilide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dinitroacetanilide from Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroacetanilide from acetanilide (B955). The synthesis is presented as a two-step process, involving the initial mono-nitration of acetanilide to form the intermediate, p-nitroacetanilide, followed by a second, more vigorous nitration to yield the final this compound product. This methodology is necessitated by the electronic effects of the substituents on the aromatic ring; the acetamido group is activating and ortho-, para-directing, while the first nitro group is strongly deactivating, requiring more forcing conditions for the second nitration.

Reaction Principle

The synthesis is based on the electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

  • Step 1: Mono-nitration. Acetanilide is treated with a standard nitrating mixture under controlled, cold conditions (0-10 °C) to favor the formation of the mono-substituted p-nitroacetanilide. The acetamido group (-NHCOCH₃) directs the incoming nitro group primarily to the para position due to less steric hindrance compared to the ortho positions.

  • Step 2: Di-nitration. The intermediate, p-nitroacetanilide, is then subjected to a more potent nitrating mixture, typically involving fuming nitric acid, and under less stringent temperature controls. The deactivating nature of the first nitro group requires these harsher conditions to facilitate the introduction of a second nitro group at the 2-position (ortho to the acetamido group).

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
AcetanilideC₈H₉NO135.17114.3
p-NitroacetanilideC₈H₈N₂O₃180.16214 - 216
This compound C₈H₇N₃O₅ 225.16 118 - 120

Table 2: Reagent Quantities for Synthesis

StepReagentMoles (approx.)Quantity
1 Acetanilide0.07410.0 g
Conc. Sulfuric Acid (d=1.84)-20 mL
Conc. Nitric Acid (d=1.42)0.115.0 mL
Conc. Sulfuric Acid (for nitrating mix)-5.0 mL
2 p-Nitroacetanilide0.0285.0 g
Conc. Sulfuric Acid (d=1.84)-5.0 mL
Fuming Nitric Acid (d=1.5)0.0632.0 mL

Experimental Protocols

Safety Precautions: This synthesis involves the use of highly corrosive and strong oxidizing acids (concentrated and fuming nitric acid, concentrated sulfuric acid). All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

Step 1: Synthesis of p-Nitroacetanilide

Methodology:

  • Dissolution: In a 250 mL flask, dissolve 10.0 g of acetanilide in 20 mL of concentrated sulfuric acid. Stir the mixture until all the acetanilide has dissolved.

  • Cooling: Cool the solution in an ice-salt bath until the temperature is between 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing should be done while cooling the beaker in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This process is highly exothermic.

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 1 hour to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly and with stirring onto 200 g of crushed ice in a large beaker. The p-nitroacetanilide will precipitate as a pale yellow solid.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus (B1172312) paper. This removes residual acids.

  • Purification and Drying: The crude product can be purified by recrystallization from ethanol. Dry the purified crystals in a desiccator or a low-temperature oven. The expected yield is approximately 11 g (81%).

Step 2: Synthesis of this compound from p-Nitroacetanilide

Methodology:

  • Dissolution: Place 5.0 g of dry p-nitroacetanilide in a 100 mL flask and add 5 mL of concentrated sulfuric acid.

  • Nitration: To this suspension, add 2.0 mL of fuming nitric acid (d 1.5). The temperature of the mixture will rise.

  • Heating: Heat the flask on a boiling water bath for 10 minutes, shaking the flask intermittently to ensure thorough mixing. By the end of the heating period, a clear solution should be obtained.

  • Precipitation: Allow the flask to cool slightly and then pour the contents carefully onto about 100 g of crushed ice.

  • Isolation and Washing: The this compound will separate as a pale brown or greyish solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification and Drying: Purify the crude product by recrystallization from rectified spirit (ethanol). The pure this compound is obtained as pale yellow needles. Dry the product and determine its melting point (118-120 °C). The expected yield is approximately 5.0 g (80%).

Visualizations

Reaction Pathway

The following diagram illustrates the two-step electrophilic aromatic substitution pathway from acetanilide to this compound.

ReactionPathway Acetanilide Acetanilide pNitroacetanilide p-Nitroacetanilide (Intermediate) Acetanilide->pNitroacetanilide Dinitroacetanilide This compound (Final Product) pNitroacetanilide->Dinitroacetanilide Step 2: Di-nitration Reagent1 Conc. HNO₃ Conc. H₂SO₄ (0-10 °C) inv1 Reagent1->inv1 Reagent2 Fuming HNO₃ Conc. H₂SO₄ (Heat) inv2 Reagent2->inv2

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from starting materials to the final purified product.

ExperimentalWorkflow cluster_step1 Step 1: Mono-nitration cluster_step2 Step 2: Di-nitration A1 Dissolve Acetanilide in Conc. H₂SO₄ A2 Cool Mixture (0-5 °C) A1->A2 A3 Prepare & Add Nitrating Mixture (<10 °C) A2->A3 A4 Stir at Room Temp (1 hour) A3->A4 A5 Precipitate on Ice A4->A5 A6 Filter & Wash Crude Product A5->A6 A7 Recrystallize & Dry p-Nitroacetanilide A6->A7 B1 Suspend p-Nitroacetanilide in Conc. H₂SO₄ A7->B1 Intermediate Product B2 Add Fuming HNO₃ B1->B2 B3 Heat on Water Bath (10 mins) B2->B3 B4 Precipitate on Ice B3->B4 B5 Filter & Wash Crude Product B4->B5 B6 Recrystallize & Dry This compound B5->B6

In-Depth Technical Guide to the Chemical Properties of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroacetanilide, also known as N-(2,4-dinitrophenyl)acetamide, is a nitroaromatic compound of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a dinitrophenyl group attached to an acetamide (B32628) moiety, imparts distinct reactivity and physical properties. The two electron-withdrawing nitro groups strongly influence the chemistry of the aromatic ring and the amide linkage, making it a versatile building block for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactions, and spectral characterization, intended for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a yellow crystalline solid.[1] It is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and has limited solubility in water.[1]

PropertyValueReference
CAS Number 610-53-7[2][3][4]
Molecular Formula C₈H₇N₃O₅[2][3][4]
Molecular Weight 225.16 g/mol [2][3]
Melting Point ~180 °C[5]
Appearance Yellow crystalline solid[1]
IUPAC Name N-(2,4-dinitrophenyl)acetamide[1]
Synonyms 2',4'-Dinitroacetanilide, 1-Acetamido-2,4-dinitrobenzene, Acetamide, N-(2,4-dinitrophenyl)-[2][4]

Synthesis and Reactions

This compound is primarily synthesized through the acetylation of 2,4-dinitroaniline (B165453). Its most characteristic reaction is the reverse process: acid-catalyzed hydrolysis to regenerate the parent aniline (B41778).

Synthesis: Acetylation of 2,4-Dinitroaniline

The synthesis involves the reaction of 2,4-dinitroaniline with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst or solvent.

Synthesis cluster_reactants Reactants cluster_products Products R1 2,4-Dinitroaniline P1 This compound R1->P1 + (CH₃CO)₂O R2 Acetic Anhydride R2->P1 P2 Acetic Acid P1->P2 + H₂O (side product)

Caption: Synthesis of this compound via acetylation.

Experimental Protocol: Synthesis of this compound

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitroaniline (5.0 g, 27.3 mmol).

  • Reagent Addition: Carefully add acetic anhydride (10 mL, 106 mmol) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle. Maintain reflux for 30 minutes, during which the solid aniline should dissolve.

  • Isolation: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water with vigorous stirring.

  • Precipitation: The product, this compound, will precipitate as a yellow solid.

  • Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.

  • Purification: Recrystallize the crude product from ethanol to obtain purified yellow crystals of this compound.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Reaction: Hydrolysis of this compound

The amide bond in this compound can be cleaved under acidic conditions to yield 2,4-dinitroaniline and acetic acid.

Hydrolysis cluster_reactants Reactants cluster_products Products R1 This compound P1 2,4-Dinitroaniline R1->P1 + H₂O, H⁺ P2 Acetic Acid R1->P2 + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: Place this compound (2.0 g, 8.88 mmol) in a 100 mL round-bottom flask.

  • Acid Addition: Add 20 mL of 70% sulfuric acid to the flask.

  • Heating: Gently heat the mixture under reflux for 30-60 minutes, or until the solution becomes clear.

  • Precipitation: Allow the mixture to cool to room temperature, then carefully pour it over 100 g of crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide (B78521) solution until it is alkaline (check with pH paper). The product, 2,4-dinitroaniline, will precipitate out as a yellow solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a large volume of cold water.

  • Purification: The crude 2,4-dinitroaniline can be recrystallized from aqueous ethanol to yield a purified product.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretch (Amide I): A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group.

  • N-O Stretch (Nitro Groups): Strong, sharp peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are indicative of the two nitro groups.

  • C-H Aromatic Stretch: Peaks typically appear above 3000 cm⁻¹.

The spectrum is available for review in the NIST Chemistry WebBook.[4]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 225, corresponding to its molecular weight.[4] Common fragmentation patterns involve the loss of the acetyl group and nitro groups. A detailed mass spectrum can be found in the NIST database.[4]

Safety and Handling

Specific toxicology data for this compound is not widely available. However, based on its structure and the properties of the related compound, 2,4-dinitroaniline, it should be handled with care.

  • General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 610-53-7

Chemical Structure:

Chemical structure of 2,4-Dinitroacetanilide

Introduction

This compound is a dinitrated derivative of acetanilide (B955). It serves as a key intermediate in the synthesis of various organic compounds, most notably in the preparation of 2,4-dinitroaniline (B165453), a compound with applications in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of dinitroanilines. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some data is readily available, specific experimental values for properties such as solubility and detailed spectroscopic analyses are not extensively reported in the literature, likely due to its primary role as a synthetic intermediate.

PropertyValueReference(s)
CAS Number 610-53-7[3]
Molecular Formula C₈H₇N₃O₅[3]
Molecular Weight 225.16 g/mol [4]
Appearance Expected to be a crystalline solid
Melting Point Not consistently reported; commercial suppliers may provide a range. The related 2,4-dinitroaniline melts at 187.8 °C.[2]
Boiling Point Decomposes upon heating[2]
Solubility Data for 2,4-dinitroaniline indicates solubility in acetone, ethyl acetate, acetonitrile, and most alcohols, with low water solubility.[2]

Experimental Protocols

Synthesis of this compound via Nitration of Acetanilide

The synthesis of this compound can be achieved through the nitration of acetanilide. This process typically occurs in two stages: the initial nitration to form a mixture of ortho- and para-nitroacetanilide, followed by a second nitration of the para-isomer to yield the desired 2,4-dinitro product. The following protocol is a representative procedure based on established methods for aromatic nitration.[5]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Ice

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask, condenser, dropping funnel)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Buchner funnel)

Procedure:

Step 1: Synthesis of p-Nitroacetanilide

  • In a beaker, dissolve 10 g of acetanilide in 20 mL of glacial acetic acid, warming gently if necessary to achieve complete dissolution.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add 20 mL of cold, concentrated sulfuric acid with constant stirring.

  • In a separate flask, prepare the nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for one hour to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain purified p-nitroacetanilide. The ortho-isomer is more soluble in ethanol and will remain in the filtrate.[6]

Step 2: Synthesis of this compound

  • Suspend the purified p-nitroacetanilide in a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Heat the mixture gently under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice to precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Hydrolysis of this compound to 2,4-Dinitroaniline

This compound can be readily hydrolyzed to 2,4-dinitroaniline, a common subsequent step in its synthetic utility.[1]

Procedure:

  • Reflux the this compound with an excess of dilute sulfuric acid (e.g., 70%) or hydrochloric acid for 1-2 hours.

  • Cool the reaction mixture. The 2,4-dinitroaniline will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol to obtain the purified product.

Spectroscopic Data

Infrared (IR) Spectrum:

The NIST WebBook provides an infrared spectrum of this compound.[3] Key characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretch of the amide, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro groups.

Biological Activity and Potential Applications

Direct studies on the biological activity or drug development applications of this compound are scarce. However, the broader class of dinitroanilines, for which it is a precursor, has well-documented biological effects.

Dinitroaniline Herbicides:

Many 2,6-dinitroaniline (B188716) derivatives are utilized as pre-emergent herbicides.[1] Their mechanism of action involves the disruption of microtubule polymerization in plant cells.[1] By binding to tubulin, the protein subunit of microtubules, these compounds inhibit the formation of the mitotic spindle, thereby arresting cell division and preventing root growth in susceptible plants.

Antimitotic and Anticancer Potential:

The microtubule-disrupting properties of dinitroanilines have also led to investigations into their potential as antimitotic agents for cancer therapy. By targeting tubulin, these compounds can selectively inhibit the proliferation of rapidly dividing cancer cells.

Other Potential Applications:

Derivatives of 2,4-dinitroaniline are used in the synthesis of azo dyes and other specialty chemicals.[2]

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Mononitration cluster_1 Step 2: Dinitration Acetanilide Acetanilide p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO₃, H₂SO₄ o_Nitroacetanilide o-Nitroacetanilide (minor) Acetanilide->o_Nitroacetanilide DNA This compound p_Nitroacetanilide->DNA fuming HNO₃, H₂SO₄

Caption: Synthetic route to this compound from Acetanilide.

Generalized Mechanism of Action for Dinitroaniline Herbicides

Dinitroaniline_MoA Dinitroaniline Dinitroaniline Compound Dinitroaniline->Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth Inhibition->Microtubule

Caption: Inhibition of microtubule polymerization by dinitroaniline compounds.

Conclusion

This compound is a valuable chemical intermediate whose properties and synthesis are of significant interest to organic chemists. While it is not as extensively characterized as its hydrolysis product, 2,4-dinitroaniline, understanding its synthesis is crucial for accessing a range of dinitroaniline derivatives. The biological activities of the broader dinitroaniline class, particularly their role as microtubule-disrupting agents, highlight the potential for developing novel therapeutic agents based on this chemical scaffold. Further research into the specific properties and potential applications of this compound itself could unveil new opportunities in materials science and drug discovery.

References

Spectroscopic Analysis of 2,4-Dinitroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dinitroacetanilide, catering to researchers, scientists, and professionals in drug development. The guide encompasses available mass spectrometry and infrared spectroscopy data, alongside representative experimental protocols. Due to the limited availability of public experimental Nuclear Magnetic Resonance (NMR) data for this compound, this guide presents data for the closely related compound, 2,4-dinitroaniline, for comparative reference.

Core Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the molecular ion and various fragment ions, which are instrumental in confirming the molecular weight and elucidating the structure of the compound.

PropertyValue
Molecular FormulaC₈H₇N₃O₅
Molecular Weight225.16 g/mol
Ionization MethodElectron Ionization (EI)
Major Peaks (m/z) Relative Intensity
225Molecular Ion (M⁺)
183[M - C₂H₂O]⁺
165[M - NO₂]⁺
135[M - C₂H₂O - NO₂]⁺
108[C₆H₄NO₂]⁺
92[C₅H₄O]⁺
76[C₆H₄]⁺
63[C₅H₃]⁺

Note: The fragmentation pattern and relative intensities can vary slightly depending on the instrument and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum is typically acquired for the solid sample, often prepared as a KBr pellet or a thin film.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3100WeakC-H stretch (aromatic)
~1700StrongC=O stretch (amide I)
~1600, ~1480StrongC=C stretch (aromatic ring)
~1540StrongN-O asymmetric stretch (NO₂)
~1350StrongN-O symmetric stretch (NO₂)
~1250MediumC-N stretch
~840StrongC-H bend (out-of-plane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 2,4-Dinitroaniline (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.77d1HH-3
8.14dd1HH-5
7.12d1HH-6
~7.5 (broad)s2HNH₂

¹³C NMR Data for 2,4-Dinitroaniline (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~150C-1 (C-NH₂)
~138C-4 (C-NO₂)
~131C-2 (C-NO₂)
~129C-6
~122C-3
~115C-5

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1]

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1] The final volume should be around 4-5 cm in height from the bottom of the tube.

  • Internal Standard : A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm point.

  • Data Acquisition : Place the NMR tube in the spectrometer's probe. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1] For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Grinding : In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample until it is a fine powder.[2]

  • Mixing : Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.[2]

  • Pellet Formation : Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[2]

  • Spectral Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually recorded first and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[3] The sample is then heated to induce vaporization into the ion source.

  • Ionization : In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3][4][5] This causes the molecules to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged species.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Mass-to-Charge Ratios (Molecular Weight, Fragmentation) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 2,4-Dinitroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-dinitroacetanilide in common laboratory solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound remains largely unpublished. This document summarizes the available qualitative information and provides a detailed, generalized experimental protocol for the systematic determination of its solubility. A procedural workflow is also presented to guide researchers in generating precise solubility data.

Introduction

This compound, also known as N-(2,4-dinitrophenyl)acetamide, is an organic compound used in chemical synthesis and as a reagent in various analytical applications[1]. A thorough understanding of its solubility is fundamental for its effective use in reaction chemistry, purification by recrystallization, and formulation development. The presence of two nitro groups and an acetamido group on the benzene (B151609) ring suggests a molecule with moderate polarity, influencing its interaction with various solvents. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.

Solubility Profile of this compound

For comparative purposes, the table below provides a qualitative summary of the expected solubility of this compound in common laboratory solvents based on available information.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaPolarityExpected Solubility
WaterH₂OHighLimited / Poor
Ethanol (B145695)C₂H₅OHHighSoluble
MethanolCH₃OHHighLikely Soluble
Acetone (B3395972)C₃H₆OHighSoluble
Diethyl Ether(C₂H₅)₂OLowLikely Soluble
ChloroformCHCl₃MediumLikely Soluble
DichloromethaneCH₂Cl₂MediumLikely Soluble
Ethyl AcetateC₄H₈O₂MediumLikely Soluble
TolueneC₇H₈LowSparingly Soluble
HexaneC₆H₁₄LowPoorly Soluble

Note: This table is based on qualitative descriptions and chemical principles. Quantitative determination requires experimental validation.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the isothermal saturation method, a standard and reliable technique for measuring the solubility of solid compounds in liquids.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel or temperature-controlled shaker bath

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

  • Analytical balance (± 0.0001 g)

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Set the jacketed glass vessel or shaker bath to the desired constant temperature (e.g., 25 °C). Allow the system to equilibrate.

    • Accurately weigh a specific volume of the chosen solvent (e.g., 25 mL) into the vessel.

  • Saturation:

    • Add an excess amount of solid this compound to the solvent in the vessel. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Seal the vessel to prevent solvent evaporation.

    • Stir the mixture vigorously using the magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

  • Analysis:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Analyze the diluted sample under the same conditions and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated below.

Solubility_Determination_Workflow start Start prep System Preparation (Solvent Addition & Temperature Equilibration) start->prep saturate Saturation (Add Excess Solute & Stir to Equilibrium) prep->saturate settle Settling (Cease Stirring, Allow Solids to Settle) saturate->settle sample Sample Withdrawal & Filtration (Collect & Filter Supernatant) settle->sample analysis Quantitative Analysis (e.g., HPLC or UV-Vis Spectroscopy) sample->analysis calculate Calculation (Determine Solubility from Concentration) analysis->calculate end_node End calculate->end_node

Caption: General workflow for the experimental determination of solubility.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for laboratory personnel engaged in the synthesis, handling, and utilization of 2,4-Dinitroacetanilide. While specific toxicological data for this compound is limited, its close structural relationship to the highly toxic 2,4-Dinitroaniline necessitates a cautious and well-informed approach to its management in a research and development setting. This document outlines the known properties, potential hazards, and essential safety precautions to ensure a secure working environment.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties of this compound is the foundation of a robust safety protocol. The following table summarizes the key data points available for this compound. It is critical to note that while some sources classify this compound as not hazardous under Regulation (EC) No 1272/2008, its potential for hydrolysis to the highly toxic 2,4-Dinitroaniline warrants stringent safety measures.[1]

PropertyValueReference
Chemical Formula C₈H₇N₃O₅[1][2]
Molecular Weight 225.16 g/mol [1][2]
CAS Number 610-53-7[2][3]
Appearance Light yellow crystals[3]
Hazard Classification Not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1]

Hazard Identification and Classification

Despite a formal non-hazardous classification in some databases, the potential for this compound to serve as a precursor or metabolite to 2,4-Dinitroaniline cannot be overlooked. 2,4-Dinitroaniline is a well-documented toxic substance with the following hazard classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Fatal if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4][6]

  • Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long-lasting effects.[4][6]

Given these severe hazards associated with the parent aniline, it is prudent to handle this compound with a high degree of caution, assuming a similar, albeit potentially less potent, hazard profile.

Hazard_Identification cluster_hazards Inferred Hazards This compound This compound Potential Hydrolysis Potential Hydrolysis This compound->Potential Hydrolysis Metabolism / Degradation 2,4-Dinitroaniline 2,4-Dinitroaniline Potential Hydrolysis->2,4-Dinitroaniline Acute Toxicity Acute Toxicity 2,4-Dinitroaniline->Acute Toxicity Organ Damage (Repeated Exposure) Organ Damage (Repeated Exposure) 2,4-Dinitroaniline->Organ Damage (Repeated Exposure) Aquatic Toxicity Aquatic Toxicity 2,4-Dinitroaniline->Aquatic Toxicity Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

References

Historical synthesis methods of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Synthesis Methods of 2,4-Dinitroacetanilide

Introduction

2',4'-Dinitroacetanilide, with the chemical formula C₈H₇N₃O₅, is a dinitrated derivative of acetanilide (B955).[1] Historically, its synthesis has been closely linked to the broader study of electrophilic aromatic substitution and the production of intermediates for dyes and other industrial chemicals.[2][3] The presence of the acetamido group (-NHCOCH₃) on the benzene (B151609) ring is crucial; it is an ortho-, para-directing group, which activates the ring for electrophilic substitution.[4][5] This technical guide details the primary historical methods for the synthesis of this compound, providing detailed experimental protocols, comparative data, and workflow diagrams for clarity.

Core Synthesis Pathways

Historically, two main strategies have been employed for the synthesis of this compound:

  • Two-Step Nitration of Acetanilide: This is the most common and classical approach. It involves the initial nitration of acetanilide to form a mixture of ortho- and para-nitroacetanilide, followed by a second nitration step to introduce the second nitro group.

  • Reaction of 2,4-Dinitrochlorobenzene with an Acetylating Agent: A less common route involves using a pre-dinitrated starting material, 2,4-dinitrochlorobenzene, and introducing the acetamido group.

Method 1: Two-Step Nitration of Acetanilide

This method proceeds in two distinct stages: the synthesis of an intermediate, p-nitroacetanilide, followed by its subsequent nitration to yield the final 2,4-dinitro product.

Step 1: Synthesis of p-Nitroacetanilide from Acetanilide

The initial step involves the electrophilic aromatic substitution of acetanilide using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[6] The acetamido group directs the incoming nitronium ion (NO₂⁺) to the para position as the major product, with the ortho isomer formed as a minor byproduct due to steric hindrance.[5]

Step 2: Nitration of p-Nitroacetanilide to this compound

The second nitration is performed on the p-nitroacetanilide intermediate. This step requires forcing conditions or different nitrating agents, such as acetyl nitrate (B79036), to introduce a second nitro group onto the already deactivated ring.[7] The existing acetamido group directs the second substitution to the ortho position (position 2), yielding this compound.

Visualized Workflow: Two-Step Nitration

G Acetanilide Acetanilide p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide Step 1: Nitration o_Nitroacetanilide o-Nitroacetanilide (Minor Product) Acetanilide->o_Nitroacetanilide Nitrating_Mixture1 HNO₃ / H₂SO₄ Final_Product This compound p_Nitroacetanilide->Final_Product Step 2: Second Nitration Nitrating_Mixture2 Acetyl Nitrate or HNO₃ / H₂SO₄ (Forcing)

Caption: Workflow for the two-step synthesis of this compound from Acetanilide.

Method 2: Synthesis from 2,4-Dinitrochlorobenzene

An alternative historical route involves the reaction of 2,4-dinitrochlorobenzene with acetamide (B32628).[8] In this nucleophilic aromatic substitution, the acetamide acts as a nucleophile, displacing the chlorine atom on the highly electron-deficient aromatic ring to form this compound. This method avoids the multi-step nitration but requires a pre-functionalized dinitro-starting material. The subsequent hydrolysis of the synthesized this compound was a known route to produce 2,4-dinitroaniline.[2][8]

Visualized Workflow: Synthesis from 2,4-Dinitrochlorobenzene

G DNCB 2,4-Dinitrochlorobenzene Final_Product This compound DNCB->Final_Product Nucleophilic Aromatic Substitution (Heat) Acetamide Acetamide

Caption: Synthesis of this compound from 2,4-Dinitrochlorobenzene.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the historical synthesis methods. Yields and conditions can vary significantly based on the specific historical source and purity of reagents.

ParameterMethod 1, Step 1 (Acetanilide → p-Nitroacetanilide)Method 1, Step 2 (p-Nitroacetanilide → this compound)Method 2 (DNCB → this compound)
Starting Material Acetanilidep-Nitroacetanilide2,4-Dinitrochlorobenzene
Primary Reagents Conc. HNO₃, Conc. H₂SO₄Acetyl Nitrate or Conc. HNO₃ / H₂SO₄[7]Acetamide[8]
Solvent Glacial Acetic Acid, H₂SO₄[6][9]Acetonitrile or Acetic Anhydride[7]None (neat reaction)
Temperature 0 - 20°C[9][10]50 - 55°C (or higher)[7]200 - 210°C[8]
Reaction Time ~1.5 hoursNot specified, likely several hoursNot specified, likely several hours
Reported Yield Variable, often >50% for para isomer>90% (for related dinitrations)[7]Not specified
Product M.P. ~214-216°C (p-Nitroacetanilide)~121-122°C[7]~121-122°C[7]

Detailed Experimental Protocols

Protocol for Method 1: Two-Step Nitration of Acetanilide

Step 1: Preparation of p-Nitroacetanilide

  • 1. Dissolution: In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid. Gentle warming may be required.

  • 2. Acidification: With stirring, add 5 cm³ of concentrated sulfuric acid to the mixture. The solution will become warm and clear.

  • 3. Cooling: Cool the solution to approximately 0-5°C in an ice-salt bath. The mixture may become viscous.[9]

  • 4. Nitrating Mixture Preparation: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.0 cm³ of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • 5. Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution. It is critical to maintain the reaction temperature below 20°C throughout the addition, which should take about 15 minutes.[9][10]

  • 6. Reaction Completion: After the addition is complete, remove the reaction vessel from the ice bath and let it stand at room temperature for approximately one hour to ensure the reaction goes to completion.

  • 7. Precipitation: Pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. A yellow precipitate of crude p-nitroacetanilide will form.[4][6]

  • 8. Isolation and Washing: Collect the crude solid by suction filtration. Wash the product thoroughly with cold water until the washings are neutral to litmus (B1172312) paper to remove residual acid.[9]

  • 9. Purification: The crude product is a mixture of ortho and para isomers. Recrystallize from hot ethanol (B145695). The less soluble p-nitroacetanilide will crystallize as nearly colorless crystals upon cooling, while the more soluble yellow ortho isomer remains in the filtrate.[10]

Step 2: Preparation of this compound

This protocol is adapted from historical methods for dinitrating substituted acetanilides.[7]

  • 1. Dissolution: Dissolve the dried p-nitroacetanilide from Step 1 in a suitable solvent such as acetic anhydride (B1165640).

  • 2. Nitration: Prepare a nitrating agent such as acetyl nitrate by carefully adding nitric acid to acetic anhydride at a low temperature.

  • 3. Reaction: Slowly add the nitrating agent to the solution of p-nitroacetanilide. The reaction is exothermic and may require cooling.

  • 4. Heating: Gently heat the reaction mixture to 50-55°C to drive the second nitration to completion.[7]

  • 5. Isolation: Pour the cooled reaction mixture into ice water to precipitate the crude this compound.

  • 6. Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol for Method 2: Synthesis from 2,4-Dinitrochlorobenzene

This protocol is based on a historical description of the reaction.[8]

  • 1. Reaction Setup: In a flask equipped for high-temperature reactions, mix 2,4-dinitrochlorobenzene and acetamide.

  • 2. Heating: Heat the mixture to a high temperature, approximately 200–210°C.[8]

  • 3. Reaction: Maintain the temperature to allow the nucleophilic aromatic substitution to proceed. The reaction progress could be monitored by observing the consumption of starting materials (e.g., via melting point analysis of samples).

  • 4. Isolation: After cooling, the solid reaction mass is worked up. This would likely involve dissolving the mixture in a suitable solvent and precipitating the product, or performing a recrystallization to separate the this compound from unreacted starting materials and byproducts.

  • 5. Purification: The crude product is purified by recrystallization from an appropriate solvent.

References

An In-depth Technical Guide to the Precursors for 2,4-Dinitroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical precursors and synthetic pathways for the production of 2,4-dinitroacetanilide. This compound is a key intermediate in various chemical syntheses, and a thorough understanding of its preparation is crucial for researchers in organic chemistry and drug development. This document details the two primary synthetic routes, provides quantitative data for comparison, outlines detailed experimental protocols, and visualizes the chemical transformations and workflows.

Core Precursors and Synthetic Pathways

The synthesis of this compound can be approached through two main strategies, each originating from different primary precursors:

  • Direct Dinitration of Acetanilide (B955): This is the most common and direct route. Acetanilide itself is synthesized from aniline. This pathway involves the introduction of two nitro groups onto the aromatic ring of acetanilide in a single reaction step. While seemingly straightforward, controlling the regioselectivity to favor the 2,4-isomer over other dinitrated or mononitrated products is a key challenge.

  • Acetylation of 2,4-Dinitroaniline (B165453): This alternative pathway involves the synthesis of 2,4-dinitroaniline from a suitable precursor, followed by the acetylation of the amino group. This route can offer better control over the final product's purity, as the dinitration step is performed on a different molecule.

The selection of the optimal synthetic route depends on factors such as the availability and cost of the starting materials, desired purity of the final product, and the scalability of the process.

Quantitative Data Presentation

To facilitate a clear comparison of the precursors and intermediates involved in the synthesis of this compound, the following tables summarize their key physicochemical properties and typical reaction yields.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)CAS Number
Aniline93.13-662-53-3
Acetic Anhydride102.09-73108-24-7
Acetanilide135.17114-116103-84-4
1-Chloro-2,4-dinitrobenzene202.5548-5197-00-7
2,4-Dinitroaniline183.12178-18097-02-9
This compound 225.16 ~121 610-53-7

Table 2: Comparison of Synthetic Routes and Typical Yields

Synthetic RouteStarting PrecursorKey ReagentsTypical Yield (%)
Direct DinitrationAcetanilideConc. HNO₃, Conc. H₂SO₄Variable, depends on conditions
Acetylation2,4-DinitroanilineAcetic AnhydrideGood to Excellent
Precursor Synthesis
Acetanilide SynthesisAnilineAcetic AnhydrideHigh
2,4-Dinitroaniline Synthesis1-Chloro-2,4-dinitrobenzeneAmmonia68-98.4%[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound via Dinitration of Acetanilide

This protocol is adapted from standard nitration procedures, with modifications to favor dinitration.[3][4] Caution: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice

  • Distilled Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolution of Acetanilide: In a clean, dry Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. This mixture should be prepared in an ice bath to control the exothermic reaction and then cooled to below 10 °C.

  • Nitration Reaction: Cool the acetanilide solution in an ice bath to below 10 °C. Slowly add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring. The temperature of the reaction mixture must be maintained below 20 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for at least one hour to ensure the completion of the dinitration.

  • Precipitation of the Product: Pour the reaction mixture slowly and with constant stirring onto a beaker containing approximately 100 g of crushed ice. The crude this compound will precipitate as a yellow solid.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper. This removes any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of this compound.

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point.

Protocol 2: Synthesis of this compound via Acetylation of 2,4-Dinitroaniline

This protocol outlines the acetylation of 2,4-dinitroaniline, which can be synthesized from 1-chloro-2,4-dinitrobenzene.[1]

Materials:

  • 2,4-Dinitroaniline

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (as catalyst)

  • Ethanol

  • Distilled Water

Procedure:

  • Dissolution: In a round-bottom flask, suspend 5.0 g of 2,4-dinitroaniline in 20 mL of acetic anhydride.

  • Catalysis: Add a few drops of concentrated sulfuric acid to the suspension to catalyze the reaction.

  • Reaction: Gently heat the mixture under reflux for approximately 30-60 minutes. The solid should dissolve, and the color of the solution may change.

  • Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of cold distilled water with stirring. The this compound will precipitate out.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol to yield purified this compound.

  • Drying and Characterization: Dry the crystals and determine the yield and melting point.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows.

Synthesis_Pathway_1 Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Dinitroacetanilide This compound Acetanilide->Dinitroacetanilide Conc. HNO₃ / Conc. H₂SO₄

Caption: Direct dinitration pathway from Aniline.

Synthesis_Pathway_2 DNCB 1-Chloro-2,4-dinitrobenzene Dinitroaniline 2,4-Dinitroaniline DNCB->Dinitroaniline Ammonia Dinitroacetanilide This compound Dinitroaniline->Dinitroacetanilide Acetic Anhydride

Caption: Alternative pathway via 2,4-Dinitroaniline.

Nitration_Mechanism cluster_nitronium Generation of Nitronium Ion cluster_eas Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Acetanilide Acetanilide SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Acetanilide Dinitration.

Experimental_Workflow_Dinitration start Start dissolve Dissolve Acetanilide in Glacial Acetic Acid start->dissolve cool_acetanilide Cool Acetanilide Solution (<10 °C) dissolve->cool_acetanilide prepare_nitrating Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) in Ice Bath nitration Slowly Add Nitrating Mixture to Acetanilide Solution (Keep Temp < 20 °C) prepare_nitrating->nitration cool_acetanilide->nitration stand Allow to Stand at Room Temperature (1 hr) nitration->stand precipitate Pour onto Crushed Ice stand->precipitate filter_wash Vacuum Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry_characterize Dry and Characterize (Yield, Melting Point) recrystallize->dry_characterize end End dry_characterize->end

Caption: Workflow for Dinitration of Acetanilide.

References

In-Depth Technical Guide: Physical Appearance and Stability of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dinitroacetanilide, with a specific focus on its physical appearance and stability under various conditions. The information presented herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Physical and Chemical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₇N₃O₅.[1][2][3] It is structurally related to acetanilide (B955), with the addition of two nitro groups at the 2 and 4 positions of the phenyl ring. While specific experimental data for this compound is limited in publicly available literature, some of its properties can be inferred from related compounds and computational models.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,4-Dinitroaniline (B165453) (Related Compound)Source
Molecular Formula C₈H₇N₃O₅C₆H₅N₃O₄[1][2][3]
Molecular Weight 225.16 g/mol 183.12 g/mol [1][2][3]
CAS Number 610-53-797-02-9[1][2][3]
Appearance Not explicitly documented; likely a crystalline solidYellow to orange crystalline solid[4]
Melting Point No definitive experimental data found176 - 178 °C[5]
Boiling Point No definitive experimental data found; likely decomposesDecomposes at elevated temperatures[5]
Solubility Log10 of Water solubility (mol/L): -2.98 (calculated)Insoluble in water; Soluble in hot hydrochloric acid[1][4]
Octanol/Water Partition Coefficient (logP) 1.461 (calculated)1.84 (estimated)[1][4]

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The presence of two nitro groups on the aromatic ring suggests potential for thermal instability and sensitivity to light.

Thermal Stability
Photostability

No specific studies on the photostability of this compound were found. However, aromatic nitro compounds are known to absorb ultraviolet radiation, which can lead to photochemical reactions and degradation. It is advisable to store this compound in light-resistant containers and avoid prolonged exposure to direct sunlight or other sources of UV radiation.

pH Stability and Hydrolysis

The acetamido group in this compound can undergo hydrolysis under both acidic and basic conditions to yield 2,4-dinitroaniline and acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution. One documented method for the preparation of 2,4-dinitroaniline involves the hydrolysis of dinitroacetanilide by heating with dinitrochlorobenzene and acetamide (B32628) at high temperatures (200–210°C), indicating that the amide bond is relatively stable under less harsh conditions.[6]

Stability_Factors cluster_conditions Influencing Conditions cluster_outcomes Potential Outcomes This compound This compound Heat Heat This compound->Heat leads to Light (UV) Light (UV) This compound->Light (UV) leads to pH (Acidic/Basic) pH (Acidic/Basic) This compound->pH (Acidic/Basic) leads to Decomposition Decomposition Heat->Decomposition Photodegradation Photodegradation Light (UV)->Photodegradation Hydrolysis Hydrolysis pH (Acidic/Basic)->Hydrolysis 2,4-Dinitroaniline + Acetic Acid 2,4-Dinitroaniline + Acetic Acid Hydrolysis->2,4-Dinitroaniline + Acetic Acid

Caption: Logical relationship of stability factors for this compound.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and stability testing of this compound are not widely published. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as a starting point for further development and validation.

Synthesis of this compound from Acetanilide

This protocol is adapted from the nitration of acetanilide to produce p-nitroacetanilide and would require optimization for the synthesis of the 2,4-dinitro derivative.[7][8] The key modification would be the use of a stronger nitrating agent or more forcing reaction conditions to achieve dinitration.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric and sulfuric acids

  • Ice

  • Glacial Acetic Acid (optional, as a solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve acetanilide in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, ensuring the mixture is well-chilled in an ice bath.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to chilled concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the acetanilide solution while maintaining a low temperature (typically below 10°C) and stirring continuously.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time to ensure dinitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow cluster_reactants Reactants Acetanilide Acetanilide Dissolution Dissolution Acetanilide->Dissolution in H2SO4 Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitration Nitration Nitrating Agent (HNO3/H2SO4)->Nitration added to Dissolution->Nitration chilled solution Precipitation Precipitation Nitration->Precipitation on ice Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization crude product Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Proposed workflow for the synthesis of this compound.

Protocol for Evaluating Thermal Stability (Conceptual)

This conceptual protocol outlines a general approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • DSC Analysis:

    • Accurately weigh a small sample (1-5 mg) of this compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature to determine the melting point and any exothermic decomposition events.

  • TGA Analysis:

    • Accurately weigh a slightly larger sample (5-10 mg) of this compound into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the mass loss as a function of temperature to determine the onset of decomposition and the pattern of mass loss.

Protocol for Evaluating Photostability (Conceptual)

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.

Instrumentation:

  • A light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of fluorescent and UVA lamps).

  • A calibrated radiometer or lux meter.

  • A suitable analytical method for quantifying this compound and its degradation products (e.g., HPLC-UV).

Procedure:

  • Expose a sample of this compound (solid or in solution) to a controlled light source.

  • Simultaneously, keep a control sample, protected from light, under the same temperature and humidity conditions.

  • At specified time intervals, withdraw aliquots of both the exposed and control samples.

  • Analyze the samples using a validated analytical method to determine the extent of degradation and identify any major photoproducts.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

Protocol for Evaluating pH Stability and Hydrolysis (Conceptual)

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • A constant temperature bath or incubator.

  • A suitable analytical method (e.g., HPLC-UV) to quantify this compound and 2,4-dinitroaniline.

Procedure:

  • Prepare solutions of this compound in each of the selected pH buffers.

  • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).

  • At various time points, withdraw samples from each solution.

  • Analyze the samples to determine the concentration of remaining this compound and the formation of 2,4-dinitroaniline.

  • Calculate the rate of hydrolysis at each pH to determine the pH-rate profile.

Disclaimer: The experimental protocols provided are conceptual and require thorough validation and safety assessment before implementation. The handling of nitrated organic compounds requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

References

An In-depth Technical Guide on the Comparative Basicity of 2,4-Dinitroacetanilide and 2,4-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the basicity of 2,4-dinitroacetanilide and 2,4-dinitroaniline (B165453). The document elucidates the chemical principles governing their basicity, supported by quantitative data where available, and outlines comprehensive experimental protocols for the determination of these properties.

Introduction: The Basicity of Aromatic Amines

The basicity of aromatic amines is a critical parameter in drug design and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Basicity, quantified by the base dissociation constant (Kb) or the pKa of the conjugate acid, is primarily determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In aromatic amines, this availability is significantly influenced by the interplay of inductive and resonance effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2), decrease basicity by delocalizing the nitrogen's lone pair, making it less available for bonding with a proton.[1] Conversely, electron-donating groups increase basicity.

This guide focuses on two closely related compounds, 2,4-dinitroaniline and this compound, to illustrate the profound impact of N-acylation on the basicity of a substituted aniline.

Comparative Basicity: A Quantitative and Qualitative Analysis

The basicity of an amine is inversely proportional to the pKa of its conjugate acid; a lower pKa indicates a weaker base. A comparison of 2,4-dinitroaniline and this compound reveals a significant difference in their basic strengths.

CompoundStructurepKa of Conjugate AcidBasicity
2,4-Dinitroaniline 2,4-Dinitroaniline structure-4.53[2]Very Weak Base
This compound this compound structureNot readily availableSignificantly Weaker Base

While a precise pKa value for the conjugate acid of this compound is not readily found in the literature, a qualitative analysis of its structure allows for a definitive comparison. This compound is a significantly weaker base than 2,4-dinitroaniline. This is because the acetyl group attached to the nitrogen atom in this compound is a strong electron-withdrawing group. The lone pair of electrons on the nitrogen is delocalized not only into the dinitrophenyl ring but also across the adjacent carbonyl group of the acetyl moiety through resonance. This extensive delocalization drastically reduces the availability of the lone pair for protonation, rendering this compound a much weaker base.

The Role of Resonance in Basicity

The following diagrams illustrate the key resonance structures that explain the difference in basicity between these two compounds.

Caption: Resonance delocalization in 2,4-dinitroaniline.

In 2,4-dinitroaniline, the lone pair on the amino nitrogen is delocalized into the benzene (B151609) ring and onto the nitro groups. This delocalization stabilizes the molecule but reduces the basicity of the amine.

Caption: Amide resonance in this compound.

In this compound, the nitrogen lone pair participates in amide resonance with the adjacent carbonyl group. This resonance is a very strong effect and significantly reduces the electron density on the nitrogen, making it much less available for protonation compared to 2,4-dinitroaniline.

Experimental Protocols for pKa Determination

The pKa of an aromatic amine can be determined experimentally using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration to a solution of the sample and monitoring the resulting change in pH.

Materials and Reagents:

  • pH meter with a combination glass electrode

  • Calibrated automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • The sample compound (e.g., 2,4-dinitroaniline)

  • Suitable solvent (e.g., a mixture of water and ethanol (B145695) for poorly soluble compounds)

  • Nitrogen gas for purging

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Prepare a 1 mM solution of the sample in a suitable solvent. For aromatic amines that are weak bases, the titration is typically carried out by first acidifying the solution.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel. Add a magnetic stir bar and place the vessel on a magnetic stirrer. Immerse the calibrated pH electrode in the solution. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[3]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak bases.[4]

  • Acidification: Acidify the sample solution to approximately pH 2 with a standardized 0.1 M HCl solution.

  • Titration: Titrate the acidified sample solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[3]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa of the conjugate acid is determined from the pH at the half-equivalence point.

Potentiometric_Titration_Workflow Potentiometric Titration Workflow A Calibrate pH Meter B Prepare Sample Solution (1 mM) A->B C Acidify to pH 2 with 0.1 M HCl B->C D Titrate with 0.1 M NaOH C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of a compound changes as it undergoes protonation or deprotonation.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • Stock solution of the sample compound in a suitable solvent (e.g., methanol (B129727) or DMSO)

Procedure:

  • Spectrum of Ionized and Unionized Forms: Prepare two solutions of the sample at a known concentration. One solution should be in a highly acidic buffer (e.g., pH 1) to ensure the compound is fully protonated, and the other in a highly basic buffer (e.g., pH 13) to ensure it is in its neutral form. Record the UV-Vis spectrum of each solution to determine the wavelengths of maximum absorbance (λmax) for both the protonated and neutral species.

  • Preparation of Sample Solutions at Various pHs: Prepare a series of solutions of the sample at a constant concentration in buffers of varying pH values across the expected pKa range.[5]

  • Absorbance Measurements: Measure the absorbance of each solution at the λmax values determined in step 1.

  • Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the conjugate acid.[6] Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a specific pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.

UV_Vis_Workflow UV-Vis Spectrophotometry Workflow A Determine λmax of Protonated and Neutral Forms B Prepare Sample in Buffers of Varying pH A->B C Measure Absorbance at λmax vs. pH B->C D Plot Absorbance vs. pH C->D E Determine pKa from Inflection Point D->E

References

An In-depth Technical Guide to the Discovery and Original Preparation of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,4-Dinitroacetanilide, a significant intermediate in organic synthesis. It details the historical context of its discovery and outlines the primary methods for its preparation. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding and practical application in a research and development setting.

Introduction

This compound, with the chemical formula C₈H₇N₃O₅, is an aromatic compound of interest in the field of organic chemistry, primarily serving as a precursor in the synthesis of various other chemicals, including dyes and pharmaceuticals. Its preparation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic synthesis. This guide explores the two principal methods for its synthesis: the direct dinitration of acetanilide (B955) and the reaction of 2,4-dinitrochlorobenzene with acetamide (B32628).

Historical Discovery

The precise first synthesis of this compound is rooted in the extensive research on aromatic nitration reactions that took place in the late 19th and early 20th centuries. While a singular "discovery" paper is not readily apparent in modern databases, the synthesis is implicitly linked to the broader exploration of dinitration on aniline (B41778) derivatives. The preparation of 2,4-dinitroaniline (B165453) through the hydrolysis of this compound suggests that the synthesis of the acetanilide derivative was an established procedure. One of the early documented methods for producing 2,4-dinitroaniline involved the hydrolysis of this compound that was obtained by heating 2,4-dinitrochlorobenzene with acetamide at high temperatures (200–210°C)[1]. This indicates that this compound was a known compound by the early 20th century. The work of chemists like Frédéric Reverdin, who extensively studied the nitration of substituted anilines, contributed significantly to the understanding of these reactions.

Synthetic Methodologies

There are two primary routes for the synthesis of this compound.

Method 1: Dinitration of Acetanilide

This is the most common laboratory method, involving the electrophilic aromatic substitution of acetanilide with a nitrating agent. While the mono-nitrated product, p-nitroacetanilide, is often the target, modification of the reaction conditions can favor the formation of the dinitro-derivative.

The acetamido group (-NHCOCH₃) in acetanilide is an ortho-, para-directing and activating group. The first nitration predominantly occurs at the para position due to less steric hindrance. A second nitration can then occur at the ortho position under more forcing conditions to yield this compound.

Synthesis of this compound via Dinitration of Acetanilide Acetanilide Acetanilide pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide First Nitration NitratingMixture Nitrating Mixture (HNO3 + H2SO4) NitratingMixture->pNitroacetanilide Dinitroacetanilide This compound NitratingMixture->Dinitroacetanilide pNitroacetanilide->Dinitroacetanilide Second Nitration

Caption: Dinitration pathway of Acetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (optional)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve acetanilide in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the dissolved acetanilide solution. The temperature must be carefully maintained below 10 °C to control the reaction and prevent the formation of unwanted byproducts. To favor dinitration, a higher ratio of nitrating mixture and a slightly elevated temperature or longer reaction time compared to mono-nitration may be employed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 1-2 hours) to ensure the completion of the second nitration.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring. This will cause the crude this compound to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from ethanol.

Method 2: From 2,4-Dinitrochlorobenzene and Acetamide

This method involves the nucleophilic aromatic substitution of chlorine in 2,4-dinitrochlorobenzene with the nitrogen of acetamide.

The nitro groups on the benzene (B151609) ring of 2,4-dinitrochlorobenzene are strongly electron-withdrawing, which activates the chlorine atom for nucleophilic substitution by acetamide.

Synthesis from 2,4-Dinitrochlorobenzene DNCB 2,4-Dinitrochlorobenzene Dinitroacetanilide This compound DNCB->Dinitroacetanilide Acetamide Acetamide Acetamide->Dinitroacetanilide Heat Heat (200-210°C) Heat->Dinitroacetanilide

Caption: Synthesis via Nucleophilic Substitution.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Acetamide

  • High-temperature reaction vessel (e.g., round-bottom flask with a reflux condenser and heating mantle/oil bath)

Procedure:

  • In a high-temperature reaction vessel, combine 2,4-dinitrochlorobenzene and a molar excess of acetamide.

  • Heat the mixture to a temperature of 200-210 °C[1]. The reaction is typically carried out without a solvent.

  • Maintain this temperature for several hours to ensure the reaction goes to completion.

  • After cooling, the solidified reaction mass is treated with water to remove excess acetamide and other water-soluble impurities.

  • The crude this compound is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its common precursor/product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
AcetanilideC₈H₉NO135.17114.3-
p-NitroacetanilideC₈H₈N₂O₃180.16214-21650-70
This compound C₈H₇N₃O₅ 225.16 118-122 Variable
2,4-DinitroanilineC₆H₅N₃O₄183.12180-

Note: The yield of this compound is highly dependent on the reaction conditions, particularly in the dinitration of acetanilide.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the dinitration of acetanilide.

Experimental Workflow for this compound Synthesis Start Start Dissolve Dissolve Acetanilide in H2SO4 (0-5°C) Start->Dissolve Nitration Slowly Add Nitrating Mixture (<10°C) Dissolve->Nitration PrepareNitratingMix Prepare Nitrating Mixture (HNO3 + H2SO4) PrepareNitratingMix->Nitration Stir Stir at Room Temperature (1-2 hours) Nitration->Stir Precipitate Pour onto Crushed Ice Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Product Recrystallize->Dry Characterize Characterize Product (Melting Point, Spectroscopy) Dry->Characterize End End Characterize->End

Caption: Workflow for Synthesis and Purification.

Conclusion

This technical guide has provided a detailed overview of the discovery and preparation of this compound. The two primary synthetic routes, dinitration of acetanilide and nucleophilic substitution of 2,4-dinitrochlorobenzene, have been presented with detailed experimental protocols. The provided quantitative data and visual diagrams of the synthetic pathways and experimental workflow are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling a practical and informed approach to the preparation of this important chemical intermediate.

References

The Synthesis of 2,4-Dinitroacetanilide: A Technical Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroacetanilide, focusing on the theoretical and experimental yields of this important chemical intermediate. The document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to allow for a thorough understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a significant intermediate in organic synthesis, often used in the preparation of dyes, pharmaceuticals, and other specialty chemicals. Its synthesis typically involves the dinitration of acetanilide (B955). This process, an electrophilic aromatic substitution, requires careful control of reaction conditions to favor the formation of the desired 2,4-dinitro isomer over other potential products. The efficiency of this synthesis is critically evaluated by comparing the theoretical yield, the maximum amount of product that can be formed from the given reactants, with the experimental yield, the amount of product actually obtained in a laboratory setting. Understanding the factors that influence this yield is paramount for process optimization and scalability.

Reaction Mechanism and Signaling Pathways

The formation of this compound from acetanilide is a two-step electrophilic aromatic substitution reaction. The acetyl group of acetanilide is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator.

Step 1: Mononitration of Acetanilide

The first step involves the nitration of acetanilide to form primarily p-nitroacetanilide. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. Due to steric hindrance from the bulky acetamido group, the para-product is favored.

Step 2: Nitration of p-Nitroacetanilide

The second nitration introduces a nitro group onto the p-nitroacetanilide intermediate. In this case, the acetamido group directs ortho to itself, and the nitro group directs meta to itself. Both directing effects favor the substitution at the 2-position, leading to the formation of this compound.

The following diagram illustrates the overall reaction pathway:

reaction_pathway Acetanilide Acetanilide pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide + HNO₃ / H₂SO₄ Dinitroacetanilide This compound pNitroacetanilide->Dinitroacetanilide + HNO₃ / H₂SO₄ (Forcing Conditions)

Figure 1: Overall reaction pathway for the synthesis of this compound.

The detailed stepwise mechanism for the second nitration is depicted below. This involves the generation of the nitronium ion, its electrophilic attack on the p-nitroacetanilide ring, and subsequent re-aromatization.

second_nitration_mechanism cluster_nitronium Nitronium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Re-aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O pNitro p-Nitroacetanilide Sigma Sigma Complex (Resonance Stabilized) pNitro->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (+ H₂O) H3O_plus H₃O⁺

Figure 2: Stepwise mechanism of the second nitration of p-Nitroacetanilide.

Experimental Protocols

While many standard laboratory procedures focus on the synthesis of p-nitroacetanilide and actively seek to prevent dinitration, the formation of this compound can be achieved by using more forcing reaction conditions. This typically involves a higher concentration of the nitrating agent and potentially higher reaction temperatures.

Synthesis of this compound from Acetanilide (Illustrative Protocol):

This protocol is an adaptation of standard nitration procedures, modified to favor dinitration.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

Procedure:

  • In a flask, dissolve acetanilide in a minimal amount of glacial acetic acid or concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 10°C.

  • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled acetanilide solution with constant stirring, ensuring the temperature does not exceed 20-30°C. To promote dinitration, a larger excess of the nitrating mixture is used compared to mononitration procedures.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 1-2 hours) or gently warm the mixture to facilitate the second nitration.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • The precipitated crude this compound is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Hydrolysis of this compound to 2,4-Dinitroaniline:

This compound can be readily hydrolyzed to 2,4-dinitroaniline, a compound often used for characterization.

Procedure:

  • Reflux the crude or purified this compound with an excess of dilute sulfuric acid for 30-60 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the 2,4-dinitroaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation: Theoretical vs. Experimental Yield

The calculation of the theoretical yield is based on the stoichiometry of the balanced chemical equation. The experimental yield is the measured mass of the purified product. The percent yield is then calculated as:

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

The following tables summarize representative data for the synthesis of nitroacetanilide derivatives. It is important to note that specific yields for this compound are less commonly reported in standard literature, which often focuses on optimizing the yield of the mononitrated product.

Table 1: Molar Masses of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )
AcetanilideC₈H₉NO135.17
p-NitroacetanilideC₈H₈N₂O₃180.16
This compoundC₈H₇N₃O₅225.16
2,4-DinitroanilineC₆H₅N₃O₄183.12

Table 2: Representative Experimental Yields for Nitration of Acetanilide

Starting MaterialProductExperimental ConditionsReported Experimental YieldReference
Acetanilidep-NitroacetanilideControlled nitration to prevent dinitration66.20%[1]
AcetanilideNitroacetanilide (isomer not specified)Nitration with HNO₃/H₂SO₄29%[2]
m-Nitroacetanilide2,3-DinitroacetanilideNitration30%[3]
m-Nitroacetanilide2,5-DinitroacetanilideNitration12%[3]
m-Nitroacetanilide3,4-DinitroacetanilideNitration8.8%[3]
2,4-Dinitrochlorobenzene2,4-DinitroanilineAmmonolysis68-76%[1]

Note: The yields for the dinitroacetanilide isomers were obtained after separation from a mixture resulting from the nitration of m-nitroacetanilide.

Factors Influencing Yield

Several factors can significantly impact the experimental yield of this compound:

  • Reaction Temperature: Higher temperatures can favor dinitration but may also lead to increased side product formation and decomposition. Careful temperature control is crucial.

  • Concentration of Nitrating Agent: A higher concentration of the nitronium ion (NO₂⁺) is necessary to drive the second nitration of the deactivated p-nitroacetanilide ring.

  • Reaction Time: Sufficient reaction time is required for the second nitration to proceed to completion.

  • Purity of Reactants: Impurities in the starting acetanilide can lead to the formation of undesired byproducts.

  • Product Isolation and Purification: Losses can occur during the workup and recrystallization steps. Inefficient filtration or transfer of the product will lower the experimental yield.

Conclusion

The synthesis of this compound presents a classic example of controlling reaction conditions to achieve a desired level of substitution in an electrophilic aromatic substitution reaction. While the mononitration of acetanilide to p-nitroacetanilide is a well-documented and high-yielding reaction, the introduction of a second nitro group requires more forcing conditions. The experimental yield of this compound is influenced by a delicate balance of temperature, reactant concentrations, and reaction time. A thorough understanding of the reaction mechanism and the factors affecting the yield is essential for optimizing the synthesis of this valuable chemical intermediate for its various applications in research and industry.

References

In-Depth Technical Guide to 2,4-Dinitroacetanilide: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dinitroacetanilide, a compound of interest in various chemical and pharmaceutical research fields. This document includes a summary of its quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Properties of this compound

This compound is a nitrated derivative of acetanilide (B955). Its chemical structure, characterized by an acetamido group and two nitro groups attached to the benzene (B151609) ring, dictates its physical and chemical behavior.

Quantitative Data Summary

A compilation of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇N₃O₅[1][2][3]
Molecular Weight 225.16 g/mol [1][2][3]
Melting Point Not definitively available
Boiling Point Not available
Solubility Data for the related compound 2,4-dinitroaniline (B165453) indicates solubility in organic solvents like ethanol, acetone, and chloroform, with limited solubility in water.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of acetanilide. The following protocol outlines a standard laboratory procedure for this synthesis.

Experimental Protocol: Nitration of Acetanilide

Objective: To synthesize this compound from acetanilide via electrophilic aromatic substitution.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

  • Beakers

  • Erlenmeyer flask

  • Stirring rod

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Dissolution of Acetanilide: In a clean and dry Erlenmeyer flask, dissolve a measured quantity of acetanilide in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly, and with constant stirring, add the chilled nitrating mixture dropwise to the acetanilide solution. The temperature of the reaction mixture should be carefully monitored and maintained below 20°C to prevent over-nitration and side reactions.

  • Precipitation of the Product: Once the addition of the nitrating mixture is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion. Subsequently, pour the reaction mixture slowly into a beaker containing crushed ice. The crude this compound will precipitate out as a solid.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a more pure crystalline product.

  • Characterization: The purity of the synthesized this compound can be assessed by determining its melting point and comparing it to the literature value.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Acetanilide Acetanilide Mixing Controlled Mixing (Low Temperature) Acetanilide->Mixing Nitrating_Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Mixing Reaction Nitration Reaction Mixing->Reaction Precipitation Precipitation (in Ice Water) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Isomers of Dinitroacetanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dinitroacetanilide, a dinitrated derivative of acetanilide (B955), exists in six structural isomers depending on the position of the two nitro groups on the benzene (B151609) ring. These isomers, namely 2,3-dinitroacetanilide, 2,4-dinitroacetanilide, 2,5-dinitroacetanilide, 2,6-dinitroacetanilide, 3,4-dinitroacetanilide, and 3,5-dinitroacetanilide, exhibit distinct physical and chemical properties that can influence their biological activity and potential applications in drug development and other scientific research. This technical guide provides a comprehensive overview of the properties, synthesis, and characterization of these isomers, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of Dinitroacetanilide Isomers

The physicochemical properties of the dinitroacetanilide isomers are crucial for their handling, characterization, and potential biological applications. A summary of the key quantitative data is presented in Table 1 for easy comparison.

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
Acetanilide (Reference) C₈H₉NO135.16103-84-4114.3
2,3-Dinitroacetanilide C₈H₇N₃O₅225.1660956-27-6189.5 - 190
This compound C₈H₇N₃O₅225.16610-53-7120
2,5-Dinitroacetanilide C₈H₇N₃O₅225.1622543-39-9122
2,6-Dinitroacetanilide C₈H₇N₃O₅225.162486-14-8~136-142
3,4-Dinitroacetanilide C₈H₇N₃O₅225.165441-97-4146.5 - 147
3,5-Dinitroacetanilide C₈H₇N₃O₅225.1638802-18-5191 - 193

Solubility and Other Properties:

Experimental Protocols

Detailed methodologies for the synthesis and characterization of dinitroacetanilide isomers are essential for their practical application in research.

Synthesis of Dinitroacetanilide Isomers

The primary method for the synthesis of dinitroacetanilide isomers is the nitration of acetanilide or a mono-nitroacetanilide precursor. The position of the nitro groups is directed by the activating and directing effects of the acetamido group and any existing nitro group.

1. Synthesis of 4-Nitroacetanilide (a precursor for 2,4- and 3,4-Dinitroacetanilide):

This procedure describes the nitration of acetanilide to primarily yield p-nitroacetanilide, which can be further nitrated to obtain dinitro derivatives.

  • Materials: Acetanilide, glacial acetic acid, concentrated sulfuric acid, fuming nitric acid, crushed ice, ethanol (B145695).

  • Procedure:

    • Dissolve acetanilide (e.g., 1.5 g) in glacial acetic acid (1.5 mL) in a boiling tube with stirring.

    • Add concentrated sulfuric acid (3 mL) to the mixture.

    • Cool the reaction mixture in an ice/salt bath to approximately 0-5 °C.

    • Slowly add fuming nitric acid (0.6 mL) dropwise while maintaining the temperature below 20 °C.

    • After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.

    • Pour the mixture onto crushed ice (e.g., 15 g) to precipitate the crude product.

    • Collect the yellow solid by filtration, wash thoroughly with water, and air dry.

    • Recrystallize the crude p-nitroacetanilide from hot ethanol to obtain the purified product.[2]

2. Synthesis of 3',5'-Dinitroacetanilide:

This method involves the acetylation of 3,5-dinitroaniline (B184610).

  • Materials: 3,5-dinitroaniline, acetic anhydride (B1165640), concentrated sulfuric acid, diethyl ether, ethanol, water.

  • Procedure:

    • Stir a mixture of 3,5-dinitroaniline (12.8 g) and acetic anhydride (64 mL).

    • Add concentrated sulfuric acid (1.0 mL) dropwise. The temperature will rise to about 45°C, and colorless crystals will start to deposit.

    • After 1 hour, dilute the reaction mixture with diethyl ether (200 mL).

    • Filter off the crystalline solid.

    • Recrystallize the product from a mixture of ethanol and water (2:1 by volume) to yield colorless plates of 3',5'-dinitroacetanilide.[1]

Logical Workflow for Synthesis of Dinitroacetanilides:

Synthesis_Workflow cluster_start Starting Materials cluster_mono Mono-nitration cluster_di Di-nitration Acetanilide Acetanilide m_Nitroacetanilide m-Nitroacetanilide Acetanilide->m_Nitroacetanilide Nitration p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration o_Nitroacetanilide o-Nitroacetanilide Acetanilide->o_Nitroacetanilide Nitration D_2_3 2,3-Dinitroacetanilide m_Nitroacetanilide->D_2_3 D_2_5 2,5-Dinitroacetanilide m_Nitroacetanilide->D_2_5 D_3_5 3,5-Dinitroacetanilide m_Nitroacetanilide->D_3_5 D_2_4 This compound p_Nitroacetanilide->D_2_4 D_3_4 3,4-Dinitroacetanilide p_Nitroacetanilide->D_3_4 o_Nitroacetanilide->D_2_4 D_2_6 2,6-Dinitroacetanilide o_Nitroacetanilide->D_2_6

Caption: General synthetic routes to dinitroacetanilide isomers.

Characterization of Dinitroacetanilide Isomers

Standard analytical techniques are employed to confirm the identity and purity of the synthesized isomers.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in the dinitroacetanilide isomers. Key characteristic peaks include:

  • N-H stretch: Around 3300-3500 cm⁻¹

  • C=O stretch (amide I): Around 1660-1700 cm⁻¹

  • N-H bend (amide II): Around 1510-1570 cm⁻¹

  • Aromatic C=C stretch: Around 1450-1600 cm⁻¹

  • Asymmetric NO₂ stretch: Around 1500-1560 cm⁻¹

  • Symmetric NO₂ stretch: Around 1335-1385 cm⁻¹

  • C-N stretch: Around 1200-1350 cm⁻¹

The exact positions of these peaks will vary slightly between isomers due to the different electronic environments of the functional groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are highly informative. For example, in this compound, the aromatic protons will exhibit a characteristic set of doublets and a doublet of doublets, which can be distinguished from the patterns of other isomers.

Experimental Workflow for Characterization:

Characterization_Workflow Start Synthesized Dinitroacetanilide Isomer Purification Purification (e.g., Recrystallization) Start->Purification MP Melting Point Determination Purification->MP TLC Thin Layer Chromatography (Purity Check) Purification->TLC IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Purity Confirmation MP->Structure TLC->Structure IR->Structure NMR->Structure MS->Structure

Caption: A typical workflow for the characterization of synthesized dinitroacetanilide isomers.

Biological Activity and Signaling Pathways

The biological activities of dinitroacetanilide isomers are not as extensively studied as their dinitroaniline counterparts. However, dinitroanilines, which can be formed by the hydrolysis of dinitroacetanilides, are known to possess a range of biological effects, including herbicidal and potential anti-cancer activities. The acetamido group in dinitroacetanilides may serve as a prodrug moiety, being hydrolyzed in vivo to release the active dinitroaniline.

Dinitroanilines, particularly the 2,6-disubstituted derivatives, are known to act as microtubule assembly inhibitors. This mechanism is the basis for their use as herbicides. In the context of drug development, compounds that disrupt microtubule dynamics are a well-established class of anti-cancer agents.

While specific signaling pathways directly modulated by dinitroacetanilide isomers are not well-documented, related dinitrophenolic compounds have been shown to affect cellular signaling. For instance, 2,4-dinitrophenol (B41442) (DNP) can modulate pathways related to cAMP, adenylate cyclase, and dopamine (B1211576) signaling, which are involved in memory, learning, and cell growth.

Hypothesized Signaling Pathway for Dinitroaniline-derived Drugs:

Signaling_Pathway Drug Dinitroaniline Derivative (from Dinitroacetanilide hydrolysis) Tubulin Tubulin Dimers Drug->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Drug->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for dinitroaniline derivatives.

Conclusion

The isomers of dinitroacetanilide represent a class of compounds with diverse physicochemical properties and potential for further investigation in various scientific fields, including drug discovery. This guide provides a foundational understanding of their characteristics and synthesis. Further research is warranted to fully elucidate the biological activities and specific signaling pathways modulated by each isomer, which could unlock their therapeutic potential. The detailed experimental protocols and comparative data presented herein are intended to facilitate such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dinitroacetanilide in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2,4-dinitroacetanilide in the synthesis of azo dyes. The primary application of this compound in this context is as a precursor to 2,4-dinitroaniline (B165453), a key diazo component for producing a range of disperse dyes.

Introduction

This compound serves as a stable and convenient starting material for the in-situ generation of 2,4-dinitroaniline. The synthesis of azo dyes from this precursor follows a well-established two-step pathway:

  • Hydrolysis: The acetyl group of this compound is removed through acid-catalyzed hydrolysis to yield 2,4-dinitroaniline.

  • Diazotization and Coupling: The resulting 2,4-dinitroaniline is then diazotized and coupled with various aromatic compounds (coupling components) to form the final azo dye. Azo dyes are a significant class of synthetic colorants used extensively in the textile industry.

The general workflow for this process is outlined below.

DyeSynthesisWorkflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound 2,4-Dinitroaniline 2,4-Dinitroaniline This compound->2,4-Dinitroaniline  H₂SO₄, H₂O, Δ 2,4-Dinitroaniline_diazo 2,4-Dinitroaniline Diazonium Salt 2,4-Dinitrophenyldiazonium Salt 2,4-Dinitroaniline_diazo->Diazonium Salt  NaNO₂, H₂SO₄, 0-5°C Diazonium Salt_coupling 2,4-Dinitrophenyldiazonium Salt Azo Dye Azo Dye Diazonium Salt_coupling->Azo Dye Coupling Component Coupling Component (e.g., N,N-Diethylaniline) Coupling Component->Azo Dye

Fig. 1: General workflow for azo dye synthesis from this compound.

Quantitative Data of Representative Dyes

The following table summarizes key quantitative data for a selection of disperse dyes synthesized using 2,4-dinitroaniline as the diazo component.

Diazo ComponentCoupling ComponentDye Name/StructureYield (%)Melting Point (°C)λmax (nm)
2,4-DinitroanilineN,N-Diethylaniline4-((2,4-Dinitrophenyl)azo)-N,N-diethylaniline--480
2,4-Dinitroaniline3-Amino-5-methylpyrazole5-Methyl-2-((2,4-dinitrophenyl)azo)-2,4-dihydro-3H-pyrazol-3-one---
2,4-DinitroanilineVanillin4-Hydroxy-3-methoxy-5-((2,4-dinitrophenyl)diazenyl)benzaldehydeGood--
2,4-DinitroanilineAniline (2 eq.)C.I. Disperse Yellow 42-156-

Note: Yields and specific spectral data can vary based on reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,4-Dinitroaniline

This protocol describes the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound and a sufficient amount of dilute sulfuric acid (e.g., 30% v/v).

  • Heat the mixture to reflux with stirring for approximately 30-60 minutes, or until the reaction is complete (monitored by TLC).[1][2]

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution with a suitable base (e.g., 10% sodium hydroxide (B78521) solution) until a precipitate forms.

  • Collect the precipitated 2,4-dinitroaniline by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. A yield of 90% can be achieved.[2]

Protocol 2: Synthesis of a Disperse Dye via Diazotization and Azo Coupling

This protocol details the synthesis of an azo dye using the 2,4-dinitroaniline obtained from Protocol 1 and N,N-diethylaniline as the coupling component.

Materials:

  • 2,4-Dinitroaniline (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • N,N-Diethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate (B1210297)

  • Deionized Water

  • Ice

  • Beakers

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of 2,4-Dinitroaniline

  • In a beaker, dissolve 2,4-dinitroaniline (1.0 equivalent) in concentrated sulfuric acid.[3] This step should be performed in an ice bath to maintain a low temperature.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold water.[3]

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 2,4-dinitroaniline, ensuring the temperature is maintained between 0-5 °C.[3]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution is the 2,4-dinitrophenyldiazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve N,N-diethylaniline (1.0 equivalent) in glacial acetic acid.[4]

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the stirred solution of N,N-diethylaniline.

  • A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours.

  • If necessary, add a solution of sodium acetate to adjust the pH and promote complete precipitation.

  • Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

  • Purify the dye by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Dry the purified dye in a vacuum oven.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound is a sequential process. The successful hydrolysis of the starting material is a prerequisite for the subsequent diazotization, which in turn is essential for the final coupling reaction.

logical_flow Start This compound Hydrolysis Hydrolysis (H₂SO₄, H₂O) Start->Hydrolysis Dinitroaniline 2,4-Dinitroaniline Hydrolysis->Dinitroaniline Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Dinitroaniline->Diazotization DiazoniumSalt 2,4-Dinitrophenyldiazonium Salt Diazotization->DiazoniumSalt Coupling Azo Coupling (Coupling Component) DiazoniumSalt->Coupling AzoDye Azo Dye Coupling->AzoDye

Fig. 2: Logical flow of the azo dye synthesis reaction.

Conclusion

The use of this compound as a precursor for 2,4-dinitroaniline provides a reliable and efficient route for the synthesis of a variety of azo dyes. The protocols outlined above, based on established chemical principles, offer a solid foundation for researchers to synthesize and explore the properties of these compounds. The straightforward nature of the synthesis makes it an attractive method for generating a library of dyes for various applications, from textile coloration to advanced materials and pharmaceutical research.

References

Application Notes and Protocols: 2,4-Dinitroacetanilide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Dinitroacetanilide as a key starting material in the synthesis of valuable pharmaceutical compounds. Detailed experimental protocols for the synthesis of the anthelmintic drug Niclosamide, proceeding through a 2,4-dinitroaniline (B165453) intermediate, are provided, along with insights into the synthesis of other potential therapeutic agents.

Introduction

This compound is a nitroaromatic compound that serves as a valuable and cost-effective building block in synthetic organic chemistry. Its chemical structure, featuring an acetamido group and two nitro groups on a benzene (B151609) ring, allows for a variety of chemical transformations, making it an important intermediate in the preparation of a range of organic molecules, including active pharmaceutical ingredients (APIs). The presence of the nitro groups activates the aromatic ring for nucleophilic substitution reactions and can be readily reduced to amino functionalities, opening pathways to diverse molecular scaffolds. This document outlines the synthetic routes from this compound to key pharmaceutical intermediates and final drug products, with a focus on practical, detailed laboratory protocols.

Synthetic Applications in Pharmaceutical Development

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 2,4-dinitroaniline. This intermediate is a precursor to a variety of more complex molecules. One of the most notable applications is in the synthesis of Niclosamide, an anthelmintic drug used to treat tapeworm infections. Furthermore, dinitroaniline derivatives have been explored for the development of anticancer agents, such as Lonidamine and other novel prodrugs.

Synthesis of Niclosamide

Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is a widely used anthelmintic medication. The synthesis of Niclosamide can be efficiently achieved in a multi-step process starting from this compound. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amide Coupling This compound This compound 2,4-Dinitroaniline 2,4-Dinitroaniline This compound->2,4-Dinitroaniline H2SO4, H2O, Heat 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline 2,4-Dinitroaniline->2-Chloro-4-nitroaniline Cl2, HCl, H2O2 Niclosamide Niclosamide 2-Chloro-4-nitroaniline->Niclosamide 5-Chlorosalicylic acid 5-Chlorosalicylic acid 5-Chlorosalicylic acid->Niclosamide PCl3 or SOCl2 G cluster_0 Niclosamide Targets cluster_1 Signaling Pathways cluster_2 Cellular Effects Niclosamide Niclosamide NFkB NF-κB Pathway Niclosamide->NFkB Inhibits Wnt Wnt/β-catenin Pathway Niclosamide->Wnt Inhibits Notch Notch Pathway Niclosamide->Notch Inhibits mTORC1 mTORC1 Pathway Niclosamide->mTORC1 Inhibits STAT3 STAT3 Pathway Niclosamide->STAT3 Inhibits Apoptosis Apoptosis NFkB->Apoptosis Proliferation ↓ Proliferation NFkB->Proliferation Wnt->Proliferation Stemness ↓ Cancer Stem Cell Properties Notch->Stemness mTORC1->Proliferation STAT3->Proliferation G cluster_0 Lonidamine cluster_1 Cellular Respiration cluster_2 Metabolic Consequences Lonidamine Lonidamine Glycolysis Glycolysis (Hexokinase II) Lonidamine->Glycolysis Inhibits Mitochondria Mitochondrial Respiration (Complex II) Lonidamine->Mitochondria Inhibits Lactate ↓ Lactate Efflux Lonidamine->Lactate Inhibits ATP ↓ ATP Production Glycolysis->ATP Mitochondria->ATP ROS ↑ Reactive Oxygen Species Mitochondria->ROS

Application Note: Synthesis of 2,4-Dinitroaniline via Hydrolysis of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitroaniline (B165453) is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. One common laboratory-scale preparation method involves the acid-catalyzed hydrolysis of 2,4-dinitroacetanilide. This application note provides a detailed protocol for this conversion, outlining the necessary reagents, equipment, and procedural steps. The underlying reaction is an acid-catalyzed nucleophilic acyl substitution, where water acts as the nucleophile to cleave the amide bond of this compound, yielding 2,4-dinitroaniline and acetic acid.

Reaction Scheme:

Key Reaction Parameters

The successful hydrolysis of this compound to 2,4-dinitroaniline is dependent on several key parameters, which are summarized in the table below.

ParameterValue/ConditionPurpose
Starting Material This compoundThe acetyl-protected amine to be hydrolyzed.
Reagent Sulfuric Acid (H₂SO₄)Acts as a catalyst for the hydrolysis reaction.
Solvent Water (H₂O)Serves as the nucleophile and reaction medium.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 30-45 minutesDuration to ensure complete hydrolysis.
Work-up Neutralization with NaOHTo precipitate the 2,4-dinitroaniline product.
Purification RecrystallizationTo obtain high-purity 2,4-dinitroaniline.
Expected Yield 68-76%Typical yield range for this type of reaction.[1]
Melting Point 178-180 °CCharacteristic melting point of pure 2,4-dinitroaniline.[1]

Experimental Protocol

This protocol details the hydrolysis of this compound to produce 2,4-dinitroaniline.

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Distilled Water

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • pH paper

  • Stirring rod

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a solution of sulfuric acid in water. For every 1 gram of this compound, use approximately 5-6 mL of 30-70% sulfuric acid.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[2][3] Continue refluxing for 30-45 minutes.[3][4] The solution should become clear, indicating the consumption of the starting material.

  • Precipitation: After the reflux period, carefully pour the hot reaction mixture into a beaker containing crushed ice or cold water. This will dilute the acid and cool the solution.

  • Neutralization: Slowly add 10% sodium hydroxide solution to the acidic mixture while stirring until the solution is basic, as indicated by pH paper. The 2,4-dinitroaniline will precipitate as a yellow solid.

  • Isolation of Crude Product: Collect the precipitated 2,4-dinitroaniline by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.

  • Purification by Recrystallization: Transfer the crude 2,4-dinitroaniline to a beaker. Add a minimal amount of hot ethanol (approximately 20 mL per gram of solid) to dissolve the product.[1] If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals of 2,4-dinitroaniline by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

  • Characterization: Determine the yield and measure the melting point of the purified product. The expected melting point of 2,4-dinitroaniline is 178-180 °C.[1]

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2,4-dinitroaniline from this compound.

experimental_workflow start Start reagents Combine this compound, Sulfuric Acid, and Water start->reagents reflux Heat to Reflux (30-45 min) reagents->reflux cool_precipitate Cool and Precipitate in Ice Water reflux->cool_precipitate neutralize Neutralize with NaOH Solution cool_precipitate->neutralize filter_crude Filter and Wash Crude Product neutralize->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter and Dry Pure Product recrystallize->filter_pure end End filter_pure->end

Figure 1. Experimental workflow for the hydrolysis of this compound.

Reaction Mechanism Pathway

The diagram below outlines the acid-catalyzed hydrolysis mechanism.

reaction_mechanism A This compound Protonation of Carbonyl Oxygen B Protonated Acetanilide Nucleophilic Attack by Water A->B H+ C Tetrahedral Intermediate Proton Transfer B->C H2O D Protonated Amine Intermediate Elimination of Acetic Acid C->D E 2,4-Dinitroaniline and Protonated Acetic Acid Deprotonation D->E F Final Products 2,4-Dinitroaniline + Acetic Acid E->F -H+

Figure 2. Signaling pathway of the acid-catalyzed hydrolysis mechanism.

References

Application Notes and Protocols for the N-acetylation of 2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect primary and secondary amines, modulate their reactivity, or synthesize acetylated products with specific biological activities. The acetylation of 2,4-dinitroaniline (B165453) presents a classic example of electrophilic substitution on a highly deactivated aromatic amine. The presence of two strongly electron-withdrawing nitro groups significantly reduces the nucleophilicity of the amino group, necessitating robust reaction conditions for successful acetylation.

This document provides a detailed protocol for the N-acetylation of 2,4-dinitroaniline to yield 2,4-Dinitroacetanilide. The procedure involves the use of acetic anhydride (B1165640) as the acetylating agent, with sulfuric acid as a catalyst to enhance the electrophilicity of the acetylating species.

Data Presentation

A summary of the key quantitative data for the starting material and the product is presented in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2,4-DinitroanilineC₆H₅N₃O₄183.12177 - 180Yellow to orange crystalline solid
This compoundC₈H₇N₃O₅225.16189 - 191Pale yellow to white crystalline solid

Note: The melting point of the product can be an indicator of its purity. A broad melting range may suggest the presence of impurities.

Experimental Protocols

Protocol 1: N-acetylation of 2,4-dinitroaniline using Acetic Anhydride and Sulfuric Acid

This protocol details the acid-catalyzed acetylation of 2,4-dinitroaniline. The sulfuric acid catalyst protonates the acetic anhydride, generating a highly reactive acylium ion, which is then attacked by the weakly nucleophilic amino group of 2,4-dinitroaniline.

Materials:

  • 2,4-Dinitroaniline

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 2,4-dinitroaniline (e.g., 5.0 g, 27.3 mmol). To this, add glacial acetic acid (20 mL) and swirl to suspend the solid.

  • Addition of Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (2.5 mL) to the suspension. The addition is exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Addition of Acetylating Agent: Attach a reflux condenser to the flask. Slowly add acetic anhydride (7.5 mL, 79.5 mmol) through the condenser.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with constant stirring.

  • Isolation of Crude Product: The crude this compound will precipitate as a solid. Allow the ice to melt completely and then collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper. This removes any residual acid.

  • Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified this compound and compare it with the literature value. The structure can be further confirmed by spectroscopic methods such as IR and NMR.

Visualizations

Chemical Reaction Scheme

cluster_reactants Reactants cluster_products Products 2_4_Dinitroaniline 2,4-Dinitroaniline 2_4_Dinitroacetanilide This compound 2_4_Dinitroaniline->2_4_Dinitroacetanilide H₂SO₄ (cat.) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2_4_Dinitroacetanilide Acetic_Acid Acetic Acid Acetic_Anhydride->Acetic_Acid

Caption: Reaction scheme for the N-acetylation of 2,4-dinitroaniline.

Experimental Workflow

Start Start Reactants Mix 2,4-Dinitroaniline, Glacial Acetic Acid, and H₂SO₄ Start->Reactants Add_Reagent Add Acetic Anhydride Reactants->Add_Reagent Reflux Reflux for 2 hours Add_Reagent->Reflux Workup Pour into ice water Reflux->Workup Filter Filter crude product Workup->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the product Recrystallize->Dry Characterize Characterize (m.p., etc.) Dry->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Acetylation Mechanism

Protonation 1. Protonation of Acetic Anhydride by H₂SO₄ Acylium_Ion 2. Formation of Acylium Ion (Electrophile) Protonation->Acylium_Ion Generation of Electrophile Nucleophilic_Attack 3. Nucleophilic attack by 2,4-Dinitroaniline Acylium_Ion->Nucleophilic_Attack Electrophilic Attack Deprotonation 4. Deprotonation Nucleophilic_Attack->Deprotonation Intermediate Formation Product_Formation 5. Formation of This compound Deprotonation->Product_Formation Final Product

Caption: Simplified mechanism of acid-catalyzed N-acetylation.

Application Notes and Protocols for 2,4-Dinitroacetanilide in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroacetanilide is a nitrophenyl compound that can serve as a chromogenic substrate for monitoring the activity of certain hydrolytic enzymes, particularly amidases and some lipases with broad substrate specificity. The principle of the assay is based on the enzymatic hydrolysis of the amide bond in this compound. This reaction releases 2,4-dinitroaniline (B165453), a yellow-colored product that can be quantified spectrophotometrically. The rate of the formation of 2,4-dinitroaniline is directly proportional to the enzyme activity under appropriate conditions. These application notes provide detailed protocols for the use of this compound as a substrate in both amidase and lipase (B570770) assays.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide linkage in this compound, yielding 2,4-dinitroaniline and acetate. The reaction progress is monitored by measuring the increase in absorbance caused by the release of the 2,4-dinitroaniline product.

G cluster_reactants Reactants cluster_products Products This compound enzyme Amidase or Lipase This compound->enzyme H2O H₂O H2O->enzyme 2,4-Dinitroaniline Acetate CH₃COOH enzyme->2,4-Dinitroaniline enzyme->Acetate

Figure 1: Enzymatic hydrolysis of this compound.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound by amidases and lipases are not extensively published, the following tables present representative Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for these enzymes with structurally similar substrates. This data is provided for illustrative purposes to indicate the expected range of enzyme activity.

Table 1: Representative Kinetic Parameters for Amidase Activity

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)
Pseudomonas aeruginosaAcrylamide11.2101.13
Pseudomonas aeruginosaAcetamide--
Thauera sinica K11Formamide-228.2
Brevibacterium sp.Butyramide--

Note: Data is for analogous substrates to indicate potential enzyme performance. A U (unit) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute. The activity of amidase from Pseudomonas aeruginosa on p-nitroacetanilide, a close analog, has been reported, confirming the utility of this substrate class.[1]

Table 2: Representative Kinetic Parameters for Lipase Activity with Nitrophenyl Esters

Enzyme SourceSubstrateKm (mM)Vmax (U/mg protein)
Wild Type Lipasep-Nitrophenyl acetate-0.42
Wild Type Lipasep-Nitrophenyl butyrate-0.95
Wild Type Lipasep-Nitrophenyl octanoate-1.1
Bovine Milk Lipoprotein Lipasep-Nitrophenyl caprylate--

Note: This data is derived from studies using p-nitrophenyl esters, which are common substrates for lipase assays.[2][3] The reactivity with this compound may vary.

Experimental Protocols

General Considerations
  • Substrate Solubility : this compound has low solubility in aqueous solutions. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Product Detection : The product, 2,4-dinitroaniline, exhibits an absorbance maximum around 346-360 nm.[4] For calculations, a molar extinction coefficient (ε) is required. In acetic acid, the molar absorptivity at 335 nm is approximately 871 L·mol⁻¹·cm⁻¹. This value may vary depending on the pH and composition of the assay buffer. It is recommended to determine the molar extinction coefficient under the specific assay conditions.

  • Safety Precautions : this compound and 2,4-dinitroaniline are potentially hazardous chemicals. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Protocol 1: Amidase Activity Assay

This protocol is designed for a continuous spectrophotometric assay to measure amidase activity.

1. Materials and Reagents:

  • This compound (Substrate)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Amidase enzyme solution

  • UV-Vis Spectrophotometer capable of reading at 350 nm

  • 96-well UV-transparent microplates or quartz cuvettes

2. Preparation of Reagents:

  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store protected from light at -20°C.

  • Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for the amidase being tested.

  • Enzyme Dilutions: Prepare serial dilutions of the amidase in cold Assay Buffer immediately before use.

3. Assay Procedure:

  • Set up the reaction in a 96-well plate or cuvettes. For each reaction, prepare a blank containing all components except the enzyme.

  • Add the following to each well/cuvette in the indicated order:

    • Assay Buffer (e.g., 170 µL)

    • Substrate Stock Solution (e.g., 10 µL for a final concentration of 0.5 mM)

  • Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution (e.g., 20 µL).

  • Immediately start monitoring the increase in absorbance at 350 nm over time (e.g., every 30 seconds for 10-15 minutes).

4. Calculation of Amidase Activity:

  • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000 Where:

    • ΔAbs/min is the rate of absorbance change.

    • ε is the molar extinction coefficient of 2,4-dinitroaniline in the assay buffer (in M⁻¹cm⁻¹).

    • l is the path length of the cuvette or well (in cm).

Protocol 2: Lipase Activity Assay

This protocol is adapted for lipases, which may require an emulsified substrate for optimal activity.

1. Materials and Reagents:

  • All materials from the Amidase Assay Protocol.

  • Triton X-100 or another suitable non-ionic detergent.

2. Preparation of Reagents:

  • Substrate Stock Solution (10 mM): As in the amidase protocol.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100): Prepare the buffer and add the detergent. Ensure the detergent is fully dissolved.

  • Enzyme Dilutions: Prepare serial dilutions of the lipase in cold Assay Buffer without detergent.

3. Assay Procedure:

  • Follow the same setup as the amidase assay.

  • Add the following to each well/cuvette:

    • Assay Buffer with Triton X-100 (e.g., 170 µL)

    • Substrate Stock Solution (e.g., 10 µL for a final concentration of 0.5 mM). Mix well to ensure emulsification.

  • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the lipase solution (e.g., 20 µL).

  • Monitor the increase in absorbance at 350 nm as described for the amidase assay.

4. Calculation of Lipase Activity:

  • Calculate the activity using the same formula as for the amidase assay.

Workflow and Visualization

The general workflow for performing these enzyme assays is depicted below.

G prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Reaction Mixture (Buffer + Substrate) prep->setup preincubate Pre-incubate at Assay Temperature setup->preincubate start Initiate Reaction with Enzyme preincubate->start monitor Monitor Absorbance at 350 nm start->monitor analyze Calculate Reaction Rate (ΔAbs/min) monitor->analyze activity Determine Enzyme Activity analyze->activity

Figure 2: General experimental workflow for the enzyme assay.

Conclusion

This compound provides a viable, albeit less common, chromogenic substrate for the continuous monitoring of amidase and potentially some lipase activities. The protocols outlined here offer a robust starting point for assay development and optimization. Researchers should empirically determine the optimal assay conditions (e.g., pH, temperature, substrate concentration) and the molar extinction coefficient of the product for their specific experimental setup to ensure accurate and reproducible results.

References

Application Note: HPLC Analysis of Amines Following Pre-Column Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the quantitative analysis of primary and secondary amines using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the poor chromophoric properties of many aliphatic amines, a pre-column derivatization step is employed using 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[1] This process attaches a dinitrophenyl group to the amine, forming a stable derivative with strong UV absorbance, which significantly enhances detection sensitivity.[2] The protocol provided herein covers reagent preparation, the derivatization procedure, and recommended HPLC-UV conditions for the separation and quantification of the resulting DNP-amine derivatives.

Introduction

The accurate quantification of amines is essential in various fields, including pharmaceutical development, environmental analysis, and biological research. Many simple amines lack a suitable chromophore, making their direct detection by HPLC with UV-Vis detectors challenging. Pre-column derivatization is a widely accepted technique to overcome this limitation by covalently bonding a UV-absorbing or fluorescent tag to the analyte.[3]

2,4-Dinitrofluorobenzene is a highly effective reagent for this purpose. It reacts with both primary and secondary amines under mild alkaline conditions to form stable 2,4-dinitrophenyl (DNP) derivatives.[1][2] These DNP-amines exhibit strong absorption in the UV region, typically around 360 nm, allowing for sensitive detection.[2] The resulting derivatives are also less polar than the parent amines, which can improve their retention and separation on reversed-phase HPLC columns.[3] This method provides a reliable and cost-effective approach for the routine analysis of amines.

Chemical Reaction

The derivatization reaction proceeds via a nucleophilic aromatic substitution. The amino group of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom of the DNFB molecule to which the fluorine is attached. The fluoride (B91410) ion is subsequently eliminated.[4]

Caption: Derivatization of a primary amine with DNFB.

Experimental Protocols

Materials and Reagents
Preparation of Solutions
  • Borate Buffer (e.g., 2.5% Aqueous Borax): Dissolve 2.5 g of sodium borate decahydrate in 100 mL of HPLC grade water. Adjust pH to ~9.0 if necessary.

  • DNFB Reagent Solution (e.g., 70 mM in ACN): Dissolve an appropriate amount of DNFB in acetonitrile to achieve the target concentration (e.g., ~130 mg in 10 mL ACN). Prepare this solution fresh and protect it from light.

  • Amine Stock Solution: Prepare a stock solution of the amine standard in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

Derivatization Protocol

The following protocol is a general guideline. Optimal conditions, such as reagent concentration, temperature, and reaction time, may vary depending on the specific amine and should be optimized.[2]

  • In a clean, screw-cap vial, mix 0.5 mL of the amine standard solution (or sample) with 0.5 mL of the DNFB reagent solution.

  • Add a small volume of borate buffer to ensure the reaction mixture is alkaline (e.g., 0.1 mL).

  • Vortex the mixture for 30 seconds.

  • Incubate the vial in a heating block or water bath at 60-65°C for 40-60 minutes in the dark.[2]

  • After incubation, cool the reaction mixture to room temperature.

  • (Optional but recommended) Add a small volume of dilute HCl (e.g., 0.1 M) to stop the reaction and neutralize the excess base.[2]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis prep_reagents Prepare Reagents (DNFB, Buffer, Standards) mix Mix Amine Sample, DNFB Solution & Buffer prep_reagents->mix vortex Vortex Mix mix->vortex incubate Incubate at 60-65°C (40-60 min, dark) vortex->incubate cool Cool to Room Temp incubate->cool stop_rxn Stop Reaction (optional) cool->stop_rxn filter Filter (0.45 µm) stop_rxn->filter inject Inject into HPLC filter->inject analyze Separate & Detect (UV at 360 nm) inject->analyze

Caption: Experimental workflow for DNFB derivatization.

Data Presentation

The following tables summarize typical parameters for the derivatization and subsequent HPLC analysis.

Table 1: Derivatization Reaction Conditions
ParameterValue/RangeNotes
Reagent2,4-Dinitrofluorobenzene (DNFB)Also known as Sanger's Reagent.[2]
SolventAcetonitrileUsed to dissolve the DNFB reagent.
pHAlkaline (pH ~9.0)Typically achieved using a borate buffer.[2]
Temperature60 - 65 °CLower temperatures (e.g., 25-45°C) may require longer reaction times.[2]
Time40 - 60 minutesShould be optimized to ensure complete reaction.[2]
Sample MatrixAqueous or MethanolicEnsure compatibility with the reaction conditions.
Table 2: HPLC Operating Conditions
ParameterRecommended Setting
HPLC SystemAgilent 1200, Shimadzu LC-20AD, or equivalent
DetectorUV-Vis or Diode Array Detector (DAD)
Detection Wavelength360 nm[2]
ColumnC18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Column Temperature35 °C
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer
Mobile Phase BAcetonitrile or Methanol
Flow Rate1.0 - 1.5 mL/min[2]
Injection Volume10 - 20 µL
Elution ModeIsocratic or Gradient

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
202080
252080
309010
359010

The pre-column derivatization of primary and secondary amines with 2,4-Dinitrofluorobenzene is a proven and effective method for enabling their sensitive detection and quantification by reversed-phase HPLC with UV detection. The formation of stable DNP-amine derivatives significantly enhances detectability.[2] The protocols and conditions outlined in this application note provide a solid foundation for developing and validating robust analytical methods for a wide range of amine-containing compounds in various sample matrices.

References

Application Notes: Synthesis of 5-Nitrobenzimidazoles from 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. 5-Nitrobenzimidazoles, in particular, are valuable intermediates and bioactive molecules in drug discovery and development. This application note details a reliable three-step synthetic pathway starting from the readily available and inexpensive bulk chemical, 2,4-dinitroacetanilide. The process involves hydrolysis, selective reduction of a single nitro group, and subsequent cyclization to form the benzimidazole (B57391) ring. This protocol is designed for researchers in medicinal chemistry and organic synthesis, providing a clear workflow for accessing this important heterocyclic scaffold.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

  • Hydrolysis: The acetyl protecting group is removed from this compound via acid-catalyzed hydrolysis to yield 2,4-dinitroaniline (B165453).

  • Selective Reduction (Zinin Reduction): The crucial step involves the chemoselective reduction of the nitro group at the 2-position (ortho to the amine) of 2,4-dinitroaniline. This is typically achieved using sulfide-based reagents, yielding 4-nitro-o-phenylenediamine (B140028). The ortho-nitro group is preferentially reduced due to its electronic activation by the adjacent amino group.[1][2][3][4]

  • Cyclization: The resulting 4-nitro-o-phenylenediamine is condensed with either a carboxylic acid (Phillips-Ladenburg Synthesis) or an aldehyde to form the final 2-substituted-5-nitro-1H-benzimidazole.

Visualizations

Logical Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_4 A This compound B 2,4-Dinitroaniline A->B Step 1: Hydrolysis (H₂SO₄ / H₂O) C 4-Nitro-o-phenylenediamine B->C Step 2: Selective Reduction (Na₂S / H₂O) F 2-Substituted-5-nitro-1H-benzimidazole C->F Step 3a: Phillips Synthesis (HCl, Δ) C->F Step 3b: Condensation (Na₂S₂O₅) D Carboxylic Acid (R-COOH) E Aldehyde (R-CHO)

Caption: Overall synthetic workflow from this compound.

Phillips-Ladenburg Cyclization Mechanism

G Mechanism for Phillips-Ladenburg Synthesis start 4-Nitro-o-phenylenediamine + R-COOH step1 Protonation of Carboxylic Acid start->step1 H⁺ step2 Nucleophilic Attack by Amine step1->step2 step3 Tetrahedral Intermediate step2->step3 step4 Proton Transfer step3->step4 step5 Elimination of H₂O step4->step5 step6 Amide Intermediate step5->step6 step7 Intramolecular Nucleophilic Attack step6->step7 Tautomerization & Protonation step8 Cyclized Intermediate step7->step8 step9 Elimination of 2nd H₂O step8->step9 -H⁺ end_node 2-Substituted-5-nitro- 1H-benzimidazole step9->end_node

Caption: Key steps in the Phillips-Ladenburg cyclization mechanism.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis to produce 2,4-dinitroaniline. The procedure is adapted from standard methods for substituted acetanilide (B955) hydrolysis.[5]

Materials:

  • This compound

  • 30% (v/v) Sulfuric Acid (H₂SO₄)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice

Procedure:

  • In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 10.0 g).

  • Carefully add 50 mL of 30% sulfuric acid to the flask.

  • Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 30-60 minutes, often indicated by the mixture becoming a clear, homogeneous solution.

  • After reflux, cool the flask to room temperature and then pour the reaction mixture slowly into a beaker containing 200 g of crushed ice.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution with stirring until a precipitate forms and the solution is neutral or slightly basic (check with pH paper).

  • Collect the yellow precipitate of 2,4-dinitroaniline by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 60-70°C.

Expected Yield: >90%.

Protocol 2: Selective Reduction to 4-Nitro-o-phenylenediamine

This protocol uses a modified Zinin reduction to selectively reduce the ortho-nitro group of 2,4-dinitroaniline.[1][6][7]

Materials:

  • 2,4-Dinitroaniline

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Deionized water

Procedure:

  • Prepare Sodium Polysulfide Solution: In a 500 mL beaker, dissolve sodium sulfide nonahydrate (e.g., 30.0 g) in 125 mL of deionized water with gentle heating. To the clear solution, add powdered elemental sulfur (e.g., 7.25 g). Heat the mixture to boiling while stirring until all the sulfur dissolves, forming a clear, deep orange-red solution.[1]

  • Set up Reaction: In a 1 L three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, prepare a slurry of 2,4-dinitroaniline (e.g., 23.1 g, 0.126 mol) in 150 mL of deionized water.

  • Perform Reduction: Heat the dinitroaniline slurry to a gentle boil with vigorous stirring. Add the warm sodium polysulfide solution from the dropping funnel dropwise over 1.5 to 2 hours. The reaction is exothermic; maintain a controlled reflux.

  • After the addition is complete, continue to heat the mixture under reflux for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the red crystalline product (4-nitro-o-phenylenediamine) by vacuum filtration.

  • Wash the product with cold water and dry. The product can be further purified by recrystallization from a water/HCl mixture.[7]

Expected Yield: 50-60%.

Protocol 3: Cyclization to 2-Substituted-5-nitro-1H-benzimidazoles

Two alternative methods for the final cyclization step are provided.

Method A: Phillips-Ladenburg Synthesis with Carboxylic Acids [8]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenoxyacetic acid)

  • 6N Hydrochloric Acid (HCl)

  • Aqueous ammonia (B1221849)

Procedure:

  • In a 100 mL round-bottomed flask, mix 4-nitro-o-phenylenediamine (1.53 g, 0.01 mol) and a substituted carboxylic acid (0.01 mol).

  • Add 15 mL of 6N HCl and heat the mixture at 100°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with aqueous ammonia to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an ethanol-water mixture.

Method B: Condensation with Aldehydes

Materials:

  • 4-Nitro-o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Dimethoxyethane (DME)

Procedure:

  • Dissolve 4-nitro-o-phenylenediamine (1.53 g, 0.01 mol) and the substituted aldehyde (0.01 mol) in dimethoxyethane in a round-bottomed flask.

  • Stir the mixture at 0°C in an ice bath for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.

  • Add sodium metabisulfite (1.90 g, 0.01 mol) to the reaction mixture.

  • Continue to stir under reflux for 48 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, dry, and recrystallize from methanol.

Data Presentation

The following tables summarize representative yields for the synthesis of various 2-substituted-5-nitro-1H-benzimidazoles using the methods described.

Table 1: Synthesis via Phillips-Ladenburg Reaction (Method A) [8]

R in R-COOH (Phenoxyacetic Acids)ProductReaction Time (Microwave)Yield (Microwave)Reaction Time (Conventional)Yield (Conventional)
H5-Nitro-2-(phenoxymethyl)-1H-benzimidazole3.0 min90%3.5 h72%
4-Cl2-((4-Chlorophenoxy)methyl)-5-nitro-1H-benzimidazole2.5 min92%3.0 h75%
4-CH₃2-((p-Tolyloxy)methyl)-5-nitro-1H-benzimidazole3.5 min88%4.0 h68%
4-NO₂5-Nitro-2-((4-nitrophenoxy)methyl)-1H-benzimidazole3.0 min85%3.5 h65%

Table 2: Synthesis via Aldehyde Condensation (Method B) [9]

R in R-CHO (Aromatic Aldehydes)ProductYield
4-Cl-C₆H₄2-(4-Chlorophenyl)-5-nitro-1H-benzimidazole~75-85%
4-F-C₆H₄2-(4-Fluorophenyl)-5-nitro-1H-benzimidazole~75-85%
4-Br-C₆H₄2-(4-Bromophenyl)-5-nitro-1H-benzimidazole~75-85%
4-OH-C₆H₄4-(5-Nitro-1H-benzimidazol-2-yl)phenol~70-80%
4-NO₂-C₆H₄5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole~80-90%

References

Application Notes and Protocols for Using 2,4-Dinitroacetanilide as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups is a cornerstone strategy for the successful construction of complex molecules. Protecting groups are reversibly attached to reactive functional groups, such as amines, to prevent them from undergoing undesired reactions during a synthetic sequence. The 2,4-dinitroacetanilide group is an acyl-type protecting group for primary and secondary amines. The electron-withdrawing nature of the two nitro groups on the aromatic ring significantly influences the reactivity and stability of the amide bond, providing a unique set of characteristics for its application in multi-step synthesis.

These application notes provide a comprehensive overview of the use of the this compound group for the protection of amines, including detailed protocols for protection and deprotection, a discussion of its stability and orthogonality with other common protecting groups, and a summary of available quantitative data.

Application Notes

Principle of Protection and Deprotection

The protection of an amine as a this compound involves the acylation of the amine with a suitable 2,4-dinitroacetylating agent, such as 2,4-dinitroacetyl chloride or acetic anhydride (B1165640) in the presence of a 2,4-dinitrophenyl activating group. This forms a stable amide linkage.

Deprotection is achieved by the hydrolysis of the amide bond under mild alkaline conditions, regenerating the free amine. The presence of the two electron-withdrawing nitro groups facilitates the nucleophilic attack at the carbonyl carbon of the amide, allowing for cleavage under conditions that may leave other, more robust amide bonds intact.

Advantages of the this compound Protecting Group

  • Stability: The this compound group is stable to a range of reaction conditions, including those that are mildly acidic.

  • Mild Deprotection: The group can be removed under mild alkaline hydrolysis conditions.

  • Orthogonality: It is orthogonal to several other common amine protecting groups, such as tert-butyloxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. This allows for selective deprotection in complex synthetic schemes.

Limitations

  • Limited Data: Compared to more common protecting groups like Boc and Fmoc, there is a limited amount of published data on the substrate scope and yield variations for the this compound group.

  • Potential for Side Reactions: The presence of nitro groups may not be compatible with certain reducing agents that might be used elsewhere in the synthetic route.

Experimental Protocols

Protocol 1: Protection of a Primary Amine as a this compound

This protocol describes a general procedure for the N-acetylation of a primary amine using an activated 2,4-dinitroacetyl source.

Materials:

  • Primary amine

  • 2,4-Dinitroacetyl chloride or a pre-activated 2,4-dinitroacetic acid derivative

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the primary amine (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the 2,4-dinitroacetylating agent (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-(2,4-dinitroacetyl) protected amine.

Protocol 2: Deprotection of a this compound

This protocol outlines the mild alkaline hydrolysis for the removal of the 2,4-dinitroacetyl group.

Materials:

  • N-(2,4-dinitroacetyl) protected amine

  • Solvent system (e.g., Methanol/Dichloromethane or Methanol/Dioxane)

  • Aqueous sodium hydroxide (B78521) solution (e.g., 4N)

  • Dilute aqueous hydrochloric acid (e.g., 1N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N-(2,4-dinitroacetyl) protected amine (1.0 eq) in a suitable solvent mixture (e.g., 9:1 Dichloromethane/Methanol or Dioxane/Methanol).

  • Add the aqueous sodium hydroxide solution (e.g., 4 eq of NaOH in a 4N solution) to the mixture.

  • Stir the reaction at room temperature for 1-3 minutes, or until the reaction is complete as monitored by TLC. The reaction of N-phenyl-N-2,4-dinitrophenyl-acetamide is reported to be rapid.[1][2]

  • Once the reaction is complete, carefully neutralize the mixture with dilute aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the deprotected amine.

Data Presentation

Quantitative data for the protection and deprotection of amines using the 2,4-dinitroacetyl group is not extensively reported in the literature. The following tables summarize available and inferred data.

Table 1: Deprotection of a this compound Derivative

SubstrateReagents and ConditionsProductYield (%)Reference
N-Phenyl-N-2,4-dinitrophenyl-acetamide4N NaOH in Methanol/Dichloromethane (1:9), room temperature, 1-3 minN-Phenyl-2,4-dinitroaniline62[1]

Table 2: Representative Yields for N-Acetylation of Anilines (Analogous Reaction)

Note: These are for standard acetylation and not with a 2,4-dinitroacetyl group, but provide an indication of the feasibility of the protection step.

SubstrateReagents and ConditionsProductYield (%)Reference
AnilineAcetonitrile, Alumina, 200 °C, 50 barAcetanilide>99[3][4]
4-ChloroanilineAcetonitrile, Alumina, 200 °C, 50 bar4-Chloroacetanilide>99[3][4]
4-MethoxyanilineAcetonitrile, Alumina, 200 °C, 50 bar4-Methoxyacetanilide51[3][4]
4-NitroanilineAcetonitrile, Alumina, 200 °C, 50 barNo conversion0[3][4]

Mandatory Visualizations

Diagrams

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amine Primary/Secondary Amine Reaction Acylation in Aprotic Solvent (e.g., DCM) Amine->Reaction Reagent 2,4-Dinitroacetyl Chloride Reagent->Reaction Base Non-nucleophilic Base (e.g., TEA) Base->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification ProtectedAmine N-(2,4-Dinitroacetyl) Protected Amine Purification->ProtectedAmine

Caption: Workflow for the protection of an amine as a this compound.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product ProtectedAmine N-(2,4-Dinitroacetyl) Protected Amine Reaction Mild Alkaline Hydrolysis (e.g., NaOH/MeOH/DCM) ProtectedAmine->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification DeprotectedAmine Free Amine Purification->DeprotectedAmine Orthogonality cluster_groups Amine Protecting Groups cluster_conditions Deprotection Conditions Molecule Multi-protected Molecule Boc Boc (tert-butyloxycarbonyl) Cbz Cbz (Benzyloxycarbonyl) DNAA This compound Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by H2 Hydrogenolysis (e.g., H2, Pd/C) Cbz->H2 Cleaved by Base Mild Alkaline Hydrolysis DNAA->Base Cleaved by Acid->Cbz Orthogonal to Acid->DNAA Orthogonal to H2->Boc Orthogonal to H2->DNAA Orthogonal to Base->Boc Orthogonal to Base->Cbz Orthogonal to

References

Application Notes and Protocols: Cleavage of the 2,4-Dinitrophenylacetyl (DNPA) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dinitrophenylacetyl (DNPA) group is a protecting group utilized in organic synthesis. Its application, while less documented than the related 2,4-dinitrophenyl (DNP) group, is found in the protection of amines, alcohols, and thiols. The highly electron-withdrawing nature of the two nitro groups on the phenyl ring facilitates the cleavage of the DNPA group under specific, mild conditions, allowing for the deprotection of the functional group of interest.

These application notes provide a summary of the known cleavage conditions for the closely related DNP group, which are expected to be largely applicable to the DNPA group due to their structural and electronic similarity. Detailed protocols and mechanistic insights are provided to guide researchers in the effective removal of this protecting group.

Data Presentation: Cleavage Conditions for DNP-Protected Functional Groups

The following tables summarize quantitative data for the cleavage of the 2,4-dinitrophenyl (DNP) group. These conditions are anticipated to be effective for the corresponding DNPA-protected substrates.

Table 1: Thiolytic Cleavage of DNP-Protected Amines (Histidine Imidazole)

ReagentBaseSolventTemperatureTimeYield (%)Reference
Thiophenol (20%)-DMFRoom Temp.1-2 hHigh[1]
2-Mercaptoethanol-DMFRoom Temp.Not SpecifiedEffective[2]

Table 2: Basidic Cleavage of DNP-Protected Amines (Histidine Imidazole)

ReagentSolventTemperatureTimeYield (%)Reference
20% Piperidine (B6355638)DMFRoom Temp.30-60 minHigh[1]

Table 3: Thiolytic Cleavage of DNP-Protected Alcohols (Tyrosine Phenol)

ReagentSolventTemperatureTimeYield (%)Reference
2-MercaptoethanolDMFRoom Temp.Not SpecifiedFacile Cleavage[2]

Experimental Protocols

The following are detailed experimental protocols for the cleavage of the DNP group, which can be adapted for the deprotection of DNPA-protected compounds.

Protocol 1: Thiophenol-Based Cleavage of DNP-Histidine in Solid-Phase Peptide Synthesis

This protocol describes the removal of the DNP group from the imidazole (B134444) side chain of a histidine residue on a solid support.

Materials:

  • DNP-protected peptide-resin

  • Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (B128534) (TEA) (optional, as a base)

  • 2-Propanol

  • Dichloromethane (DCM)

Procedure:

  • Swell the DNP-protected peptide-resin in DMF.

  • Prepare a cleavage cocktail of 20% thiophenol in DMF. For every 1 gram of resin, use 10 mL of the cleavage cocktail. The addition of a base like triethylamine (TEA) can facilitate the reaction.

  • Treat the peptide-resin with the cleavage cocktail for 1-2 hours at room temperature with gentle agitation.

  • Filter the resin and wash it extensively with DMF, followed by 2-propanol, and then DCM to remove the cleaved DNP-thiophenol adduct and excess reagents.

  • Dry the deprotected peptide-resin under vacuum.

Protocol 2: Piperidine-Based Cleavage of DNP-Histidine in Solid-Phase Peptide Synthesis

This protocol offers a milder and less odorous alternative to thiophenol-based cleavage.

Materials:

  • DNP-protected peptide-resin

  • Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the DNP-protected peptide-resin in DMF.

  • Prepare a solution of 20% piperidine in DMF.

  • Treat the peptide-resin with the piperidine solution for 30 minutes to 1 hour at room temperature with gentle agitation.

  • Filter the resin and wash it thoroughly with DMF to remove the cleavage byproducts.

  • Wash the resin with a suitable solvent like DCM and dry it under vacuum.

Mandatory Visualization

Logical Workflow for Selecting a DNPA/DNP Cleavage Protocol

Cleavage_Workflow start Start: DNPA/DNP-Protected Substrate substrate_type Identify Protected Functional Group start->substrate_type amine Amine (e.g., Histidine) substrate_type->amine Amine alcohol Alcohol (e.g., Tyrosine) substrate_type->alcohol Alcohol thiol Thiol (e.g., Cysteine) substrate_type->thiol Thiol reagent_choice_amine Select Reagent amine->reagent_choice_amine reagent_choice_alcohol Select Reagent alcohol->reagent_choice_alcohol reagent_choice_thiol Select Reagent thiol->reagent_choice_thiol thiophenol Thiophenol reagent_choice_amine->thiophenol Standard piperidine Piperidine reagent_choice_amine->piperidine Milder mercaptoethanol 2-Mercaptoethanol reagent_choice_alcohol->mercaptoethanol reagent_choice_thiol->mercaptoethanol protocol_thiophenol Follow Thiophenol Protocol thiophenol->protocol_thiophenol protocol_piperidine Follow Piperidine Protocol piperidine->protocol_piperidine protocol_mercaptoethanol Follow Thiolysis Protocol mercaptoethanol->protocol_mercaptoethanol end Deprotected Product protocol_thiophenol->end protocol_piperidine->end protocol_mercaptoethanol->end

Caption: Decision workflow for choosing a DNPA/DNP cleavage protocol.

Proposed Signaling Pathway for Thiolytic Cleavage of a DNPA-Protected Amine

Thiolysis_Mechanism DNPA_Amine DNPA-Protected Amine (R-NH-CO-CH2-DNP) Nucleophilic_Attack Nucleophilic Attack of Thiolate DNPA_Amine->Nucleophilic_Attack Thiol Thiol (R'-SH) Thiol->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer-like Intermediate Nucleophilic_Attack->Meisenheimer_Complex Forms Cleavage Cleavage of C-N Bond Meisenheimer_Complex->Cleavage Rearranges & Deprotected_Amine Deprotected Amine (R-NH2) Cleavage->Deprotected_Amine Releases Byproduct Thioether Byproduct (R'-S-CH2-CO-NH-DNP) Cleavage->Byproduct Forms

Caption: Proposed mechanism for thiolytic cleavage of a DNPA-protected amine.

References

Application Notes and Protocols for the Analysis of 2,4-Dinitroacetanilide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for the quantitative determination of 2,4-Dinitroacetanilide and its putative metabolites. The methodologies detailed below are essential for researchers in drug metabolism, pharmacokinetics, and toxicology.

Introduction

This compound is an aromatic compound whose metabolic fate is of interest in various fields of chemical and biological research. Understanding its biotransformation is crucial for assessing its potential toxicity and environmental impact. The primary metabolic pathway is hypothesized to involve an initial deacetylation to form 2,4-Dinitroaniline (2,4-DNA), a compound with known metabolic routes. Subsequent metabolism of 2,4-DNA likely proceeds through the reduction of its nitro groups.

This document outlines detailed protocols for sample preparation, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound and its key metabolites.

Hypothesized Metabolic Pathway

The metabolic conversion of this compound is proposed to occur in a stepwise manner. The initial and primary metabolic step is the enzymatic hydrolysis of the acetamide (B32628) group, yielding 2,4-Dinitroaniline. This intermediate is then subject to further biotransformation, primarily through the reduction of the nitro groups, leading to the formation of various amino- and nitro-substituted anilines.

Metabolic Pathway of this compound 2_4_Dinitroacetanilide This compound 2_4_Dinitroaniline 2,4-Dinitroaniline 2_4_Dinitroacetanilide->2_4_Dinitroaniline Deacetylation 4_Amino_2_nitroaniline 4-Amino-2-nitroaniline 2_4_Dinitroaniline->4_Amino_2_nitroaniline Nitroreduction 2_Amino_4_nitroaniline 2-Amino-4-nitroaniline 2_4_Dinitroaniline->2_Amino_4_nitroaniline Nitroreduction 2_4_Diaminoaniline 2,4-Diaminoaniline 4_Amino_2_nitroaniline->2_4_Diaminoaniline Nitroreduction 2_Amino_4_nitroaniline->2_4_Diaminoaniline Nitroreduction

Hypothesized metabolic pathway of this compound.

Analytical Methods

Accurate quantification of this compound and its metabolites is achievable through chromatographic techniques such as HPLC with UV detection and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a robust and widely available technique for the analysis of nitroaromatic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation (from Plasma):

    • To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace phosphoric acid with formic acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

    • Column Temperature: 30°C.

Quantitative Data for HPLC-UV Analysis of 2,4-Dinitroaniline

ParameterValueReference
Linearity Range1 - 100 µg/L[2]
Limit of Determination0.0023%[3][4]
Recovery98 - 100% (at 0.005-2% spike levels)[3][4]
Reproducibility (RSD)≤ 0.3% (for 10 µg/L spiked standard)[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the trace analysis of these compounds, especially in complex biological matrices.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (from Urine):

    • To 5 mL of urine, add 5 mL of dichloromethane.

    • Vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean tube.

    • Repeat the extraction twice more.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-300.

    • Selected Ion Monitoring (SIM) for Quantification:

      • This compound (m/z): To be determined empirically

      • 2,4-Dinitroaniline (m/z): 183, 153, 123

      • 4-Amino-2-nitroaniline (m/z): To be determined empirically

      • 2-Amino-4-nitroaniline (m/z): To be determined empirically

      • 2,4-Diaminoaniline (m/z): To be determined empirically

Quantitative Data for GC-MS Analysis of Dinitroaniline Herbicides

ParameterValueReference
Linearity (Correlation Coefficient)> 0.99[5]
Limit of Detection (LOD)0.3 - 3.3 µg/L[5]
Limit of Quantitation (LOQ)0.4 - 2 µg/kg (in surface water)[5]
Recovery64.1 - 87.9%[5]
Inter-day Repeatability (RSD)≤ 15.1%[5]

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites from a biological matrix.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation LLE Liquid-Liquid Extraction (Dichloromethane) Sample_Collection->LLE Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LLE->Evaporation Filtration Filtration Evaporation->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

References

Application Note and Protocol: Chromatographic Separation of 2,4-Dinitroacetanilide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation and purification of 2,4-dinitroacetanilide from a typical reaction mixture using various chromatographic techniques, including Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a significant intermediate in organic synthesis, often prepared by the nitration of acetanilide. The reaction can yield a mixture of isomers and byproducts, including unreacted starting materials and hydrolysis products. The isolation of pure this compound is crucial for its use in subsequent synthetic steps and for the development of pharmaceutical compounds. This application note outlines effective chromatographic methods for the purification and analysis of this compound.

The primary components of a typical this compound reaction mixture may include:

  • This compound (Major Product)

  • Acetanilide (Unreacted Starting Material)

  • 4-Nitroacetanilide (Intermediate)

  • 2-Nitroacetanilide (Isomeric byproduct)

  • 2,4-Dinitroaniline (Hydrolysis byproduct)

Thin Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection

TLC is an essential technique for monitoring the progress of the reaction and for determining the optimal solvent system for column chromatography.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use commercially available silica (B1680970) gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mobile phase. A common solvent system is a mixture of a non-polar and a polar solvent.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, allow it to dry, and visualize the separated spots under a UV lamp (254 nm).

Data Presentation: TLC Results

The following table summarizes the approximate Retention Factor (Rf) values for the components of the reaction mixture in a hexane:ethyl acetate (B1210297) (1:1, v/v) mobile phase.

CompoundRetention Factor (Rf)
Acetanilide0.55
4-Nitroacetanilide0.40
2-Nitroacetanilide0.50
This compound0.30
2,4-Dinitroaniline0.65

Preparative Column Chromatography for Purification

Column chromatography is employed for the preparative separation of this compound from the crude reaction mixture on a larger scale.

Experimental Protocol: Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., hexane:ethyl acetate 9:1, v/v).

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1, v/v) and gradually increase the polarity (gradient elution) to enhance separation.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Monitor the composition of each fraction using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Column Slurry_Prep->Column_Packing Load_Sample Load Sample onto Column Column_Packing->Load_Sample Sample_Prep Prepare Sample (Wet or Dry Loading) Sample_Prep->Load_Sample Elution Elute with Gradient Mobile Phase Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Pool_Fractions Pool Pure Fractions TLC_Analysis->Pool_Fractions Evaporation Solvent Evaporation Pool_Fractions->Evaporation Pure_Product Obtain Pure this compound Evaporation->Pure_Product

Caption: Workflow for Column Chromatography Purification.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

Reverse-phase HPLC is a highly sensitive and quantitative method for analyzing the purity of the collected fractions and the final product.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

Data Presentation: HPLC Results

The following table presents typical retention times for the components of the reaction mixture under the specified HPLC conditions.

CompoundRetention Time (minutes)
2,4-Dinitroaniline3.5
Acetanilide4.2
4-Nitroacetanilide5.8
2-Nitroacetanilide6.5
This compound8.1

Visualization: HPLC Separation Logic

G cluster_input Input cluster_process HPLC System cluster_output Output Reaction_Mixture Reaction Mixture in Mobile Phase HPLC_Column C18 Column Mobile Phase: Acetonitrile/Water Reaction_Mixture->HPLC_Column:f0 Detector UV Detector (254 nm) HPLC_Column:f1->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: Logical Flow of HPLC Analysis.

Conclusion

The chromatographic methods detailed in this application note provide a comprehensive approach for the successful separation, purification, and analysis of this compound from its reaction mixture. The combination of TLC for rapid analysis, preparative column chromatography for purification, and HPLC for high-resolution analysis and purity confirmation ensures the isolation of a high-quality final product suitable for further applications in research and development.

Application Notes and Protocols: The Role of 2,4-Dinitroacetanilide in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the role of 2,4-dinitroacetanilide in the synthesis of azo dyes. While not directly used as the diazo component, this compound serves as a stable precursor to 2,4-dinitroaniline (B165453), a key intermediate in the production of a variety of azo dyes. This document outlines the protocols for the hydrolysis of this compound to 2,4-dinitroaniline, followed by the diazotization of 2,4-dinitroaniline and its subsequent coupling with various aromatic compounds to generate azo dyes. Detailed experimental procedures, quantitative data, and workflow diagrams are provided to guide researchers in the synthesis and application of these compounds.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their versatile synthesis, yielding a wide spectrum of colors, has led to their extensive use in the textile, printing, and food industries.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound.[1][2]

2,4-Dinitroaniline is a common primary aromatic amine used as a diazo component in the synthesis of various azo dyes. However, due to its reactivity, the more stable acetanilide (B955) derivative, this compound, is often used as a starting material. The acetyl group can be readily removed through hydrolysis to generate 2,4-dinitroaniline in situ or as an isolated intermediate, which is then used in the subsequent diazotization and coupling reactions. One method for preparing 2,4-dinitroaniline is through the hydrolysis of this compound.[3]

Synthesis Pathway Overview

The synthesis of azo dyes using this compound as the starting material involves a three-stage process:

  • Hydrolysis: this compound is hydrolyzed, typically under acidic conditions, to remove the acetyl group and yield 2,4-dinitroaniline.

  • Diazotization: The resulting 2,4-dinitroaniline is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

  • Azo Coupling: The unstable diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,4-Dinitroaniline

This protocol describes the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Ice

  • Beakers

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) with a 30% aqueous solution of sulfuric acid.

  • Heat the mixture under reflux with stirring for 30-60 minutes, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice in a beaker.

  • Neutralize the solution by slowly adding 10% sodium hydroxide solution until a precipitate of 2,4-dinitroaniline is formed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water.

  • Dry the purified 2,4-dinitroaniline.

Protocol 2: Diazotization of 2,4-Dinitroaniline

This protocol outlines the formation of the 2,4-dinitrophenyldiazonium salt.

Materials:

  • 2,4-Dinitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring apparatus

Procedure:

  • Dissolve 2,4-dinitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2,4-dinitroaniline solution, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring the mixture in the ice bath for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be used immediately in the coupling reaction.

Protocol 3: Azo Coupling with ß-Naphthol

This protocol describes the synthesis of an azo dye by coupling the 2,4-dinitrophenyldiazonium salt with ß-naphthol.

Materials:

  • 2,4-Dinitrophenyldiazonium salt solution (from Protocol 2)

  • ß-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve ß-naphthol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool the ß-naphthol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold ß-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue to stir the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is neutral.

  • Dry the final azo dye product.

Data Presentation

The following table summarizes representative data for an azo dye synthesized from 2,4-dinitroaniline and ß-naphthol.

ParameterValue
Reactants
Diazo Component2,4-Dinitroaniline
Coupling Componentß-Naphthol
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Product Characteristics
Product Name1-(2,4-dinitrophenylazo)-2-naphthol
AppearanceRed-brown solid
Yield~85-95%
Melting Point275-278 °C
Spectroscopic Data
λmax (in ethanol)~490-510 nm
FT-IR (cm⁻¹)~3400-3500 (O-H), ~1620 (N=N), ~1520 & 1340 (NO₂)

Visualizations

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_hydrolysis Step 1: Hydrolysis cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling start This compound hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Reflux) start->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization filtration1 Filtration & Washing neutralization->filtration1 product1 2,4-Dinitroaniline filtration1->product1 product1_input 2,4-Dinitroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) product1_input->diazotization product2 2,4-Dinitrophenyldiazonium Salt diazotization->product2 product2_input 2,4-Dinitrophenyldiazonium Salt coupling Azo Coupling (0-5°C) product2_input->coupling coupling_component Coupling Component (e.g., ß-Naphthol in NaOH) coupling_component->coupling filtration2 Filtration & Washing coupling->filtration2 final_product Azo Dye filtration2->final_product

Caption: Workflow for the synthesis of an azo dye from this compound.

reaction_pathway Chemical Reaction Pathway cluster_hydrolysis Hydrolysis cluster_diazotization Diazotization cluster_coupling Azo Coupling acetanilide This compound aniline 2,4-Dinitroaniline acetanilide->aniline + H₃O⁺ - CH₃COOH aniline_in 2,4-Dinitroaniline diazonium 2,4-Dinitrophenyldiazonium Salt aniline_in->diazonium + NaNO₂ / HCl 0-5°C diazonium_in 2,4-Dinitrophenyldiazonium Salt azo_dye Azo Dye diazonium_in->azo_dye naphthol ß-Naphthol naphthol->azo_dye + NaOH

Caption: Chemical pathway from this compound to an azo dye.

Conclusion

This compound serves as a valuable and stable precursor for the synthesis of 2,4-dinitroaniline, a key component in the production of a range of azo dyes. The protocols provided herein offer a clear and reproducible methodology for the hydrolysis of this compound, followed by the diazotization and coupling reactions to yield azo dyes. The structured data and visual workflows are intended to support researchers in the efficient synthesis and exploration of this important class of compounds for various applications, including in the development of new materials and therapeutic agents.

References

Application of 2,4-Dinitroacetanilide in Energetic Materials Research: An Overview and Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dinitroacetanilide is a nitroaromatic compound that, based on its chemical structure, possesses potential energetic characteristics. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of research into its synthesis, characterization, and application specifically as an energetic material. While its chemical precursors and analogs, such as 2,4-Dinitroaniline (B165453) and 2,4-Dinitroanisole (DNAN), are well-documented in the field of explosives, this compound remains largely unexplored.

This document summarizes the limited available information on this compound and, due to the lack of substantive data on its energetic properties, provides a detailed application note and protocol for the closely related and extensively studied energetic material, 2,4-Dinitroanisole (DNAN), as a relevant and informative substitute.

This compound: Synthesis and Properties

Synthesis

The synthesis of this compound can be achieved through two primary routes: the acetylation of 2,4-dinitroaniline or the nitration of acetanilide (B955). A general laboratory-scale synthesis protocol derived from available chemical literature is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of acetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ethanol

  • Distilled water

  • Round bottom flask

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round bottom flask, dissolve acetanilide in a minimal amount of concentrated sulfuric acid. The process should be conducted with cooling in an ice bath to manage the exothermic reaction.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature using an ice bath.

  • Slowly add the nitrating mixture dropwise to the dissolved acetanilide solution while stirring continuously and maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

  • Dry the purified crystals and determine the yield and melting point.

Safety Precautions: This synthesis involves the use of highly corrosive and strong oxidizing acids. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

Chemical and Predicted Physical Properties
PropertyValueSource
Chemical Formula C₈H₇N₃O₅[1]
Molecular Weight 225.16 g/mol [2]
CAS Number 610-53-7[2]
Appearance Not specified in energetic context
Melting Point (Tfus) 621.19 K (348.04 °C) - PredictedJoback Calculated[2]
Boiling Point (Tboil) 826.80 K (553.65 °C) - PredictedJoback Calculated[2]
Enthalpy of Formation (gas, ΔfH°gas) -75.49 kJ/mol - PredictedJoback Calculated[2]
Enthalpy of Fusion (ΔfusH°) 39.16 kJ/mol - PredictedJoback Calculated[2]

Note: The thermodynamic properties listed above are based on computational predictions using the Joback method and have not been experimentally verified in the context of energetic materials research.[2]

Lack of Energetic Material Data for this compound

Extensive literature searches did not yield any experimental data for key energetic performance parameters of this compound, including:

  • Detonation Velocity

  • Detonation Pressure

  • Impact Sensitivity

  • Friction Sensitivity

  • Electrostatic Discharge (ESD) Sensitivity

  • Thermal Stability (e.g., decomposition temperature via DSC/TGA)

Without this critical data, a comprehensive assessment of its potential as an energetic material is not possible.

Alternative Focus: Application Notes and Protocols for 2,4-Dinitroanisole (DNAN)

Given the lack of information on this compound, we present detailed application notes for 2,4-Dinitroanisole (DNAN) , a structurally similar and well-characterized melt-castable explosive that serves as a modern, less sensitive replacement for TNT in various formulations.[3][4][5]

Introduction to DNAN

2,4-Dinitroanisole (DNAN) is an insensitive explosive used as a melt-cast matrix for explosive formulations.[5][6] It has gained prominence in recent years as a key ingredient in insensitive munitions (IM) due to its favorable combination of low sensitivity, good thermal stability, and acceptable explosive performance.[3][4] DNAN-based formulations are used in various military applications, including artillery shells and mortars.[7]

Quantitative Data Presentation: Properties of DNAN

The following tables summarize the key physical and energetic properties of DNAN.

Table 1: Physical and Thermal Properties of DNAN

PropertyValue
Chemical Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Density 1.52 g/cm³ (cast)
Melting Point 92-96 °C
Peak Exotherm (DSC) >315 °C
Onset of Decomposition ~226 °C

Data sourced from open literature.[7]

Table 2: Energetic Properties of DNAN

PropertyValue
Detonation Velocity 5.59 km/s (cast)
NOL LSGT (Large Scale Gap Test) 71 cards (cast)

Data sourced from open literature.[7]

Experimental Protocols for DNAN

Experimental Protocol: Synthesis of 2,4-Dinitroanisole (DNAN)

Objective: To synthesize DNAN via the methoxylation of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB).

Reaction Scheme: The synthesis involves the nucleophilic aromatic substitution of the chlorine atom in DNCB with a methoxide (B1231860) group.

Synthesis_DNAN DNCB 1-chloro-2,4-dinitrobenzene DNAN 2,4-Dinitroanisole (DNAN) DNCB->DNAN + CH₃ONa Methoxide Sodium Methoxide (CH₃ONa) NaCl Sodium Chloride (NaCl)

Caption: Synthesis of DNAN from DNCB.

Materials:

  • 1-chloro-2,4-dinitrobenzene (DNCB)

  • Sodium methoxide (or sodium hydroxide (B78521) in methanol)

  • Methanol (B129727)

  • Water

  • Reaction vessel with stirring and temperature control

  • Reflux condenser

Procedure:

  • Dissolve DNCB in methanol in the reaction vessel.

  • Slowly add a solution of sodium methoxide in methanol to the DNCB solution. An exothermic reaction will occur, and the temperature should be controlled.

  • After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture and precipitate the DNAN product by adding water.

  • Filter the crude DNAN, wash with water to remove salts and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure DNAN.

  • Dry the final product and characterize it (melting point, purity analysis).

Experimental Protocol: Thermal Analysis of DNAN using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of DNAN.

Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 1-2 mg of DNAN sample p2 Place in aluminum DSC pan p1->p2 p3 Hermetically seal the pan p2->p3 a1 Place sample and reference pans in DSC cell p3->a1 a2 Heat at a constant rate (e.g., 5-10 °C/min) a1->a2 a3 Record heat flow vs. temperature a2->a3 d1 Identify endothermic peak (Melting Point) a3->d1 d2 Identify exothermic peak (Decomposition) a3->d2 d3 Determine onset and peak temperatures d1->d3 d2->d3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dinitroacetanilide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Question 1: My final product is a pale yellow to brownish color, not the expected off-white to light yellow. What are the likely impurities?

Your product is likely contaminated with one or more common impurities. The color can be an initial indicator of the type and level of impurity. The primary suspects are:

  • 2-Nitroacetanilide and 6-Nitroacetanilide (Ortho-isomers): These isomers are often formed as byproducts during the nitration of acetanilide (B955). Their presence can impart a yellowish tint to the final product.

  • 2,4-Dinitroaniline: This is the hydrolysis product of this compound. Its presence, often indicated by a more intense yellow or orange color, suggests that the amide has been cleaved either during the reaction or workup.[1]

  • Dinitrated Byproducts (e.g., 2,4,6-Trinitroacetanilide): If the nitration reaction is not carefully controlled, further nitration of the desired product can occur, leading to the formation of trinitro compounds which can also contribute to discoloration.

  • Unreacted Acetanilide: Incomplete nitration will leave residual starting material in your product.

Question 2: How can I identify the specific impurities in my this compound sample?

Several analytical techniques can be employed to identify and quantify impurities:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for the qualitative assessment of your product's purity. By co-spotting your sample with standards of the expected impurities (if available), you can tentatively identify them based on their retention factors (Rf). A typical mobile phase for this separation is a mixture of hexanes and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative analysis of your product's purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) can effectively separate this compound from its common impurities.[2]

  • Melting Point Analysis: A broad melting point range or a melting point lower than the literature value (approximately 121-123 °C) is a strong indication of the presence of impurities.

Question 3: What are the common causes for the formation of these impurities and how can I prevent them?

The formation of impurities is often linked to reaction conditions. Here’s a breakdown of causes and preventative measures:

ImpurityCommon CausesPrevention Strategies
Ortho-isomers (2- and 6-Nitroacetanilide) - High reaction temperature during nitration.- Inadequate control of the addition rate of the nitrating agent.- Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.- Add the nitrating agent slowly and with vigorous stirring to ensure even distribution and heat dissipation.
2,4-Dinitroaniline - Presence of excess acid and/or water during the reaction or workup.- High temperatures during workup or purification.- Use anhydrous conditions for the nitration step.- Quench the reaction mixture with cold water or ice to minimize hydrolysis.- Avoid prolonged heating during recrystallization.
Dinitrated Byproducts - Use of an overly concentrated nitrating agent.- Extended reaction times at elevated temperatures.- Use the stoichiometric amount of the nitrating agent.- Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Unreacted Acetanilide - Insufficient amount of nitrating agent.- Incomplete reaction due to low temperature or short reaction time.- Ensure the correct stoichiometry of reactants.- Allow the reaction to proceed to completion by monitoring with TLC.

Question 4: My yield of this compound is low. What are the potential reasons and how can I improve it?

Low yields can be attributed to several factors:

  • Incomplete Reaction: As mentioned above, ensure the reaction goes to completion by using the correct stoichiometry and reaction time.

  • Loss during Workup and Purification: Significant product loss can occur during filtration and recrystallization.

    • Filtration: Ensure complete transfer of the product from the reaction vessel to the filter. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.

    • Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution slowly will promote the formation of larger, purer crystals. Ensure the solution is sufficiently cooled to maximize precipitation before filtering.

  • Side Reactions: The formation of byproducts, as discussed previously, will inherently reduce the yield of the desired product. Optimizing reaction conditions to minimize side reactions is crucial for improving the yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for the synthesis of this compound?

A common method involves the nitration of acetanilide using a mixture of concentrated nitric acid and sulfuric acid. The general steps are:

  • Dissolve acetanilide in a suitable solvent, often glacial acetic acid or concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) while maintaining a low temperature (0-10 °C).

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Q2: What is the best solvent for the recrystallization of this compound?

Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[3] The ortho-isomer is more soluble in ethanol, which allows for its separation from the desired para-isomer upon cooling. Water can also be used for recrystallization.[4]

Q3: How can I monitor the progress of the nitration reaction?

Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (acetanilide). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What are the safety precautions I should take during this synthesis?

The nitration of acetanilide is a potentially hazardous reaction. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated nitric acid and sulfuric acid with extreme care as they are highly corrosive.

  • Control the reaction temperature carefully, as the reaction is exothermic and can run away if not properly cooled.

  • Add the nitrating mixture slowly to avoid a rapid increase in temperature.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

ImpurityChemical StructureMolar Mass ( g/mol )Typical Method of FormationKey Identification Method
2-NitroacetanilideC₈H₈N₂O₃180.16Isomeric byproduct of nitrationTLC, HPLC
6-NitroacetanilideC₈H₈N₂O₃180.16Isomeric byproduct of nitrationTLC, HPLC
2,4-DinitroanilineC₆H₅N₃O₄183.12Hydrolysis of the amideTLC, HPLC, Color (intense yellow/orange)
AcetanilideC₈H₉NO135.16Unreacted starting materialTLC, HPLC
2,4,6-TrinitroacetanilideC₈H₆N₄O₇270.16Over-nitration of the productHPLC-MS

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization from Ethanol

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Troubleshooting_Workflow cluster_impurities Potential Impurities cluster_mitigation Mitigation Strategies start Crude this compound (Off-color, Low Purity) check_color Observe Color start->check_color analyze Perform Analysis (TLC, HPLC, MP) check_color->analyze identify_impurity Identify Impurity analyze->identify_impurity ortho Ortho-isomers identify_impurity->ortho Yellowish tint hydrolysis 2,4-Dinitroaniline identify_impurity->hydrolysis Intense yellow/ orange dinitration Dinitration Products identify_impurity->dinitration Discoloration starting_material Unreacted Acetanilide identify_impurity->starting_material TLC/HPLC peak mitigate Implement Mitigation Strategy ortho->mitigate hydrolysis->mitigate dinitration->mitigate starting_material->mitigate control_temp Control Reaction Temperature mitigate->control_temp control_reagents Control Reagent Stoichiometry & Addition mitigate->control_reagents anhydrous Use Anhydrous Conditions mitigate->anhydrous purify Optimize Purification (Recrystallization) mitigate->purify end_product Pure this compound control_temp->end_product control_reagents->end_product anhydrous->end_product purify->end_product

Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.

Synthesis_Pathway cluster_impurities Common Impurities Formed Acetanilide Acetanilide Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) Acetanilide->Nitration Crude_Product Crude this compound (+ Impurities) Nitration->Crude_Product Ortho_Isomer o-Nitroacetanilide Nitration->Ortho_Isomer Dinitration_Product Dinitrated Species Nitration->Dinitration_Product Excess Nitrating Agent/ High Temperature Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Hydrolysis_Product 2,4-Dinitroaniline Crude_Product->Hydrolysis_Product Presence of Water/ High Temperature Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway for this compound highlighting the formation of common impurities.

References

Optimizing reaction conditions for the nitration of acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Acetanilide (B955)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for optimizing the reaction conditions for the nitration of acetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the nitration of acetanilide?

The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction.[1][2] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring of acetanilide. The reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of acetanilide.[1][4]

Q2: What is the specific role of each reagent in the reaction?

  • Acetanilide: The aromatic substrate that undergoes nitration. The acetamido group (-NHCOCH₃) on acetanilide is a moderately activating, ortho-para directing group.[1]

  • Concentrated Nitric Acid (HNO₃): The source of the nitro group.[4]

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile from nitric acid.[1][5] It also protonates the carbonyl oxygen of the acetamido group, further influencing the reaction.

  • Glacial Acetic Acid: Often used as a solvent to dissolve the starting acetanilide.[1][6][7] It is a suitable solvent because it is polar and its acetate (B1210297) ion is a poor nucleophile, preventing unwanted substitution reactions.[6]

Q3: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?

Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons:

  • To Control the Reaction Rate: The nitration of acetanilide is a highly exothermic reaction.[6][8] Low temperatures slow down the reaction, preventing it from becoming uncontrollable.[9][10]

  • To Prevent Dinitration: Keeping the temperature low and adding the nitrating agent slowly helps to minimize the formation of unwanted dinitrated by-products.[1][6][9]

  • To Ensure Product Selectivity: Controlled temperatures favor the formation of the desired mononitrated product, p-nitroacetanilide.[4]

Q4: Why is p-nitroacetanilide the major product, with only a small amount of the o-nitroacetanilide isomer?

The acetamido group (-NHCOCH₃) is an ortho, para-directing group. However, the para position is favored due to steric hindrance. The acetamido group is bulky, which physically obstructs the electrophile (NO₂⁺) from attacking the adjacent ortho positions. Consequently, the para position is more accessible, leading to the formation of p-nitroacetanilide as the primary product.

Q5: How is the crude product typically purified?

The most common method for purifying the crude p-nitroacetanilide is recrystallization, typically from ethanol (B145695) or an ethanol-water mixture.[2][4][5] This process effectively separates the desired p-isomer from the more soluble o-isomer and other impurities.[2][11] The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the less soluble p-nitroacetanilide crystallizes out, leaving the o-nitroacetanilide and other impurities in the solution (mother liquor).[11] The purified crystals are then collected by filtration.[2]

Troubleshooting Guide

Problem: My reaction yielded a very low amount of product.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can happen if the reaction time was too short or the temperature was kept excessively cold, slowing the reaction rate significantly.[6]

    • Solution: After the initial chilled addition, allow the reaction mixture to stand at room temperature for a period (e.g., 30-60 minutes) to ensure the reaction is complete.[1][2]

  • Possible Cause 2: Loss during Workup/Purification. Significant product loss can occur during filtration and recrystallization steps. Using too much solvent during recrystallization will result in a lower yield, as some of the desired product will remain dissolved in the mother liquor.[12]

    • Solution: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize the precipitation of the product before filtering.

Problem: The final product is yellow or oily instead of pale/colorless crystals.

  • Possible Cause: Presence of Impurities. A yellow color often indicates the presence of the o-nitroacetanilide isomer, which is typically yellow.[1] It can also suggest the presence of p-nitroaniline, which forms if the amide is hydrolyzed by residual acid during workup.[6] An oily product suggests that the impurities are preventing proper crystallization.

    • Solution: Ensure thorough washing of the crude product with cold water to remove any residual acids.[2][4] Perform careful recrystallization from ethanol to separate the p-isomer from the more soluble o-isomer.[11] A second recrystallization may be necessary to achieve high purity.

Problem: The melting point of my product is low and has a broad range.

  • Possible Cause: Impure Product. A low and broad melting point range is a classic indicator of an impure sample. The presence of the o-nitroacetanilide isomer or unreacted acetanilide will depress and broaden the melting point. The theoretical melting point of pure p-nitroacetanilide is approximately 214-216°C.[1]

    • Solution: The product must be further purified. Repeat the recrystallization process, ensuring the crystals are completely dry before taking a melting point reading. Any residual solvent can also lower the melting point.

Problem: No precipitate formed when the reaction mixture was poured onto ice.

  • Possible Cause 1: Incorrect Reagent Stoichiometry. An error in measuring the starting materials, particularly an insufficient amount of the nitrating mixture, could lead to no reaction.

    • Solution: Carefully review and recalculate the required amounts of all reagents before starting the experiment.

  • Possible Cause 2: Reaction Did Not Occur. If the temperature was too low or if the reagents were not added correctly, the nitration may not have initiated.

    • Solution: Double-check the procedure, especially the preparation of the nitrating mixture and its addition to the acetanilide solution. Ensure proper stirring to mix the reactants.

Data Presentation: Reaction Parameters

Table 1: Typical Reagent Quantities

ReagentExample 1Example 2[1]Example 3[6]
Acetanilide2.5 g2.0 g1.625 g
Glacial Acetic Acid2.5 mL2.0 mL2.5 mL
Conc. Sulfuric Acid5.0 mL4.0 mL2.5 mL
Conc. Nitric Acid1.8 g (approx. 1.2 mL)Not specified directly0.875 mL

Table 2: Key Experimental Conditions

ParameterRecommended ConditionRationale
Reaction Temperature 0 - 10°CControls exothermic reaction, prevents dinitration.[1][4][9]
Addition of Nitrating Mix Slow, dropwise with constant stirringPrevents temperature spikes, minimizes side reactions.[1][5][9]
Post-Addition Stirring 30 - 60 minutes at room tempEnsures reaction completion.[1][2]
Precipitation Pour onto crushed ice/cold waterPrecipitates the crude product.[1][4]
Purification Method Recrystallization from ethanolSeparates p- and o-isomers.[2][4]

Experimental Protocol: Synthesis of p-Nitroacetanilide

This protocol is a synthesized methodology based on common laboratory procedures.[1][2][4]

  • Preparation of Acetanilide Solution: In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[2] Once dissolved, cool the solution in an ice bath.

  • Acidification: To the cooled acetanilide solution, slowly add 5.0 mL of concentrated sulfuric acid with continuous stirring. The mixture will become warm; continue to cool it in the ice bath until the temperature is below 10°C.

  • Preparation of Nitrating Mixture: In a separate test tube, carefully mix 1.2 mL of concentrated nitric acid and 1.8 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution over a period of about 15 minutes.[6] Use the ice bath to ensure the temperature of the reaction mixture does not rise above 10°C.[1][4]

  • Reaction Completion: Once the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.[2][6]

  • Precipitation of Crude Product: Pour the reaction mixture slowly into a separate beaker containing approximately 50 g of crushed ice and stir. A solid precipitate of crude p-nitroacetanilide will form.[1][4]

  • Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with several portions of cold water to remove any residual acid.[2][4]

  • Recrystallization: Transfer the crude solid to a beaker and add a minimum amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified, colorless crystals of p-nitroacetanilide by vacuum filtration. Allow them to air dry completely.

  • Analysis: Determine the final mass, calculate the percentage yield, and measure the melting point of the dried product to assess its purity.

Visualizations

Nitration_Mechanism Mechanism for p-Nitration of Acetanilide cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O Acetanilide Acetanilide Nitronium->Acetanilide SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide->SigmaComplex + NO₂⁺ p_Nitro p-Nitroacetanilide SigmaComplex->p_Nitro - H⁺ H_ion H⁺

Caption: Reaction mechanism for the formation of p-nitroacetanilide.

Experimental_Workflow Experimental Workflow start Start prep_acet 1. Prepare Acetanilide Solution (in Acetic Acid) start->prep_acet cool_acet 2. Cool Solution in Ice Bath prep_acet->cool_acet add_h2so4 3. Add conc. H₂SO₄ & Cool cool_acet->add_h2so4 nitration 5. Add Nitrating Mix Dropwise (0-10°C) add_h2so4->nitration prep_nitrating 4. Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool prep_nitrating->nitration stand 6. Let Stand at Room Temperature nitration->stand precipitate 7. Pour onto Ice to Precipitate stand->precipitate filter_wash 8. Vacuum Filter & Wash with Cold Water precipitate->filter_wash recrystallize 9. Recrystallize from Ethanol filter_wash->recrystallize final_filter 10. Filter & Dry Purified Product recrystallize->final_filter analyze 11. Analysis (Yield, Melting Point) final_filter->analyze end End analyze->end

Caption: Step-by-step workflow for acetanilide nitration.

Troubleshooting_Guide Troubleshooting Decision Tree observation Observe Outcome low_yield Low Yield? observation->low_yield impure_product Impure Product? (Yellow, Oily, Low MP) low_yield->impure_product No cause_incomplete Cause: Incomplete Reaction / Loss in Workup low_yield->cause_incomplete Yes cause_impurity Cause: Side products (o-isomer) / Residual Acid impure_product->cause_impurity Yes no_precipitate No Precipitate? impure_product->no_precipitate No solution_incomplete Solution: Increase reaction time / Use min. solvent cause_incomplete->solution_incomplete solution_impurity Solution: Rewash crude product / Recrystallize again cause_impurity->solution_impurity cause_no_rxn Cause: Incorrect Stoichiometry / No reaction occurred no_precipitate->cause_no_rxn Yes success Successful Synthesis no_precipitate->success No solution_no_rxn Solution: Verify reagent calculations & procedure cause_no_rxn->solution_no_rxn

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Purification of Crude 2,4-Dinitroacetanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,4-Dinitroacetanilide by recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the separation of the pure compound as it crystallizes from the cooled solution.

Q2: Which solvent is most suitable for the recrystallization of this compound?

Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of many nitroaromatic compounds, including derivatives of acetanilide.[3][4] A mixed solvent system, such as ethanol and water, can also be employed to achieve optimal solubility characteristics.[5] The ideal solvent should dissolve the crude this compound when hot but have limited ability to dissolve it at low temperatures, maximizing the recovery of pure crystals.

Q3: How can I determine the correct amount of solvent to use?

The key is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1][6] Adding too much solvent will result in a lower yield as a significant portion of the product will remain dissolved in the mother liquor even after cooling. Conversely, using too little solvent will lead to premature crystallization and co-precipitation of impurities. A good practice is to start with a small amount of solvent, bring it to a boil, and then gradually add more hot solvent until the solid just dissolves.[2]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a strong indicator of impurities remaining in your sample. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further recrystallization may be necessary to improve purity.

Q5: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solid melts and forms an oily layer instead of crystallizing from the solution.[7] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To prevent this, you can try adding a small amount of additional hot solvent to the oily mixture to ensure complete dissolution before allowing it to cool slowly. Using a different solvent or a solvent pair might also resolve this issue.[7]

Data Presentation

TemperatureSolubility of this compound in Ethanol (Qualitative)Solubility of Common Impurities (Ideal Scenario)
High (Boiling) HighHigh or Very Low
Low (Room Temp/Ice Bath) LowHigh

Experimental Protocol

This protocol outlines the steps for the purification of crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of 95% ethanol and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of the solvent.[2]

  • Achieving Saturation: Continue to add small portions of hot ethanol until the this compound just completely dissolves.[6] Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product should be a crystalline solid.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end End dry->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Guide

troubleshooting_guide start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals_q1 Is the solution supersaturated? no_crystals->no_crystals_q1 oiling_out_q1 Is the solution cooling too rapidly? oiling_out->oiling_out_q1 low_yield_q1 Was too much solvent used? low_yield->low_yield_q1 scratch Scratch inner surface of the flask no_crystals_q1->scratch Yes add_seed Add a seed crystal no_crystals_q1->add_seed Yes too_much_solvent Too much solvent used no_crystals_q1->too_much_solvent No boil_off Boil off some solvent and cool again too_much_solvent->boil_off reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out_q1->reheat_add_solvent Yes change_solvent Consider a different solvent system oiling_out_q1->change_solvent No check_mother_liquor Evaporate some mother liquor to recover more product low_yield_q1->check_mother_liquor Yes premature_crystallization Premature crystallization during hot filtration? low_yield_q1->premature_crystallization No ensure_hot Ensure filtration apparatus is pre-heated premature_crystallization->ensure_hot

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,4-Dinitroacetanilide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Nitration: Reaction time may be too short, or the temperature may be too low for the second nitration to occur efficiently.- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature, but be cautious of potential side reactions.
Loss during Workup: The product may be lost during the aqueous workup if not extracted efficiently.- Ensure the complete precipitation of the product by using a sufficient amount of crushed ice and allowing adequate time for precipitation. - Wash the precipitate with cold water to minimize dissolution.
Presence of Mono-Nitrated Acetanilide (B955) Insufficient Nitrating Agent: The molar ratio of the nitrating agent to acetanilide may be too low.- Ensure the correct stoichiometry of the nitrating mixture (concentrated nitric and sulfuric acids) is used for dinitration.
Reaction Conditions Too Mild: The temperature was not high enough, or the reaction time was too short to facilitate the second nitration.- Carefully and gradually increase the reaction temperature after the initial exothermic reaction has subsided. Monitor the reaction closely.
Formation of Dark, Tarry Byproducts Oxidation: The strong acidic and oxidizing conditions of the nitrating mixture can lead to the oxidation of the acetanilide or the product, especially at elevated temperatures.- Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating mixture.[1][2] - Add the nitrating mixture slowly and in small portions to dissipate heat effectively.[1][2]
Reaction Temperature Too High: Uncontrolled exothermic reaction can lead to a rapid rise in temperature, promoting side reactions and decomposition.- Utilize an ice-salt bath to maintain a low temperature (typically below 10°C) during the addition of the nitrating agent.[2][3]
Product is Yellow and Oily, or has a Low Melting Point Presence of Ortho-Isomers: The nitration of acetanilide can produce o-nitroacetanilide and subsequently 2,6-dinitroacetanilide or other isomers which can be oily and depress the melting point.[4][5]- Recrystallize the crude product from a suitable solvent, such as ethanol (B145695). p-Nitroacetanilide and this compound are generally less soluble in cold ethanol than the ortho-isomers.[4]
Hydrolysis of the Acetamido Group: The presence of strong acid, especially with heating during the reaction or workup, can cause hydrolysis of the acetamido group to form 2,4-dinitroaniline.[1][2]- Neutralize the reaction mixture carefully during workup to remove residual acid.[1] - Avoid excessive heating during recrystallization if the solution is still acidic.
Uncontrolled, Rapid Exothermic Reaction Rate of Addition of Nitrating Agent is Too Fast: The nitration of acetanilide is a highly exothermic reaction.[1][2]- Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution.[2] - Ensure the reaction vessel is adequately cooled in an ice bath before and during the addition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound?

A1: Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and elevated temperatures can lead to over-nitration (formation of trinitro derivatives), oxidation of the starting material and product, and hydrolysis of the acetamido group.[1][2] Maintaining a low temperature, typically below 10°C, during the addition of the nitrating mixture is crucial for a clean reaction and good yield.[2][3]

Q2: How can I minimize the formation of isomeric byproducts?

A2: The acetamido group is an ortho-, para-directing group. While the para position is generally favored due to less steric hindrance, the formation of ortho-isomers is common.[5] To favor the formation of the 2,4-dinitro product, the reaction is often carried out in a stepwise manner, first synthesizing p-nitroacetanilide and then subjecting it to a second nitration. If performing a direct dinitration, careful control of reaction conditions and purification by recrystallization are essential to isolate the desired 2,4-isomer.

Q3: My final product is a deep yellow to orange color. What is the likely impurity?

A3: A deep yellow or orange coloration often indicates the presence of p-nitroaniline or 2,4-dinitroaniline, which are formed by the hydrolysis of the acetamido group.[1] This hydrolysis is catalyzed by the strong acidic conditions, especially if the temperature is not well-controlled or if there is residual acid during workup and purification.[1][2]

Q4: What is the role of sulfuric acid in the nitrating mixture?

A4: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, removing the water molecule formed during the reaction, which helps to drive the equilibrium towards the products.

Q5: Can I use a different nitrating agent?

A5: While a mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used. However, the choice of nitrating agent can significantly affect the isomer distribution. For instance, using acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) has been reported to favor the formation of the ortho-isomer.[6] For the synthesis of this compound, the standard mixed acid approach is typically employed.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid with gentle warming.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled acetanilide solution while maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution with constant and vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 10°C.[2][3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete dinitration. Monitor the reaction progress by TLC.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring to precipitate the crude this compound.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove residual acids.

  • Recrystallize the crude product from ethanol to purify it from isomeric and other byproducts.

  • Dry the purified crystals and determine the yield and melting point.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Main_Reaction Acetanilide Acetanilide Intermediate p-Nitroacetanilide (Major Intermediate) Acetanilide->Intermediate First Nitration NitratingMixture HNO₃ / H₂SO₄ Product This compound Intermediate->Product Second Nitration

Caption: Main synthesis pathway for this compound.

Common Side Reactions

Side_Reactions cluster_main Main Reactant cluster_side_products Potential Side Products Acetanilide Acetanilide OverNitration 2,4,6-Trinitroacetanilide (Over-nitration) Acetanilide->OverNitration Excess Nitrating Agent High Temperature Isomers Isomeric Dinitroacetanilides (e.g., 2,6-dinitro) Acetanilide->Isomers Non-regioselective Nitration Oxidation Oxidation Products (Tarry Byproducts) Acetanilide->Oxidation Strong Oxidizing Conditions Hydrolysis 2,4-Dinitroaniline (Hydrolysis Product) Product This compound Product->Hydrolysis Acidic Conditions High Temperature

Caption: Potential side reactions during synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (Low MP, Off-color) CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction: - Extend reaction time - Check temperature CheckYield->IncompleteReaction Yes WorkupLoss Workup Loss: - Ensure complete precipitation - Use cold wash CheckYield->WorkupLoss Yes IsomerImpurity Isomeric Impurity: - Recrystallize from ethanol CheckPurity->IsomerImpurity Yes HydrolysisImpurity Hydrolysis Product: - Neutralize acid in workup - Avoid high temp CheckPurity->HydrolysisImpurity Yes OxidationImpurity Oxidation Byproducts: - Strict temperature control - Slow reagent addition CheckPurity->OxidationImpurity Yes Success Successful Synthesis CheckPurity->Success No IncompleteReaction->CheckPurity WorkupLoss->CheckPurity IsomerImpurity->Success HydrolysisImpurity->Success OxidationImpurity->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing 2,4-Dinitroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dinitroacetanilide. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of acetanilide (B955). The process generally involves two key stages: the mono-nitration of acetanilide to primarily form p-Nitroacetanilide, followed by a second nitration to introduce a second nitro group at the ortho position to the acetamido group. Controlling the reaction conditions is crucial to favor the formation of the desired 2,4-dinitro product over other isomers and side products.

Q2: Why is a two-step nitration process often preferred over a direct one-step dinitration of acetanilide?

A2: While a one-step dinitration is possible, a two-step process often provides better control over the reaction and can lead to a higher yield of the desired this compound. Direct dinitration requires harsh conditions, which can increase the formation of unwanted side products, including other dinitro isomers and oxidation products. By first synthesizing and isolating p-Nitroacetanilide, the subsequent nitration can be more selectively directed to the ortho position.

Q3: What are the key factors influencing the yield of this compound?

A3: The primary factors that affect the yield are:

  • Temperature: Higher temperatures generally favor dinitration but can also lead to an increase in side reactions. Careful temperature control is critical.

  • Reaction Time: Sufficient reaction time is necessary for the second nitration to occur, but prolonged times can lead to product degradation.

  • Concentration and Ratio of Nitrating Agents: The composition and amount of the nitrating mixture (typically concentrated nitric acid and sulfuric acid) are critical for achieving dinitration without excessive side reactions.

  • Purity of Starting Materials: The purity of the initial acetanilide or p-Nitroacetanilide can impact the reaction, as impurities may lead to undesired side products.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through recrystallization. Ethanol (B145695) is a commonly used solvent for this purpose. The crude product is dissolved in hot ethanol, and upon cooling, the less soluble this compound crystallizes out, leaving more soluble impurities (such as o-Nitroacetanilide) in the solution.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound Insufficiently harsh reaction conditions for dinitration.Increase the reaction temperature and/or reaction time. Ensure a sufficient excess of the nitrating mixture is used.
Starting material is primarily mono-nitrated.Confirm the formation of p-Nitroacetanilide as an intermediate. Proceed with a second, more forceful nitration step.
Formation of a Dark, Oily Product Excessive reaction temperature leading to oxidation and decomposition.Carefully control the reaction temperature, ensuring it does not exceed the recommended range. Add the nitrating mixture slowly and with efficient stirring to dissipate heat.
Impure starting materials.Use purified acetanilide or p-Nitroacetanilide for the reaction.
Product is Contaminated with Mono-Nitroacetanilide Incomplete dinitration.Increase the reaction time or temperature to drive the reaction to completion.
Insufficient amount of nitrating agent.Ensure the molar ratio of the nitrating agent to the substrate is adequate for dinitration.
Difficulty in Purifying the Product Presence of multiple isomers or side products with similar solubility.Multiple recrystallizations may be necessary. Consider using a different solvent or solvent mixture for recrystallization. Column chromatography can be an effective alternative for separating complex mixtures.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol involves the synthesis of p-Nitroacetanilide followed by its nitration to this compound.

Step 1: Synthesis of p-Nitroacetanilide from Acetanilide

  • In a beaker, dissolve 3 g of finely powdered acetanilide in 3 mL of glacial acetic acid, warming gently if necessary.[2]

  • Cool the solution in an ice bath and slowly add 6 mL of concentrated sulfuric acid with constant stirring.

  • Prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid in a separate test tube, and cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 20°C.[2]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 50 g of crushed ice and stir until the yellow precipitate of p-Nitroacetanilide forms.

  • Filter the crude product, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude p-Nitroacetanilide from ethanol to obtain a purified product.

Step 2: Synthesis of this compound from p-Nitroacetanilide

Note: This step requires more forcing conditions than the first nitration. The exact parameters may need optimization.

  • In a flask, carefully add 2 g of purified p-Nitroacetanilide to 5 mL of concentrated sulfuric acid.

  • Prepare a nitrating mixture of 2 mL of concentrated nitric acid and 3 mL of concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the p-Nitroacetanilide solution while carefully controlling the temperature. A moderately elevated temperature (e.g., 50-60°C) may be required to facilitate the second nitration. Caution: The reaction is exothermic.

  • After the addition, continue to stir the mixture at the elevated temperature for a specified time (e.g., 30-60 minutes), monitoring the reaction progress if possible.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the product, wash with cold water until the washings are neutral, and dry.

  • Purify the crude this compound by recrystallization from ethanol.

Data Presentation

Table 1: Effect of Temperature on Nitration Product Distribution (Illustrative)

TemperaturePredominant ProductNotes
0-10°Cp-Nitroacetanilide (major), o-Nitroacetanilide (minor)Low temperature favors mono-nitration and minimizes dinitration.
20-30°Cp-Nitroacetanilide, with increased o-isomer and traces of dinitro-isomersAs temperature increases, the reaction rate increases, and the likelihood of multiple nitrations rises.
> 50°CThis compound and other dinitro-isomers, potential for side productsHigher temperatures are generally required for dinitration but increase the risk of oxidation and formation of other byproducts.

Visualizations

ReactionPathway Acetanilide Acetanilide pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide HNO3/H2SO4 (Step 1, major) oNitroacetanilide o-Nitroacetanilide Acetanilide->oNitroacetanilide (minor) Dinitroacetanilide This compound pNitroacetanilide->Dinitroacetanilide HNO3/H2SO4 (Step 2)

Caption: Reaction pathway for the two-step synthesis of this compound.

ExperimentalWorkflow cluster_step1 Step 1: Mono-nitration cluster_step2 Step 2: Di-nitration A Dissolve Acetanilide in Acetic Acid B Add Sulfuric Acid A->B C Add Nitrating Mixture (cold) B->C D Precipitate in Ice Water C->D E Filter and Wash D->E F Recrystallize p-Nitroacetanilide E->F G Dissolve p-Nitroacetanilide in Sulfuric Acid F->G Purified Intermediate H Add Nitrating Mixture (controlled heat) G->H I Precipitate in Ice Water H->I J Filter and Wash I->J K Recrystallize this compound J->K

Caption: Experimental workflow for the two-step synthesis of this compound.

TroubleshootingTree Start Low Yield of this compound CheckProduct Analyze crude product: Mono- or Di-nitrated? Start->CheckProduct CheckPurity Is the product dark/oily? Start->CheckPurity Mono Mostly Mono-nitrated CheckProduct->Mono Mono Di Di-nitrated but low quantity CheckProduct->Di Di IncreaseConditions Increase reaction temp/time or nitrating agent concentration Mono->IncreaseConditions CheckLosses Review workup and purification steps for product loss Di->CheckLosses YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No ReduceTemp Reduce reaction temperature, ensure slow addition of reagents YesPurity->ReduceTemp PurifyStart Purify starting materials YesPurity->PurifyStart OptimizePurification Optimize recrystallization solvent/technique NoPurity->OptimizePurification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Troubleshooting low yield in the hydrolysis of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the hydrolysis of 2,4-Dinitroacetanilide. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of this compound?

The hydrolysis of this compound yields 2,4-dinitroaniline (B165453) and acetic acid.

Q2: What are the common methods for hydrolyzing this compound?

Acid-catalyzed hydrolysis is a common method for the deacetylation of acetanilides.[1][2] This typically involves heating the substrate in the presence of a strong acid like sulfuric acid or hydrochloric acid.[2][3]

Q3: How do the nitro groups on the aromatic ring affect the hydrolysis reaction?

The two nitro groups are strongly electron-withdrawing, which generally makes the amide carbonyl carbon more electrophilic and facilitates nucleophilic attack by water. This can lead to a faster reaction rate compared to the hydrolysis of unsubstituted acetanilide.

Q4: What are some potential side reactions during the hydrolysis of this compound?

Potential side reactions may include incomplete hydrolysis, where some starting material remains, and possible degradation of the product under harsh acidic conditions or elevated temperatures.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the hydrolysis of this compound. The following guide provides a structured approach to identifying and resolving potential problems.

Symptom Potential Cause Recommended Action
Low to no product formation, significant amount of starting material remains. Incomplete Reaction: Insufficient reaction time or temperature.Increase the reflux time and/or the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction.Increase the concentration of the acid catalyst. Ensure the acid is of high purity.
Product is formed, but the isolated yield is low. Product Loss During Workup: The product may be lost during extraction or filtration steps.Ensure the pH is appropriately adjusted during neutralization to precipitate the maximum amount of product. Wash the precipitate with cold solvent to minimize dissolution.
Product Degradation: Prolonged exposure to high temperatures or very strong acid can lead to the degradation of the product.Optimize the reaction time and temperature to find a balance between complete conversion of the starting material and minimal product degradation.
Improper Purification: The product may be lost during recrystallization.Use a minimal amount of hot solvent for recrystallization to ensure maximum recovery upon cooling. Ensure the chosen solvent system is appropriate for 2,4-dinitroaniline.
The final product is impure. Incomplete Hydrolysis: The product is contaminated with the starting material.Extend the reaction time or increase the reaction temperature.
Side Products: Undesired side reactions may be occurring.Re-evaluate the reaction conditions (temperature, acid concentration) to minimize the formation of byproducts.
Ineffective Purification: The purification method is not adequately removing impurities.Consider alternative purification methods such as column chromatography if recrystallization is insufficient.

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a solution of the acid catalyst (e.g., 30% H₂SO₄).[4] The molar ratio of substrate to acid should be optimized, but a significant excess of acid is typically used.

  • Hydrolysis: Heat the mixture to reflux with stirring. The reaction time can vary, so it is crucial to monitor the progress by TLC until the starting material is consumed. A typical reflux time might be 30-60 minutes.[3][4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a base (e.g., 10% NaOH solution) until the pH is neutral. The 2,4-dinitroaniline will precipitate as a yellow solid.[3][4]

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude 2,4-dinitroaniline from a suitable solvent, such as an ethanol-water mixture, to obtain the pure product.[5]

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point.

Signaling Pathways and Experimental Workflows

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start: this compound Add_Acid Add Acid Catalyst (e.g., H2SO4) Start->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Quench Quench in Ice Water Cool->Quench Neutralize Neutralize with Base Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure 2,4-Dinitroaniline Recrystallize->Product

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Low_Yield cluster_analysis TLC Analysis cluster_solutions Corrective Actions Start Low Yield Observed Check_TLC Analyze TLC of Crude Product Start->Check_TLC Incomplete_Reaction Starting Material Present? Check_TLC->Incomplete_Reaction Side_Products Significant Side Products? Check_TLC->Side_Products Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Improve_Workup Review Workup & Purification - Check pH - Minimize Solvent Incomplete_Reaction->Improve_Workup No Optimize_Conditions Optimize Reaction Conditions (e.g., Acid Conc.) Side_Products->Optimize_Conditions Yes Side_Products->Improve_Workup No

Caption: Troubleshooting decision tree for low yield in this compound hydrolysis.

References

Removal of unreacted starting materials from 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2,4-dinitroacetanilide. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material found in crude this compound?

The synthesis of this compound is typically achieved through the nitration of acetanilide (B955). Therefore, the most common impurity is unreacted acetanilide.

Q2: What is the recommended method for removing unreacted acetanilide?

Recrystallization is the most effective and commonly used method for purifying this compound and removing unreacted acetanilide. This technique relies on the differences in solubility between the desired product and the impurities in a selected solvent system at varying temperatures.

Q3: Which solvent system is recommended for the recrystallization of this compound?

While specific solubility data for this compound is not extensively available, a mixed solvent system of ethanol (B145695) and water is a good starting point. Acetanilide is known to be soluble in hot ethanol and less soluble in cold water.[1][2][3] By analogy with the structurally similar 2,4-dinitroaniline (B165453), which can be recrystallized from an alcohol-water mixture, this solvent system is expected to effectively separate this compound from the more soluble acetanilide.[4]

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[5][6] By spotting the crude mixture, the recrystallized product, and the mother liquor on a TLC plate, you can visualize the separation of this compound from unreacted acetanilide and other impurities. The distinct polarity differences between the dinitrated product and the starting material will result in different Rf values, allowing for a clear assessment of purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of unreacted starting materials from this compound.

Issue Possible Cause Recommended Solution
Low recovery of this compound after recrystallization. - Using an excessive amount of solvent during recrystallization. - Premature crystallization during hot filtration. - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. - If using a mixed solvent, adjust the solvent ratio to decrease the solubility of the product at low temperatures.
The recrystallized product is still contaminated with acetanilide (confirmed by TLC or melting point). - Inefficient recrystallization due to rapid cooling. - Inappropriate solvent system. - Insufficient washing of the crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. - Experiment with different solvent ratios (e.g., varying the ethanol to water ratio) to optimize the separation. - Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
The product appears oily or does not crystallize. - Presence of significant amounts of impurities that are depressing the melting point and interfering with crystal lattice formation. - Supersaturation of the solution.- Consider a pre-purification step, such as a wash with a solvent in which the product is sparingly soluble but the impurity is soluble. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The melting point of the purified product is broad or lower than expected. - Presence of residual solvent. - Contamination with isomeric byproducts (e.g., 2,6-dinitroacetanilide or mononitrated species). - Incomplete removal of acetanilide.- Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent. - A second recrystallization may be necessary to improve purity. - Verify the identity and purity of the starting acetanilide.

Data Presentation

The following table summarizes the physical properties of the key compounds involved in the purification process.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Solubility in Ethanol Solubility in Water
This compoundC₈H₇N₃O₅225.16Not precisely available, but the related 2,4-dinitroaniline melts at 187.8 °C.[7]Expected to be soluble in hot ethanol.Expected to be sparingly soluble.
AcetanilideC₈H₉NO135.17113-115[8]Very soluble.[3][9] 12.8 g/100 mL at 0°C; 46.4 g/100 mL at 60°C.[10]Slightly soluble in cold water, soluble in hot water.[2] <0.56 g/100 mL at 25°C.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water Mixed Solvent System

This protocol describes the purification of crude this compound containing unreacted acetanilide.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (using the same approximate ratio as the recrystallization solvent).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and analyze their purity using TLC.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

This protocol outlines the procedure for monitoring the purification of this compound.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes)

  • Samples:

    • Crude this compound dissolved in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate)

    • Recrystallized this compound dissolved in the same solvent

    • Acetanilide standard dissolved in the same solvent

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere inside to become saturated with solvent vapors.

  • Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Using separate capillary tubes, spot small amounts of the crude product, the recrystallized product, and the acetanilide standard on the starting line.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A pure sample of this compound should show a single spot with an Rf value different from that of the acetanilide standard. The crude sample may show multiple spots, including one corresponding to acetanilide.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution  Crude this compound Hot Filtration Hot Filtration Dissolution->Hot Filtration  (Optional) Crystallization Crystallization Dissolution->Crystallization Hot Filtration->Crystallization Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration TLC Analysis TLC Analysis Vacuum Filtration->TLC Analysis Melting Point Melting Point Vacuum Filtration->Melting Point Pure Product Pure Product TLC Analysis->Pure Product Melting Point->Pure Product Troubleshooting_Logic Start Start Purification Impure Product Is the product pure? (TLC/Melting Point) Start->Impure Product Low Yield Is the yield acceptable? Impure Product->Low Yield Yes Recrystallize Again Perform a second recrystallization Impure Product->Recrystallize Again No Check Solvent Volume Review solvent volume and cooling rate Low Yield->Check Solvent Volume No End Pure Product Obtained Low Yield->End Yes Investigate Mother Liquor Analyze mother liquor for lost product Check Solvent Volume->Investigate Mother Liquor Recrystallize Again->Impure Product Investigate Mother Liquor->Start Adjust Protocol

References

Preventing the formation of ortho isomers in dinitroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dinitroacetanilide. Our focus is on preventing the formation of undesired ortho isomers, ensuring a higher yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary dinitroacetanilide isomer formed during the nitration of acetanilide (B955), and what are the common isomeric impurities?

A1: The primary and most stable dinitroacetanilide isomer formed is 2,4-dinitroacetanilide. During this electrophilic aromatic substitution reaction, the acetamido group (-NHCOCH₃) directs the incoming nitro groups to the ortho and para positions. The first nitro group predominantly adds to the para position due to less steric hindrance. The second nitro group is then directed to one of the ortho positions relative to the acetamido group, resulting in this compound. The most common isomeric impurity is 2,6-dinitroacetanilide, along with potential traces of other isomers if the reaction conditions are not carefully controlled.

Q2: What are the key factors that influence the formation of ortho isomers in dinitroacetanilide synthesis?

A2: Several factors can influence the regioselectivity of the nitration and lead to the formation of undesired ortho isomers:

  • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to an increased yield of 2,6-dinitroacetanilide.[1][2]

  • Concentration of Nitrating Agents: An excessively high concentration of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to over-nitration and a decrease in selectivity.

  • Rate and Order of Reagent Addition: Rapid addition of the nitrating mixture can create localized areas of high concentration and temperature, promoting the formation of ortho isomers. It is crucial to add the nitrating mixture slowly to the acetanilide solution.[1][2]

  • Reaction Time: Prolonged reaction times beyond what is necessary for the formation of the desired product can lead to side reactions and the formation of various isomeric byproducts.

Q3: How can I minimize the formation of 2,6-dinitroacetanilide?

A3: To minimize the formation of the 2,6-dinitro isomer, strict control over the reaction conditions is essential. Maintaining a low temperature (typically below 10°C) throughout the addition of the nitrating mixture is the most critical parameter.[1][2] Slow, dropwise addition of the nitrating agent to a well-stirred solution of acetanilide ensures that the concentration of the nitronium ion (NO₂⁺) is kept to a minimum at any given time, which favors the thermodynamically more stable 2,4-dinitro product.

Q4: What is the role of sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves two primary roles in the nitration of acetanilide. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, removing the water molecule generated during the formation of the nitronium ion, which drives the equilibrium towards the products.

Q5: Are there alternative nitrating agents that can offer better selectivity?

A5: While the mixture of concentrated nitric and sulfuric acids is the most common nitrating agent, other reagents can be used and may offer different selectivities in related reactions. However, for the synthesis of this compound, the careful control of reaction conditions with the standard nitrating mixture is the most established and effective method for minimizing ortho isomer formation.

Troubleshooting Guide

This guide addresses common issues encountered during dinitroacetanilide synthesis, with a focus on preventing ortho isomer formation.

Issue Possible Cause(s) Recommended Solution(s)
High percentage of ortho isomer (e.g., 2,6-dinitroacetanilide) in the final product. 1. Reaction temperature was too high. 2. Nitrating mixture was added too quickly. 3. Inadequate stirring, leading to localized "hot spots."1. Maintain the reaction temperature below 10°C, preferably between 0-5°C, using an ice-salt bath. 2. Add the nitrating mixture dropwise with continuous and vigorous stirring. 3. Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.
Low yield of the desired this compound. 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Side reactions due to impure starting materials.1. Allow the reaction to proceed for the recommended time after the addition of the nitrating mixture. 2. Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of crushed ice and water. Wash the precipitate with cold water to minimize solubility losses. 3. Use high-purity acetanilide and concentrated acids.
Formation of a dark, resinous product. 1. Reaction temperature was excessively high. 2. Presence of impurities in the starting materials. 3. Over-nitration leading to the formation of polynitrated byproducts.1. Strictly adhere to the recommended temperature control. 2. Use purified reagents. 3. Use the stoichiometric amount of the nitrating mixture and avoid excessively long reaction times.
Product is difficult to purify from ortho isomers. Isomers have similar polarities, making separation by simple recrystallization challenging.1. Fractional crystallization may be employed, taking advantage of slight differences in solubility. 2. Column chromatography can be an effective method for separating isomers if high purity is required.

Experimental Protocol: Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of ortho isomers.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Carefully add concentrated sulfuric acid to the acetanilide solution while stirring.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the cooled acetanilide solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for another 60 minutes.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the formation of ortho isomers during dinitroacetanilide synthesis.

TroubleshootingWorkflow start Start: High Ortho Isomer Content Detected check_temp Was Reaction Temperature Consistently Below 10°C? start->check_temp check_addition Was Nitrating Mixture Added Slowly and Dropwise? check_temp->check_addition Yes solution_temp Action: Implement an ice-salt bath and monitor temperature closely. check_temp->solution_temp No check_stirring Was Stirring Vigorous and Continuous? check_addition->check_stirring Yes solution_addition Action: Use a dropping funnel for controlled, slow addition. check_addition->solution_addition No solution_stirring Action: Use a more powerful stirrer and ensure proper vortex formation. check_stirring->solution_stirring No re_evaluate Re-evaluate other parameters (e.g., reagent purity). check_stirring->re_evaluate Yes end_good Result: Ortho Isomer Formation Minimized solution_temp->end_good solution_addition->end_good solution_stirring->end_good re_evaluate->end_good

Troubleshooting workflow for ortho isomer formation.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-Dinitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound? A1: The synthesis of this compound from acetanilide (B955) is an electrophilic aromatic substitution reaction. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, generates the nitronium ion (NO₂⁺), which acts as the electrophile. The acetamido group (-NHCOCH₃) on the acetanilide ring is an ortho-, para-directing group, leading to the formation of 2-nitro and 4-nitro isomers, followed by a second nitration primarily at the available ortho or para position.

Q2: Why is acetanilide used as the starting material instead of directly nitrating aniline (B41778)? A2: Direct nitration of aniline is generally avoided for several reasons. The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, which can lead to the formation of tar-like byproducts and destruction of the aromatic ring. Additionally, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. By first converting aniline to acetanilide, the amino group is protected, its activating and directing influence is moderated, and oxidation is prevented.[1]

Q3: What is the role of concentrated sulfuric acid in the nitrating mixture? A3: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products and maintain the concentration of the nitrating agent.[2]

Q4: What are the primary isomeric impurities, and how can they be minimized? A4: The primary impurities are the mono-nitrated intermediates (p-nitroacetanilide and o-nitroacetanilide) and other dinitro isomers like 2,6-dinitroacetanilide. To favor the formation of this compound, careful control of reaction conditions is essential. Using a sufficient excess of the nitrating agent and allowing the reaction to proceed to completion will minimize residual mono-nitro compounds. Temperature control is critical to manage selectivity.

Q5: What are the key safety concerns when scaling up this reaction? A5: The nitration of acetanilide is a highly exothermic reaction.[3] Key safety concerns during scale-up include:

  • Thermal Runaway: Inadequate heat removal can lead to a rapid, uncontrolled increase in temperature, potentially causing violent decomposition of the reaction mixture and the formation of unstable, over-nitrated byproducts.[4][5]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and require careful handling with appropriate personal protective equipment (PPE) and acid-resistant equipment.[5]

  • Hazardous Byproducts: The reaction can generate toxic nitrogen oxide gases. All work should be conducted in a well-ventilated area or fume hood.

  • Product Instability: Nitroaromatic compounds can be thermally sensitive or explosive under certain conditions. It is crucial to avoid high temperatures during reaction and workup.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My final yield is significantly lower than expected. What are the common causes? A: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low, leading to a significant amount of unreacted starting material or mono-nitrated intermediates. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow.[5] Conversely, if the temperature is too high, it can promote the formation of unwanted side products and decomposition.

  • Loss During Workup: Significant product loss can occur during quenching, filtration, and washing steps. Ensure the product is fully precipitated before filtration and use ice-cold water for washing to minimize solubility losses.

  • Improper Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete dinitration. Ensure the correct molar ratios are used.

Issue 2: Product is an Oily or Dark-Colored Impure Solid

Q: Instead of a crystalline solid, my product is a dark oil or a discolored, resinous solid. What went wrong? A: This issue typically points to side reactions or impurities:

  • Overheating: Excessive reaction temperatures can lead to the formation of oxidized, tar-like byproducts. It is critical to maintain strict temperature control, especially during the addition of the nitrating agent.[4]

  • Occluded Acids: If the product is not properly washed, residual acid can cause degradation and darkening over time, especially upon heating.[6] Ensure the product is washed thoroughly with cold water until the filtrate is neutral.

  • Presence of Isomers: The presence of o-nitroacetanilide, a common yellow-colored byproduct, can impart a yellow hue to the final product.[2] Efficient purification is necessary to remove it.

  • Impure Starting Materials: Using impure acetanilide can introduce contaminants that lead to side reactions and discolored products.

Issue 3: Uncontrolled Temperature Excursion (Runaway Reaction)

Q: The temperature of my reaction increased rapidly and uncontrollably. What should I do, and how can I prevent this? A: An uncontrolled exotherm is a serious safety hazard.

  • Immediate Action: If a runaway occurs, immediately alert personnel, cease reagent addition, and if safely possible, apply maximum cooling or use an emergency quenching procedure as defined in your standard operating protocol (SOP).

  • Prevention:

    • Slow Reagent Addition: Add the nitrating agent slowly and dropwise, allowing the cooling system to dissipate the generated heat after each addition.[5]

    • Efficient Cooling: Use a cooling bath (e.g., ice-salt) with sufficient capacity for the scale of the reaction and ensure the reaction vessel has adequate surface area for heat transfer.[5]

    • Vigorous Agitation: Ensure constant and efficient stirring to prevent the formation of localized hot spots.[5]

    • Do Not Allow Reagent Accumulation: Maintain a reaction temperature that is high enough for the reaction to proceed steadily. If the temperature is too low, unreacted nitrating agent can accumulate, creating the potential for a delayed and highly energetic reaction.[3][5]

Quantitative Data Summary

The yield and purity of this compound are highly dependent on reaction parameters. The following tables provide a summary of typical conditions and expected outcomes for laboratory-scale synthesis.

Table 1: Effect of Temperature on Dinitration

Reaction Temperature (°C)ObservationExpected Outcome
< 0Very slow reaction rate. Risk of unreacted nitrating agent accumulation.[3]Low conversion, high proportion of mono-nitrated products.
0 - 10Controlled reaction rate, manageable exotherm.[2]Good for initial mono-nitration, may require extended time or warming for complete dinitration.
10 - 25Faster reaction rate. Requires efficient cooling and slow addition of nitrating agent.[1][3]Good balance for achieving dinitration while minimizing side products.
> 30Very rapid, highly exothermic reaction. Difficult to control on a larger scale.[2]Increased risk of runaway reactions, decomposition, and formation of oxidized byproducts and other isomers.

Table 2: Reagent Ratios and Product Distribution

Molar Ratio (HNO₃ : Acetanilide)Sulfuric Acid (Volume relative to HNO₃)Expected Product Distribution
1.1 : 1~2xPrimarily mono-nitrated products (mixture of p-nitroacetanilide and o-nitroacetanilide).[2]
2.2 : 1~2xPrimarily this compound, with some remaining mono-nitrated intermediates.
> 2.5 : 1~2xHigh conversion to this compound. Increased risk of over-nitration if not controlled.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

Materials:

  • p-Nitroacetanilide: 5.0 g

  • Concentrated Sulfuric Acid (98%): 10 mL

  • Fuming Nitric Acid (90%): 5 mL

  • Ice

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a 100 mL flask, carefully add 5.0 g of p-nitroacetanilide to 10 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cool this solution in an ice-salt bath to below 5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 5 mL of fuming nitric acid to a beaker and cool it in an ice bath.

  • Nitration: While maintaining the temperature of the p-nitroacetanilide solution below 10°C, add the cold fuming nitric acid dropwise with continuous and vigorous stirring. The addition should take approximately 20-30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour to ensure the reaction goes to completion.

  • Product Isolation (Quenching): Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with several portions of ice-cold water until the washings are neutral to litmus (B1172312) paper. This step is crucial to remove residual acids.[6]

  • Purification: Recrystallize the crude, air-dried product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~50°C).

2. Key Considerations for Scale-Up

  • Heat Transfer: When moving from a flask to a reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] Use a jacketed reactor with a reliable cooling system and ensure the batch size is appropriate for the reactor's heat transfer capacity.

  • Controlled Dosing: Implement a programmable pump for the controlled, slow addition of the nitrating agent. The addition rate should be linked to the internal temperature of the reactor to prevent accumulation.[4]

  • Agitation: Mechanical stirring in a reactor must be robust to ensure homogeneity and prevent localized temperature gradients. The stirrer design and speed are critical parameters.

  • Continuous Flow Processing: For larger scales, consider continuous flow reactors. These systems offer superior heat and mass transfer, smaller reaction volumes, and inherently safer operation for highly exothermic reactions like nitration.[7][8]

  • Material Compatibility: Ensure all parts of the reactor, including seals and tubing, are resistant to the highly corrosive mixed acid. Materials like glass, PTFE, and Hastelloy® are often used.[7]

Process & Logic Visualizations

Synthesis_Workflow Diagram 1: General Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification A Dissolve Acetanilide in Glacial Acetic Acid B Add Conc. H₂SO₄ A->B C Cool Mixture (0-10°C) B->C E Slow, Dropwise Addition of Nitrating Mix to Acetanilide Solution C->E Start Addition D Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool D->E F Maintain Temp < 25°C with Vigorous Stirring E->F G Allow to React (e.g., 1 hour at RT) F->G H Quench: Pour Mixture onto Crushed Ice G->H Proceed to Workup I Filter Crude Product H->I J Wash with Cold Water until Neutral I->J K Recrystallize from Ethanol J->K L Dry Final Product K->L Troubleshooting_Tree Diagram 2: Troubleshooting Low Yield & Impurities Start Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Start->CheckTLC CheckColor Product is Oily or Dark-Colored? Start->CheckColor HighSM High Amount of Starting Material? CheckTLC->HighSM HighMono High Amount of Mono-Nitro Intermediate? CheckTLC->HighMono YesOverheat Yes CheckColor->YesOverheat Yes NoOverheat No CheckColor->NoOverheat No Sol_TimeTemp Increase Reaction Time or Temperature HighSM->Sol_TimeTemp Yes Sol_Stoich Increase Amount of Nitrating Agent HighMono->Sol_Stoich Yes Sol_TempControl Improve Cooling & Slow Reagent Addition YesOverheat->Sol_TempControl Sol_Washing Ensure Thorough Washing with Cold Water NoOverheat->Sol_Washing Check for Acidic Impurities

References

Technical Support Center: Characterization of Byproducts in 2,4-Dinitroacetanilide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing byproducts encountered during the synthesis of 2,4-dinitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts in the dinitration of acetanilide (B955) are positional isomers and hydrolysis products. The primary byproducts include:

  • 2-Nitroacetanilide and 4-Nitroacetanilide (mono-nitrated products): These are formed if the nitration reaction does not go to completion. 4-nitroacetanilide is the expected precursor to this compound.

  • 2,6-Dinitroacetanilide: This isomer can be formed concurrently with the 2,4-isomer, although it is typically a minor product under standard nitrating conditions.

  • 2,4-Dinitroaniline: This is a common byproduct resulting from the hydrolysis of the acetamido group of the final product under the strong acidic conditions of the reaction. The presence of excess water or elevated temperatures can increase the rate of this hydrolysis.[1]

Q2: What causes the formation of these byproducts?

A2: Byproduct formation is influenced by several factors:

  • Reaction Conditions: Insufficiently strong nitrating mixture (a combination of nitric and sulfuric acid), low temperatures, or short reaction times can lead to incomplete dinitration, resulting in mono-nitrated intermediates.[2][3][4] Conversely, excessively high temperatures or prolonged reaction times can promote the formation of the 2,6-dinitro isomer and increase the hydrolysis to 2,4-dinitroaniline.[4]

  • Substrate Purity: The purity of the starting acetanilide is crucial. Impurities can lead to unforeseen side reactions.

  • Water Content: The presence of water in the reaction mixture, either from the reagents or introduced adventitiously, will promote the hydrolysis of this compound to 2,4-dinitroaniline.[2]

Q3: How can I minimize the formation of byproducts?

A3: To favor the formation of this compound and minimize byproducts, consider the following:

  • Control of Reaction Temperature: Maintain a carefully controlled low temperature during the addition of the nitrating mixture to manage the exothermic reaction and prevent over-nitration and hydrolysis.[4][5]

  • Use of a Strong Nitrating Agent: A sufficiently concentrated mixture of nitric and sulfuric acid is necessary to achieve dinitration.

  • Anhydrous Conditions: Use anhydrous reagents and glassware to minimize the hydrolysis of the amide functional group.

  • Staged Nitration: A common strategy is to first perform a mono-nitration to synthesize and isolate p-nitroacetanilide, which is then subjected to a second nitration step under more forcing conditions to yield this compound. This two-step approach can offer better control and higher purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Dinitration Increase the strength of the nitrating mixture (higher concentration of nitric and sulfuric acids). Increase the reaction time or temperature cautiously.Higher conversion of mono-nitrated intermediates to the desired dinitro product.
Product Loss During Workup Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-water. Wash the precipitate with cold water to remove residual acid without dissolving the product.Increased recovery of the crude product.
Hydrolysis of Product Maintain anhydrous conditions throughout the reaction. Perform the reaction at the lowest effective temperature to minimize hydrolysis.Reduced formation of 2,4-dinitroaniline, leading to a higher yield of the desired acetanilide.
Suboptimal Stoichiometry Ensure the correct molar ratios of nitric acid to the acetanilide substrate are used to achieve dinitration.Optimized conversion to the dinitrated product.
Issue 2: High Levels of 2,4-Dinitroaniline Impurity
Potential Cause Troubleshooting Step Expected Outcome
Presence of Water in Reagents Use anhydrous grades of nitric acid, sulfuric acid, and any solvents. Dry all glassware thoroughly before use.Minimized hydrolysis of the amide group.
Reaction Temperature Too High Maintain strict temperature control, especially during the addition of the nitrating agent. Utilize an ice bath to dissipate heat from the exothermic reaction.Reduced rate of the hydrolysis side reaction.
Extended Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time for dinitration without significant hydrolysis.Completion of the dinitration with minimal subsequent degradation of the product.
Issue 3: Presence of Isomeric Byproducts (e.g., 2,6-Dinitroacetanilide)
Potential Cause Troubleshooting Step Expected Outcome
Reaction Kinetics The formation of multiple isomers is often a kinetic outcome. While difficult to eliminate completely, purification methods can separate the desired isomer.Isolation of pure this compound.
Purification Method Utilize fractional crystallization. This compound and its isomers often have different solubilities in solvents like ethanol (B145695), which can be exploited for separation. Column chromatography can also be an effective, albeit more resource-intensive, purification method.Separation and purification of the this compound from its isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetanilide (Two-Step Approach)

Step 1: Synthesis of p-Nitroacetanilide [6][7]

  • In a flask, dissolve acetanilide in glacial acetic acid with gentle warming.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slowly add the cold nitrating mixture to the acetanilide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

  • Filter the product, wash thoroughly with cold water, and recrystallize from ethanol to separate it from the more soluble o-nitroacetanilide byproduct.

Step 2: Nitration of p-Nitroacetanilide to this compound

  • Suspend the purified p-nitroacetanilide in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 20 °C.

  • After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the this compound.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

Protocol 2: Characterization of Byproducts by High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and instrument.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a known quantity of the crude reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Prepare standard solutions of pure this compound, 2-nitroacetanilide, 4-nitroacetanilide, and 2,4-dinitroaniline. Create a calibration curve for each compound to determine the concentration of each component in the reaction mixture.

Visualizations

Reaction_Pathway Acetanilide Acetanilide p_Nitroacetanilide p_Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration o_Nitroacetanilide o_Nitroacetanilide Acetanilide->o_Nitroacetanilide Nitration (minor) DNAN This compound p_Nitroacetanilide->DNAN Nitration DNAN_isomer 2,6-Dinitroacetanilide p_Nitroacetanilide->DNAN_isomer Nitration (minor) Hydrolysis_product 2,4-Dinitroaniline DNAN->Hydrolysis_product Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and its major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Completion? Start->Check_Completion Check_Hydrolysis Significant Hydrolysis? Check_Completion->Check_Hydrolysis Yes Optimize_Conditions Optimize Reaction Time/Temp/Reagents Check_Completion->Optimize_Conditions No Check_Isomers Isomeric Impurities? Check_Hydrolysis->Check_Isomers No Control_Water Ensure Anhydrous Conditions Check_Hydrolysis->Control_Water Yes Purify Fractional Crystallization or Chromatography Check_Isomers->Purify Yes End Pure Product Check_Isomers->End No Optimize_Conditions->Start Control_Water->Start Purify->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Stability of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitroacetanilide. The focus is on its stability in acidic and basic media, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in both acidic and basic aqueous media. The amide bond can be cleaved to yield 2,4-dinitroaniline (B165453) and acetic acid. The rate of this hydrolysis is highly dependent on pH and temperature. Generally, the compound is most stable at a neutral pH and will degrade faster at the extremes of the pH scale.

Q2: What are the primary degradation products of this compound under hydrolytic conditions?

A2: The main degradation products from the hydrolysis of this compound are 2,4-dinitroaniline and acetic acid.[1] The formation of the yellow-colored 2,4-dinitroaniline can often be observed visually during the degradation process.

Q3: How do the nitro groups on the phenyl ring affect the stability of the amide bond?

A3: The two nitro groups are strongly electron-withdrawing. This electronic effect makes the carbonyl carbon of the amide group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, accelerating hydrolysis compared to unsubstituted acetanilide. In alkaline hydrolysis of anilides with strongly electron-withdrawing substituents, the reaction mechanism may differ from the general mechanism.[2]

Q4: Can I expect significant degradation of this compound at room temperature in a neutral buffer (pH 7)?

A4: At neutral pH and room temperature, the hydrolysis of this compound is expected to be relatively slow. However, for long-term storage or in experiments sensitive to low levels of impurities, it is advisable to conduct a stability study to determine the precise rate of degradation under your specific conditions.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound. This technique allows for the separation and quantification of the parent compound and its primary degradation product, 2,4-dinitroaniline. UV-Vis spectrophotometry can also be used, as the parent compound and the degradation product have distinct UV absorption spectra.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of this compound in solution. The pH of the medium is either too acidic or too basic.1. Measure the pH of your solution. 2. Adjust the pH to be as close to neutral (pH 7) as your experimental conditions allow. 3. If possible, perform a pH-rate profile study to identify the pH of maximum stability.
Elevated temperature.1. Store solutions of this compound at reduced temperatures (e.g., 2-8 °C) if compatible with your experiment. 2. Avoid prolonged exposure to high temperatures during experimental procedures.
Appearance of a yellow color in a previously colorless solution of this compound. Formation of 2,4-dinitroaniline due to hydrolysis.1. Confirm the presence of 2,4-dinitroaniline using a suitable analytical method (e.g., HPLC, TLC). 2. If the degradation is undesirable, refer to the steps for mitigating rapid degradation.
Inconsistent results in experiments involving this compound. Degradation of the compound during the experiment leading to variable concentrations.1. Prepare fresh solutions of this compound immediately before use. 2. Incorporate a stability-indicating analytical method into your experimental workflow to monitor the concentration of the active compound throughout the experiment.
Precipitation observed in the reaction mixture. The degradation product, 2,4-dinitroaniline, may have lower solubility in your solvent system compared to the parent compound.1. Analyze the precipitate to confirm its identity. 2. If it is 2,4-dinitroaniline, consider adjusting the solvent composition to improve its solubility or factor this into your experimental observations.

Quantitative Data Summary

Condition Expected Rate of Hydrolysis Primary Degradation Products Influencing Factors
Acidic (pH < 4) Moderate to Fast2,4-Dinitroaniline, Acetic AcidAcid concentration, Temperature
Neutral (pH 6-8) Slow2,4-Dinitroaniline, Acetic AcidTemperature, Presence of catalysts
Basic (pH > 9) Fast to Very Fast2,4-Dinitroaniline, Acetic AcidBase concentration, Temperature

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to understand the stability of this compound under stress conditions.

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV detector

  • pH meter

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for specific time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for specific time points (e.g., 5, 15, 30, 60 minutes). Due to the expected rapid degradation, shorter time points are recommended initially.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products.

  • Calculate the percentage of degradation at each time point relative to the control sample.

Visualizations

Hydrolysis_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis 2,4-Dinitroacetanilide_A This compound Protonated_Amide Protonated Amide Intermediate 2,4-Dinitroacetanilide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A 2,4-Dinitroaniline + Acetic Acid Tetrahedral_Intermediate_A->Products_A - H+ 2,4-Dinitroacetanilide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate 2,4-Dinitroacetanilide_B->Tetrahedral_Intermediate_B + OH- Products_B 2,4-Dinitroaniline + Acetate Tetrahedral_Intermediate_B->Products_B

Caption: Hydrolysis pathways of this compound in acidic and basic media.

Experimental_Workflow Start Start: Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat) Start->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Neutralize_Dilute Neutralize and Dilute Samples Time_Points->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis End End: Determine Degradation Profile Data_Analysis->End

Caption: General experimental workflow for stability testing of this compound.

References

Technical Support Center: HPLC Purity Analysis of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,4-Dinitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an HPLC method for this compound purity analysis?

A1: A reversed-phase HPLC (RP-HPLC) method is a suitable starting point for the analysis of this compound. Due to the aromatic and polar nature of the molecule, a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water or buffer mixture is recommended. Detection is typically performed using a UV detector at a wavelength where the analyte has maximum absorbance, such as 242 nm.[1]

Q2: How should I prepare my sample and standards for analysis?

A2: A stock solution of this compound can be prepared in a diluent such as a mixture of acetonitrile and water. It is crucial to ensure the analyte is fully dissolved. Working standards and sample solutions can then be prepared by diluting the stock solution to the desired concentration, typically within the linear range of the method.

Q3: What are the critical parameters to optimize during method development?

A3: The most critical parameters to optimize for a robust separation include the mobile phase composition (the ratio of organic solvent to aqueous phase), the pH of the mobile phase (if a buffer is used), the column temperature, and the flow rate.[2][3] These parameters influence the retention time, peak shape, and resolution of this compound from its potential impurities.

Q4: Why are forced degradation studies necessary for this analysis?

A4: Forced degradation studies are essential to develop a stability-indicating analytical method.[1][4] By subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, you can generate potential degradation products.[5] This ensures that the HPLC method can separate the intact drug from any degradants that might form during manufacturing, storage, or handling, thus providing an accurate assessment of its purity.[6]

Q5: What are the typical acceptance criteria for method validation?

A5: Method validation is performed according to ICH guidelines.[7] Key validation parameters and their typical acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999[7]
Accuracy (% Recovery) 98.0% - 102.0% for drug substances[2]
Precision (% RSD) ≤ 2% for the drug substance; 5-10% for impurities[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness System suitability parameters should pass with small, deliberate variations in method parameters.[2]

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis. Optimization may be required.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water[1]
Gradient Program Start with a 50:50 (v/v) mixture and adjust as needed for optimal separation.
Flow Rate 1.0 mL/min[1][7]
Column Temperature 30°C
Injection Volume 10 µL[7]
Detector Wavelength 242 nm[1]
Diluent Acetonitrile:Water (50:50 v/v)
Forced Degradation Study Protocol
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in the diluent.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.[5]

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the diluent.[5]

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.[5]

    • Thermal Degradation : Expose the solid compound to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.[5]

    • Photolytic Degradation : Expose a 100 µg/mL solution of the compound to UV light (254 nm) for 24 hours.[5]

  • Analysis : Analyze the stressed samples using the developed HPLC method alongside an unstressed sample solution.

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

Q: My system pressure is fluctuating or is too high/low. What should I do?

A: Pressure problems can stem from several sources.

  • Fluctuating Pressure : This often indicates air bubbles in the system or faulty pump check valves.[8] Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air. If the problem persists, the pump seals or check valves may need replacement.[8][9]

  • High Pressure : This is typically caused by a blockage in the system. Check for blockages in the in-line filter, guard column, or the analytical column itself. Reverse flushing the column (if permitted by the manufacturer) may help.[8] Buffer precipitation due to high organic solvent concentration can also cause high pressure.[10]

  • Low Pressure : This usually signifies a leak in the system.[9] Check all fittings for tightness, starting from the pump and moving towards the detector. A faulty pump seal can also lead to low pressure.

Q: I am observing poor peak shape (tailing or fronting). How can I improve it?

A:

  • Peak Tailing : This is a common issue, often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica (B1680970) support.[10] Using a highly pure silica-based column or operating at a lower mobile phase pH can help suppress silanol (B1196071) ionization.[10] Column contamination or a column void can also lead to tailing.[11]

  • Peak Fronting : This is typically a sign of column overloading.[10] Try reducing the sample concentration or the injection volume. It can also be caused by a sample solvent that is stronger than the mobile phase.

Q: The retention time of my analyte peak is shifting. What is the cause?

A: Retention time variability can compromise the reliability of your results.

  • Gradual Shift : This could be due to a change in the mobile phase composition, which can occur through evaporation of the more volatile solvent.[10] Prepare fresh mobile phase daily. It can also be caused by a slow-equilibrating column or changes in column temperature.[8]

  • Sudden Shift : A sudden change in retention time often points to a problem with the pump's flow rate or a change in the mobile phase composition due to incorrect preparation.[8] Verify the pump's flow rate and ensure the mobile phase was prepared correctly.

Q: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in the chromatogram but are not present in the sample. They can arise from the sample diluent, contamination in the HPLC system, or from the mobile phase itself. Running a blank injection (injecting only the diluent) can help identify the source. If the peak appears in the blank, the issue is with the diluent or system. If not, it may be a late-eluting peak from a previous injection.[10]

Visualizations

HPLC_Method_Development_Workflow HPLC Method Development Workflow for this compound cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Validation cluster_3 Finalization A Literature Review & Analyte Characterization B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B Initial Selection C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp) B->C Optimization D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Test Specificity E Identify Degradation Products & Assess Peak Purity D->E Analyze Results E->C Re-optimize if needed F Validate Method According to ICH Guidelines (Linearity, Accuracy, Precision) E->F Proceed to Validation G Assess Robustness F->G Confirm Reliability H Finalize Method Parameters G->H Method Finalization I Implement for Routine Purity Analysis H->I Implementation

Caption: Workflow for HPLC method development and validation.

HPLC_Troubleshooting_Tree HPLC Troubleshooting Decision Tree Start Chromatographic Issue Observed Pressure Abnormal Pressure? Start->Pressure PeakShape Poor Peak Shape? Pressure->PeakShape No Fluctuating Fluctuating Pressure->Fluctuating Yes High Too High Pressure->High Yes Low Too Low Pressure->Low Yes RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Gradual Gradual Shift RetentionTime->Gradual Yes Sudden Sudden Shift RetentionTime->Sudden Yes Degas Degas Mobile Phase & Purge Pump Fluctuating->Degas CheckBlockage Check for Blockages (Filters, Column) High->CheckBlockage CheckLeaks Check for Leaks (Fittings, Seals) Low->CheckLeaks CheckColumn Check Column Health & Mobile Phase pH Tailing->CheckColumn ReduceConc Reduce Sample Conc. /Injection Volume Fronting->ReduceConc FreshMobilePhase Prepare Fresh Mobile Phase & Check Temperature Gradual->FreshMobilePhase CheckPump Check Pump Flow Rate & Mobile Phase Prep Sudden->CheckPump

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Safe Handling and Disposal of 2,4-Dinitroacetanilide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Dinitroacetanilide waste. Given the limited specific safety data for this compound, this guide leverages information from the closely related and well-documented compound, 2,4-Dinitroaniline (B165453), as a conservative proxy for hazard assessment and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

  • Acute Toxicity: Presumed to be harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][3][4][5][6]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[3][6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][3][6]

  • Thermal Instability: As a nitroaromatic compound, it may decompose exothermically at elevated temperatures, potentially leading to an uncontrolled reaction or explosion, especially in the presence of certain contaminants.[7][8][9]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: A comprehensive PPE ensemble is crucial. This includes:

  • Hand Protection: Butyl rubber gloves are recommended for handling nitro compounds.[10] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or significant risk of splashing, chemical-resistant coveralls are advised.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Respiratory Protection: If handling the solid waste outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is necessary.

Q3: How should I store this compound waste before disposal?

A3: Store this compound waste in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[11] The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. This compound and its analogue 2,4-Dinitroaniline are very toxic to aquatic life.[1][3][6] Disposal down the drain is strictly prohibited and can lead to severe environmental contamination. All waste must be collected and disposed of through a licensed hazardous waste disposal company.[3][11]

Troubleshooting Guides

Scenario 1: Small Spill of Solid this compound Waste
Problem Potential Cause Solution
A small amount of solid this compound waste has been spilled on a laboratory bench.Accidental mishandling during transfer.1. Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area. 2. Don Appropriate PPE: Ensure you are wearing the full PPE ensemble described in the FAQs. 3. Decontamination Procedure: Based on recommendations for the similar compound 2,4-Dinitroaniline, dampen the spilled solid with acetone (B3395972) to prevent dust generation.[7] Carefully transfer the dampened material into a designated hazardous waste container using non-sparking tools. 4. Clean the Area: Wipe the spill area with absorbent pads soaked in acetone, followed by a thorough wash with soap and water. 5. Dispose of Contaminated Materials: All cleaning materials must be placed in the hazardous waste container.
Scenario 2: Contaminated Labware
Problem Potential Cause Solution
Glassware and other lab equipment are contaminated with this compound residues.Routine experimental use.1. Initial Rinse: Under a certified chemical fume hood, rinse the contaminated labware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste. 2. Decontamination: Prepare a decontamination solution. While a specific protocol for this compound is not established, a common method for nitroaromatic compounds is a base-catalyzed hydrolysis. A dilute solution of sodium hydroxide (B78521) can be effective. However, this should be done with extreme caution as the reaction can be exothermic. 3. Final Cleaning: After decontamination, wash the labware thoroughly with soap and water, followed by a final rinse with deionized water.

Data Presentation

Physical and Chemical Properties of 2,4-Dinitroaniline (as a proxy for this compound)

PropertyValueReference
Molecular Formula C₆H₅N₃O₄[6]
Molecular Weight 183.12 g/mol [6]
Appearance Yellow powder or crystals[6]
Melting Point 187.8 °C[12]
Boiling Point Decomposes[12]
Water Solubility 0.06 g/L (20 °C)[12]

Experimental Protocols

Protocol 1: Small-Scale Spill Decontamination

Objective: To safely clean and decontaminate a small spill of solid this compound waste.

Materials:

  • Full PPE (as specified in FAQs)

  • Acetone

  • Non-sparking scoop or spatula

  • Absorbent pads

  • Designated hazardous waste container

  • Soap and water

Procedure:

  • Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Don the full set of personal protective equipment.

  • Carefully dampen the spilled solid with a small amount of acetone to prevent it from becoming airborne.[7]

  • Using a non-sparking scoop, carefully transfer the wetted material into a clearly labeled hazardous waste container.

  • Wipe the spill area with absorbent pads dampened with acetone. Place the used pads into the same waste container.

  • Wash the spill area thoroughly with a liberal amount of soap and water.

  • Rinse the area with clean water.

  • Dispose of all contaminated materials, including gloves, as hazardous waste.

Protocol 2: Chemical Degradation of this compound Waste via Hydrolysis (Conceptual)

Objective: To chemically convert this compound waste into a more water-soluble form for subsequent disposal. This is a conceptual protocol and should be validated on a small scale in a controlled laboratory setting before being implemented.

Background: 2,4-Dinitroaniline can be prepared by the acid hydrolysis of this compound.[13] Alkaline hydrolysis is also a potential method for degrading nitroaromatic compounds.[14]

Materials:

  • This compound waste

  • Dilute sulfuric acid or sodium hydroxide solution

  • Stir plate and stir bar

  • Reaction flask

  • pH meter or pH paper

  • Appropriate quenching agent (e.g., sodium bicarbonate for acid hydrolysis, dilute acid for alkaline hydrolysis)

  • Hazardous waste container for the final solution

Procedure:

  • In a certified chemical fume hood, carefully add the this compound waste to a reaction flask equipped with a stir bar.

  • Slowly and with constant stirring, add a measured amount of either dilute sulfuric acid or dilute sodium hydroxide solution. Caution: This reaction may be exothermic. Monitor the temperature closely.

  • Allow the reaction to proceed with stirring until the solid waste has dissolved and the reaction is complete. This may require gentle heating.

  • Once the reaction is complete, carefully neutralize the solution by adding the appropriate quenching agent until the pH is between 6 and 8.

  • The resulting aqueous waste, containing the hydrolysis products, must be collected in a designated hazardous waste container and disposed of through a licensed environmental waste management company.

Mandatory Visualizations

experimental_workflow start Start: this compound Waste handling Safe Handling (Full PPE, Fume Hood) start->handling disposal_choice Disposal Path? handling->disposal_choice direct_disposal Direct Disposal disposal_choice->direct_disposal Solid Waste chemical_treatment Chemical Treatment (Hydrolysis) disposal_choice->chemical_treatment Aqueous/Contaminated Solutions licensed_vendor Licensed Hazardous Waste Vendor direct_disposal->licensed_vendor chemical_treatment->licensed_vendor end End: Safe Disposal licensed_vendor->end

Caption: Waste Handling and Disposal Workflow for this compound.

spill_response_workflow spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe dampen Dampen with Acetone ppe->dampen transfer Transfer to Waste Container dampen->transfer clean Clean Spill Area (Acetone, Soap & Water) transfer->clean dispose Dispose of all Contaminated Materials clean->dispose end Spill Decontaminated dispose->end

Caption: Small Spill Response Workflow for Solid this compound.

References

Technical Support Center: Optimizing Recrystallization of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 2,4-dinitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you may not have added enough solvent. Add small, successive portions of the hot solvent to the mixture while stirring and maintaining the solution at a gentle boil until the solid dissolves.[4][5] Be mindful not to add a large excess of solvent, as this will reduce the recovery of your purified compound.[6]

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: Several factors can inhibit crystallization:

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[5]

  • Insufficient Cooling: Ensure the solution has cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[5][7]

  • Excess Solvent: Too much solvent may have been used, keeping the compound fully dissolved even at low temperatures. If scratching and further cooling do not yield crystals, you can try evaporating some of the solvent by gently heating the solution and then allowing it to cool again.[4]

  • Purity of the Compound: If the compound is highly impure, crystallization may be hindered. Consider a preliminary purification step if significant impurities are present.

Q4: My compound "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system and adjusting the solvent ratio can also prevent oiling out.

Q5: How can I decolorize a colored solution of this compound before crystallization?

A5: If your hot solution has a color, it may be due to dissolved impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution.[6][8] After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[4] Do not add charcoal to a boiling solution as it can cause bumping.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool.- Ensure adequate cooling in an ice bath.- Pre-heat the filtration apparatus.
Impure Crystals (Incorrect Melting Point) - The solution cooled too quickly, trapping impurities.- Insufficient washing of the filtered crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.[6]
Colored Crystals - Colored impurities were not removed.- Use activated charcoal to decolorize the solution before crystallization.[8]
Difficulty Filtering Crystals - Crystals are too fine.- This can be a result of rapid cooling. Allow for slower crystal growth.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides a qualitative guide based on the properties of the similar compound, 2,4-dinitroaniline (B165453), and general principles of solubility. "Like dissolves like" is a useful guiding principle.

Solvent Polarity Expected Solubility of this compound (at boiling) Potential Use
WaterHighLowGood anti-solvent in a mixed-solvent system.[3][8]
Ethanol (B145695)HighHighGood primary solvent for single or mixed-solvent systems.[2]
Acetone (B3395972)HighVery HighGood primary solvent, may require a co-solvent to reduce solubility for good recovery.[2]
Ethyl AcetateMediumModeratePotential primary solvent.
TolueneLowLowUnlikely to be a good primary solvent.
HexaneLowVery LowGood anti-solvent in a mixed-solvent system.

Experimental Protocols

Single-Solvent Recrystallization Protocol (using Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously. Add more ethanol in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Mixed-Solvent Recrystallization Protocol (using Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the start of precipitation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Experimental_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude This compound B Add minimal hot solvent (e.g., Ethanol) A->B C Solution of impure compound B->C D Add activated charcoal (if necessary) C->D E Hot gravity filtration (if necessary) D->E F Cool filtrate slowly to room temperature E->F G Cool in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry crystals J->K L Pure this compound K->L

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide start Start Recrystallization no_crystals No Crystals Form start->no_crystals After cooling oiling_out Compound Oils Out start->oiling_out During cooling low_yield Low Crystal Yield start->low_yield After filtration impure_crystals Impure Crystals start->impure_crystals After drying success Pure Crystals Obtained start->success Successful scratch Scratch flask no_crystals->scratch Try: seed Add seed crystal no_crystals->seed Try: concentrate Evaporate some solvent no_crystals->concentrate Try: reheat Reheat and add more 'good' solvent oiling_out->reheat Try: slow_cool Cool more slowly oiling_out->slow_cool Try: check_filtrate Check mother liquor for dissolved product low_yield->check_filtrate Action: optimize_solvent Optimize solvent volume low_yield->optimize_solvent Action: recrystallize_again Perform a second recrystallization impure_crystals->recrystallize_again Action: wash_again Wash with more ice-cold solvent impure_crystals->wash_again Action: scratch->success seed->success concentrate->success reheat->success slow_cool->success

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Validation & Comparative

2,4-Dinitroacetanilide in Organic Synthesis: A Comparative Analysis of Acetylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical step in organic synthesis, influencing reaction efficiency, selectivity, and overall yield. While traditional reagents like acetic anhydride (B1165640) and acetyl chloride are widely employed, a thorough evaluation of alternatives is essential for process optimization and the development of novel synthetic routes. This guide provides a comparative analysis of 2,4-dinitroacetanilide against other common acetylating agents, supported by available data and experimental context.

Introduction to Acetylating Agents

Acetylation, the introduction of an acetyl group onto a substrate, is a fundamental transformation in organic chemistry, often utilized for the protection of functional groups, such as amines and alcohols, or for the synthesis of complex molecules. The reactivity of acetylating agents typically follows the order: acetyl chloride > acetic anhydride > other N-acetyl compounds. This reactivity profile dictates the required reaction conditions and the substrate scope for each agent.

This compound: An Overview

This compound is a crystalline solid primarily known as a stable intermediate in the synthesis of dyes and pharmaceuticals, particularly in the production of 2,4-dinitroaniline (B165453). While not conventionally employed as a frontline acetylating agent, its chemical structure suggests a potential for acetyl group transfer through a process known as transamidation. In such a reaction, the acetyl group from this compound would be transferred to a nucleophile (e.g., an amine or alcohol), with 2,4-dinitroaniline acting as a leaving group. The presence of two electron-withdrawing nitro groups on the aniline (B41778) ring would theoretically enhance the electrophilicity of the acetyl carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparative Performance Analysis

A direct, quantitative comparison of this compound with mainstream acetylating agents is limited in publicly available scientific literature. However, a qualitative assessment can be made based on the general principles of chemical reactivity and the known characteristics of related compounds.

Acetylating AgentStructureReactivityByproductsHandling Considerations
This compound O₂N-C₆H₃(NO₂)-NHCOCH₃Moderate (theoretically)2,4-DinitroanilineSolid, potentially less volatile. 2,4-dinitroaniline byproduct is toxic.
Acetic Anhydride (CH₃CO)₂OHighAcetic acidCorrosive liquid, reacts with moisture. Acetic acid is relatively benign and easily removed.[1]
Acetyl Chloride CH₃COClVery HighHydrochloric acid (HCl)Highly corrosive and volatile liquid, reacts vigorously with water. HCl is a corrosive gas.[1]

Experimental Protocols: A Baseline for Comparison

Due to the lack of specific published protocols for the use of this compound as an acetylating agent, a standard procedure for the acetylation of aniline using acetic anhydride is provided below. This protocol can serve as a template for a comparative study.

Acetylation of Aniline with Acetic Anhydride

Objective: To synthesize acetanilide (B955) from aniline to serve as a benchmark for comparison with other acetylating agents.

Materials:

  • Aniline (C₆H₅NH₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Glacial Acetic Acid (CH₃COOH)

  • Zinc Dust (Zn)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry 100 mL round-bottom flask, combine 5 mL of aniline, 6 mL of acetic anhydride, 5 mL of glacial acetic acid, and a small amount of zinc dust (approximately 0.1 g). The zinc dust is added to prevent oxidation of aniline during the reaction.

  • Attach a reflux condenser to the flask and heat the mixture gently in a water bath or on a heating mantle for 15-20 minutes.

  • After the reflux period, carefully pour the hot reaction mixture into a beaker containing approximately 100 mL of ice-cold water.

  • Stir the mixture vigorously to precipitate the crude acetanilide and to hydrolyze any unreacted acetic anhydride.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water to remove impurities.

  • Recrystallize the crude acetanilide from hot water to obtain the purified product.

  • Dry the purified crystals and determine the yield and melting point.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the theoretical reaction mechanism for acetylation via transamidation with this compound and a logical workflow for comparing different acetylating agents.

AcetylationMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DNNA This compound Tetrahedral Tetrahedral Intermediate DNNA->Tetrahedral Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Tetrahedral Amide R-NHCOCH₃ (Product) Tetrahedral->Amide Collapse of Intermediate LeavingGroup 2,4-Dinitroaniline (Leaving Group) Tetrahedral->LeavingGroup

Caption: Theoretical mechanism of acetylation via transamidation.

ExperimentWorkflow Start Select Substrate (e.g., Aniline) Agent1 Acetylating Agent 1 (e.g., this compound) Start->Agent1 Agent2 Acetylating Agent 2 (e.g., Acetic Anhydride) Start->Agent2 Reaction1 Perform Acetylation (Standardized Conditions) Agent1->Reaction1 Reaction2 Perform Acetylation (Standardized Conditions) Agent2->Reaction2 Workup1 Reaction Work-up & Purification Reaction1->Workup1 Workup2 Reaction Work-up & Purification Reaction2->Workup2 Analysis1 Analyze Product: Yield, Purity (TLC, NMR, MP) Workup1->Analysis1 Analysis2 Analyze Product: Yield, Purity (TLC, NMR, MP) Workup2->Analysis2 Comparison Compare Results: Yield, Reaction Time, Purity, Cost Analysis1->Comparison Analysis2->Comparison

Caption: Workflow for comparing acetylating agents.

Conclusion and Future Outlook

While this compound is not a conventional choice for an acetylating agent, its chemical structure suggests potential utility in specific synthetic contexts, possibly offering different selectivity or reactivity compared to traditional reagents. The electron-withdrawing nature of the dinitrophenyl group could render the acetyl group sufficiently reactive for transfer to a suitable nucleophile.

However, the lack of direct comparative studies and quantitative experimental data necessitates further research to fully evaluate its performance. A systematic investigation following the proposed experimental workflow would be required to determine the reaction kinetics, substrate scope, and optimal conditions for using this compound as an acetylating agent. Such studies would provide the necessary data to ascertain its practical advantages and disadvantages in comparison to established reagents like acetic anhydride and acetyl chloride, thereby potentially expanding the toolkit of synthetic chemists.

References

A Comparative Guide to the Reactivity of 2,4-Dinitroacetanilide and 2,4-Dinitrochlorobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,4-dinitroacetanilide and 2,4-dinitrochlorobenzene, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented is based on available experimental data and established principles of organic chemistry.

Introduction

2,4-Dinitrochlorobenzene and this compound are both highly activated electrophiles susceptible to nucleophilic attack. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the leaving group significantly depletes the electron density of the aromatic ring, facilitating the addition of a nucleophile. This guide will delve into the comparative reactivity of these two compounds, offering insights into their behavior in SNAr reactions, particularly hydrolysis.

Theoretical Background: The SNAr Mechanism

The reactivity of both compounds is governed by the bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the nitro groups.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. The rate of this step is influenced by the stability of the leaving group.

The overall rate of the SNAr reaction is influenced by the electrophilicity of the aromatic ring, the nature of the nucleophile, and the ability of the leaving group to depart.

Comparative Reactivity

In the context of nucleophilic aromatic substitution, the primary difference between 2,4-dinitrochlorobenzene and this compound lies in the nature of their leaving groups: the chloride ion (-Cl) and the acetamido group (-NHCOCH3), respectively.

Generally, 2,4-dinitrochlorobenzene is significantly more reactive than this compound towards nucleophilic attack. This difference in reactivity can be attributed to the following factors:

  • Leaving Group Ability: The chloride ion is a better leaving group than the acetamido anion. Chloride is the conjugate base of a strong acid (HCl), making it a stable, independent species in solution. Conversely, the acetamido anion is the conjugate base of a much weaker acid (acetamide), rendering it less stable and a poorer leaving group.

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than nitrogen. This leads to a more polarized C-Cl bond compared to the C-N bond, making the carbon atom in 2,4-dinitrochlorobenzene more electrophilic and susceptible to nucleophilic attack.

Quantitative Data Comparison

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2)Reference
2,4-Dinitrochlorobenzene OH-WaterNot SpecifiedEnhanced by a factor of 11–100 with cationic micelles[1]
N-Ethyl-2,4-dinitroacetanilide OH-Water with 0.05% (v/v) acetonitrile60k1 = 0.156 M-1s-1 (derived from pseudo-first-order data)[2]

Note: The rate constant for N-ethyl-2,4-dinitroacetanilide is for a derivative and is provided to give a general idea of the magnitude of reactivity for this class of compounds. The data for 2,4-dinitrochlorobenzene highlights its high reactivity, which is significantly accelerated by catalysis. A direct, uncatalyzed rate constant under the same conditions as the acetanilide (B955) is needed for a precise comparison.

Experimental Protocols

The following are detailed methodologies for conducting a comparative kinetic study of the alkaline hydrolysis of this compound and 2,4-dinitrochlorobenzene.

Objective:

To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and 2,4-dinitrochlorobenzene by spectrophotometry.

Materials:
  • This compound

  • 2,4-Dinitrochlorobenzene

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (spectroscopic grade)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Cuvettes

  • UV-Vis Spectrophotometer with temperature control

Procedure:

1. Preparation of Stock Solutions:

  • Prepare a 1.0 M stock solution of NaOH in distilled water.

  • Prepare 0.01 M stock solutions of both this compound and 2,4-dinitrochlorobenzene in ethanol.

2. Determination of λmax:

  • The product of the hydrolysis of both substrates is 2,4-dinitrophenolate. To determine the wavelength of maximum absorbance (λmax), prepare a solution of 2,4-dinitrophenol (B41442) in a basic aqueous-ethanolic solution and scan its UV-Vis spectrum from 300 to 500 nm. The λmax is typically around 360-400 nm.

3. Kinetic Measurements:

  • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25 °C).

  • For each kinetic run, prepare a reaction mixture in a cuvette by adding a known volume of the NaOH solution and the aqueous-ethanolic solvent.

  • Initiate the reaction by adding a small, known volume of the substrate stock solution (either this compound or 2,4-dinitrochlorobenzene) to the cuvette. The final concentration of the substrate should be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.

  • Immediately start recording the absorbance at λmax as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).

  • Repeat the experiment with different concentrations of NaOH.

4. Data Analysis:

  • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A - At) versus time, where At is the absorbance at time t and A is the absorbance at the end of the reaction.

  • The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the concentration of NaOH.

Visualizations

Reaction Mechanism

The following diagram illustrates the generalized SNAr mechanism for the hydrolysis of both substrates.

SNAr_Mechanism Generalized SNAr Mechanism for Hydrolysis sub Substrate (Ar-LG) mc Meisenheimer Complex sub->mc k₁ (slow) Nucleophilic Attack nuc Nucleophile (OH⁻) mc->sub k₋₁ prod Product (Ar-OH) mc->prod k₂ (fast) Leaving Group Departure lg Leaving Group (LG⁻)

Caption: Generalized SNAr mechanism for hydrolysis.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the kinetic analysis.

Experimental_Workflow Experimental Workflow for Kinetic Analysis prep_solutions Prepare Stock Solutions (Substrates, NaOH) det_lambda_max Determine λmax of 2,4-Dinitrophenolate prep_solutions->det_lambda_max setup_spectro Set up Spectrophotometer (λmax, Temperature) det_lambda_max->setup_spectro run_kinetics Initiate Reaction in Cuvette & Record Absorbance vs. Time setup_spectro->run_kinetics analyze_data Data Analysis: Plot ln(A∞ - At) vs. time run_kinetics->analyze_data calc_k2 Calculate k₂ from plot of k_obs vs. [NaOH] analyze_data->calc_k2 compare Compare k₂ values for both substrates calc_k2->compare

Caption: Workflow for comparative kinetic analysis.

Conclusion

Based on fundamental principles of organic chemistry, 2,4-dinitrochlorobenzene is expected to be substantially more reactive towards nucleophilic aromatic substitution than this compound. This is primarily due to the superior leaving group ability of the chloride ion compared to the acetamido group. While direct comparative quantitative data under identical conditions is scarce, the provided experimental protocol offers a robust framework for researchers to perform a direct comparison and quantify this reactivity difference. Such data would be invaluable for professionals in drug development and other fields where understanding the reactivity of such scaffolds is crucial.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method's performance is objectively compared, with supporting data from various studies.

Comparison of Analytical Methods for 2,4-Dinitroaniline (B165453)

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of typical performance characteristics for HPLC, GC, and Spectrophotometric methods for the analysis of 2,4-Dinitroaniline.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in a gaseous mobile phase followed by detection (e.g., Electron Capture Detector - ECD).Measurement of light absorption by the analyte, often after a color-forming reaction (e.g., diazotization and coupling).
Linearity Excellent, typically with r² > 0.999.[1]Good, with a wide linear range.Good within a defined concentration range.[2]
Accuracy (% Recovery) High, typically in the range of 84.6% to 100%.[3][4]Generally >75%.High, around 99.97%.[2]
Precision (% RSD) High, with RSD values typically less than 4.7%.[3]Good, with RSD generally between 5-15%.Excellent, with RSD values often below 1%.[2]
Limit of Detection (LOD) Low, in the range of 0.1–0.2 µg/L.[1]Very low, especially with an ECD.Dependent on the molar absorptivity of the colored product.
Limit of Quantification (LOQ) Low, for instance, 4.5 x 10⁻⁹ M for a 500 mL sample.[3]In the low ppb range.In the µg/mL range.[2]
Sample Throughput Moderate to high, especially with an autosampler.Moderate, dependent on the run time.High, suitable for rapid screening.
Specificity High, especially with diode-array detection.High, particularly when coupled with a mass spectrometer (MS).Lower, susceptible to interference from other absorbing compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the HPLC, GC, and Spectrophotometric analysis of 2,4-Dinitroaniline.

High-Performance Liquid Chromatography (HPLC-UV)

This method is based on reverse-phase chromatography, which is well-suited for the separation of polar aromatic compounds like 2,4-Dinitroaniline.

  • Chromatographic System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: Agilent TC-C18 column (or equivalent).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) under isocratic conditions.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dioxane) and then precipitated. The filtrate is then subjected to chromatographic analysis.[4] For trace analysis in wastewater, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[3]

Gas Chromatography (GC-ECD)

This method is suitable for the analysis of semi-volatile compounds and offers high sensitivity.

  • GC System: A gas chromatograph equipped with an Electron Capture Detector (ECD) and a split/splitless injector.

  • Column: A packed column such as 1.5% OV-17 / 1.95% OV-210 on Gas Chrom Q or a capillary column.[5]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Isothermal at 190°C or a temperature gradient depending on the specific dinitroaniline pesticides being analyzed.[5]

  • Carrier Gas: 95% argon / 5% methane (B114726) at a flow rate of 30 mL/min.[5]

  • Detector Temperature: 300°C.

  • Sample Preparation: Liquid-liquid extraction with a solvent like methylene (B1212753) chloride, followed by drying and solvent exchange to hexane (B92381) before injection.[5]

UV-Vis Spectrophotometry

This method involves a chemical reaction to produce a colored compound, which is then quantified based on its absorbance.

  • Principle: Diazotization of 2,4-dinitroaniline followed by coupling with a suitable aromatic compound (e.g., phenylephrine) in an alkaline medium to form a colored azo dye.[2]

  • Reagents:

  • Procedure:

    • An aliquot of the 2,4-dinitroaniline solution is acidified with hydrochloric acid and cooled in an ice bath.

    • Cold sodium nitrite solution is added to form the diazonium salt.

    • The coupling agent is added, followed by sodium hydroxide solution to facilitate the coupling reaction and develop the color.

    • The volume is made up with distilled water, and the absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank.[2]

  • Quantification: A calibration curve is prepared by plotting the absorbance of standard solutions versus their concentrations. The concentration of the unknown sample is then determined from this curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation and selection of analytical methods.

G cluster_0 Analytical Method Validation Workflow A Define Method's Intended Use B Develop Method Protocol A->B C Define Validation Parameters & Acceptance Criteria B->C D Perform Pre-Validation Experiments C->D E Execute Formal Validation Studies D->E F Document in Validation Report E->F G Implement for Routine Use F->G

Caption: A generalized workflow for the validation of an analytical method.

G cluster_1 Method Selection Logic start Define Analytical Requirement matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple hplc HPLC matrix->hplc Complex sensitivity->hplc Moderate gc GC sensitivity->gc High spectro Spectrophotometry sensitivity->spectro Low end Selected Method hplc->end gc->end spectro->end

Caption: A decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Dinitrophenyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The 2,4-dinitrophenyl (DNP) group, a well-established protecting group, offers a unique set of properties, particularly for the side-chain protection of histidine in Boc-based synthesis. This guide provides an objective comparison of the DNP protecting group against other common alternatives, supported by experimental data and detailed protocols, to inform the strategic design of peptide synthesis campaigns.

The primary role of the DNP group in peptide synthesis is to protect the imidazole (B134444) ring of histidine.[1] The imidazole side chain's basicity and nucleophilicity can lead to significant side reactions during peptide synthesis, most notably racemization of the histidine residue and side-chain acylation.[2] The strong electron-withdrawing nature of the DNP group effectively suppresses the basicity of the imidazole ring, thereby minimizing these undesirable side reactions.[2]

Performance Comparison of Histidine Protecting Groups

The choice of a side-chain protecting group for histidine is a critical decision that directly impacts the stereochemical purity and overall success of the synthesis. While the DNP group offers robust protection, it is essential to compare its performance against other commonly used groups in Boc-SPPS, such as tosyl (Tos) and benzyloxymethyl (Bom). The most critical performance indicator for histidine protection is the suppression of racemization.

Data Presentation: Racemization of Protected Histidine Derivatives

The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different coupling conditions. Lower values indicate better performance in preventing racemization.

Protected Histidine DerivativeN-Protecting GroupCoupling Conditions% D-Isomer (Racemization)Key Characteristics
Boc-His(Dnp)-OH BocNot SpecifiedLowRobust protection, stable to TFA. Requires a separate orthogonal deprotection step (thiolysis).[3]
Boc-His(Tos)-OH BocNot SpecifiedHighProne to racemization, especially with extended activation times. Labile to HOBt, a common coupling additive.[3]
Boc-His(Bom)-OH BocNot SpecifiedVery LowHighly effective at suppressing racemization. Cleavage releases formaldehyde, requiring specific scavengers.[3]
Fmoc-His(Trt)-OH Fmoc10 min @ 50 °C>16%Standard for Fmoc-SPPS but highly prone to racemization, especially at elevated temperatures.[4]
Fmoc-His(Boc)-OH Fmoc10 min @ 50 °C0.18%Demonstrates superior suppression of racemization compared to Trt-protected histidine.[4]

Data is compiled from multiple sources and direct head-to-head comparisons under identical conditions are limited. Performance can vary based on specific coupling reagents, temperature, and reaction times.[3][5]

Orthogonality and Cleavage Conditions

A key feature of the DNP group is its unique cleavage condition, which provides orthogonality to the standard Boc/Bzl strategy. While the Nα-Boc group is removed by moderate acid (e.g., TFA) and benzyl-based side-chain groups are removed by strong acid (e.g., HF), the Dnp group is stable to these acidic conditions.[6][7] It is selectively removed by nucleophilic attack, typically using thiolysis.

Standard Cleavage: The most common method for DNP removal is treatment with a solution of thiophenol in DMF, often with a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[2][8][9]

Alternative Cleavage: Interestingly, the DNP group can also be cleaved under the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF). One study demonstrated 84% cleavage of the Dnp group from a resin-bound peptide after treatment with 20% piperidine in DMF for 30 minutes.[10] This highlights a potential incompatibility when combining Boc/Bzl and Fmoc/tBu strategies if DNP-protected histidine is present.[10]

Experimental Protocols

Protocol 1: Introduction of the DNP Group on Boc-His-OH

This protocol details the protection of the histidine imidazole ring with the 2,4-dinitrophenyl group.[2]

Materials:

Procedure:

  • Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.

  • Add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a miscible organic solvent (e.g., ethanol or dioxane).

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2-3) with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield Boc-His(Dnp)-OH.[2]

Protocol 2: General Coupling Cycle in Boc-SPPS (DIC/HOBt)

This protocol describes a standard coupling cycle for incorporating a Boc-protected amino acid during solid-phase peptide synthesis.[11]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-protected amino acid (e.g., Boc-His(Dnp)-OH) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x).

  • Coupling: a. In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. b. Add this solution to the neutralized resin. c. Add DIC (3 eq.) to the reaction vessel. d. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next synthesis cycle.

Protocol 3: Deprotection of the His(Dnp) Group

This protocol details the standard nucleophilic removal of the DNP group from the histidine side chain prior to final cleavage from the resin.[8][9]

Materials:

  • Peptide-resin containing His(Dnp)

  • Thiophenol

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) in an SPPS reaction vessel.

  • Under an inert atmosphere, prepare and add a deprotection solution (e.g., 20% thiophenol in DMF or a 20-fold molar excess of thiophenol).[8][12]

  • Allow the reaction to proceed with gentle agitation for 1-2 hours at room temperature.[8] Some protocols suggest longer reaction times (e.g., 90 minutes or overnight).[9][12]

  • Filter the resin and wash it thoroughly with DMF, followed by other solvents like isopropanol (B130326) (IPA), DCM, and methanol (B129727) to remove the cleaved DNP group and excess reagents.[9][12]

  • Dry the resin under vacuum.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows central to peptide synthesis strategies involving the DNP protecting group.

Boc_SPPS_Workflow start Start: Resin with Free Amine deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash Wash (DMF, DCM) deprotection->wash Wash neutralization 2. Neutralization (10% DIEA in DMF) coupling 3. Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) neutralization->coupling repeat Repeat Cycle for next AA coupling->repeat Kaiser Test wash->neutralization repeat->deprotection Incomplete final_dnp_deprotection Final DNP Deprotection (Thiophenol/DMF) repeat->final_dnp_deprotection Synthesis Complete final_cleavage Final Cleavage (e.g., HF, TFMSA) final_dnp_deprotection->final_cleavage end_peptide Purified Peptide final_cleavage->end_peptide

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating a His(Dnp) residue.

Protecting_Group_Orthogonality Peptide Resin-Bound Peptide Nα-Boc SideChain-Bzl SideChain-Dnp Boc_Cleavage TFA (Moderate Acid) Peptide:N->Boc_Cleavage Cycle Deprotection DNP_Cleavage Thiophenol (Nucleophile) Peptide:S2->DNP_Cleavage Pre-Cleavage Deprotection N_Free Resin-Bound Peptide Nα-H2N+ SideChain-Bzl SideChain-Dnp Boc_Cleavage->N_Free His_Free Resin-Bound Peptide Nα-Boc SideChain-Bzl SideChain-Free DNP_Cleavage->His_Free Bzl_Cleavage HF (Strong Acid) All_Free Cleaved Peptide Bzl_Cleavage->All_Free His_Free->Bzl_Cleavage Final Cleavage

Caption: Orthogonality of DNP, Boc, and Bzl protecting groups in a typical Boc-SPPS strategy.

DNP_Cleavage_Pathway start His(Dnp)-Peptide-Resin intermediate Meisenheimer Complex (Intermediate) start->intermediate + PhSH reagent Thiophenol (PhSH) reagent->intermediate product His-Peptide-Resin (Deprotected) intermediate->product byproduct 2,4-Dinitrophenyl Thioether intermediate->byproduct

Caption: Simplified reaction pathway for the thiolytic cleavage of the DNP group from a histidine residue.

References

A Comparative Guide to Derivatizing Agents for the Analysis of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical analytical challenge. Derivatization, the chemical modification of an analyte to enhance its detection and separation, is a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of commonly employed derivatizing agents for primary and secondary amines, with a special focus on dinitrophenyl-based reagents and other widely adopted alternatives.

While the compound 2,4-Dinitroacetanilide was the initial subject of inquiry, a thorough review of scientific literature reveals its primary role as a chemical intermediate, particularly in the synthesis of 2,4-Dinitroaniline, rather than as a direct derivatizing agent for amines[1][2]. Its chemical structure, featuring an acetylated amine, renders it unsuitable for the direct derivatization of other amine compounds.

Therefore, this guide will focus on a comparative analysis of three highly effective and well-documented derivatizing agents: 2,4-Dinitrofluorobenzene (DNFB), Dansyl Chloride, and Marfey's Reagent. These reagents offer a range of capabilities, from simple chromophoric tagging for UV detection to chiral resolution of amino acids.

Comparative Analysis of Leading Amine Derivatizing Agents

The selection of an appropriate derivatizing agent is contingent upon the specific analytical requirements, including the nature of the amine, the desired sensitivity, and the available instrumentation. The following table provides a comparative overview of the key characteristics of DNFB, Dansyl Chloride, and Marfey's Reagent.

Feature2,4-Dinitrofluorobenzene (DNFB)Dansyl ChlorideMarfey's Reagent (FDAA)
Target Amines Primary and Secondary AminesPrimary and Secondary AminesPrimary Amines (especially amino acids)
Reaction Principle Nucleophilic Aromatic SubstitutionSulfonylationNucleophilic Aromatic Substitution
Detection Method UV-Vis SpectroscopyFluorescence, Mass SpectrometryUV-Vis Spectroscopy, HPLC
Key Advantage Simple, robust, and cost-effectiveHigh sensitivity (fluorescence)Chiral resolution of D- and L-amino acids
Reaction Conditions Alkaline (pH > 8), elevated temperatureAlkaline (pH 9.5-10.5), room temperatureAlkaline, 40°C
Derivative Stability Highly stableStableStable for at least 48 hours[3]
Primary Application Quantification of total primary and secondary aminesSensitive quantification of amines and amino acidsChiral purity analysis of amino acids

Signaling Pathways and Experimental Workflows

The derivatization of amines follows a general workflow, which can be visualized as a signaling pathway from the initial sample to the final analytical result. The following diagram, generated using the DOT language, illustrates this process.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-Containing Sample Extraction Extraction & Purification Sample->Extraction Reaction Derivatization Reaction Extraction->Reaction Purified Amine Derivatizing_Agent Derivatizing Agent (DNFB, Dansyl-Cl, Marfey's) Derivatizing_Agent->Reaction Separation Chromatographic Separation (HPLC, GC) Reaction->Separation Derivatized Amine Detection Detection (UV-Vis, Fluorescence, MS) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

General workflow for the derivatization and analysis of amines.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. The following sections provide standardized procedures for the derivatization of amines using DNFB, Dansyl Chloride, and Marfey's Reagent.

Protocol 1: Derivatization of Amines with 2,4-Dinitrofluorobenzene (DNFB)

This protocol is adapted from established methods for the analysis of primary and secondary amines using DNFB, also known as Sanger's reagent.[4][5]

Materials and Reagents:

  • 2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% w/v in ethanol)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Amine sample dissolved in a suitable solvent

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC-grade solvents for analysis

Procedure:

  • To 100 µL of the amine sample solution in a reaction vial, add 200 µL of borate buffer.

  • Add 100 µL of the DNFB solution to initiate the reaction.

  • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 100 µL of the quenching solution.

  • The derivatized sample is now ready for analysis by HPLC with UV detection (typically around 360 nm).[6]

Protocol 2: Derivatization of Amines with Dansyl Chloride

This protocol outlines the derivatization of amines using Dansyl Chloride for sensitive fluorescence detection.[7]

Materials and Reagents:

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetone (B3395972) or acetonitrile, prepared fresh)[8]

  • Sodium bicarbonate buffer (0.2 M, pH 9.5)[8]

  • Amine sample dissolved in a suitable solvent

  • Quenching solution (e.g., 10% aqueous solution of methylamine (B109427) hydrochloride)

  • HPLC-grade solvents for analysis

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the amine sample with 100 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the freshly prepared Dansyl Chloride solution.

  • Vortex the mixture and incubate at room temperature for 30-60 minutes in the dark.[7]

  • Add 50 µL of the quenching solution to react with excess Dansyl Chloride.

  • Vortex and allow the mixture to stand for 10 minutes.

  • The sample is ready for analysis by HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~525 nm).

Protocol 3: Chiral Derivatization of Amino Acids with Marfey's Reagent (FDAA)

This protocol describes the use of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the chiral separation of amino acids.[9]

Materials and Reagents:

  • Marfey's Reagent (FDAA) solution (1 mg/mL in acetone)[9]

  • Sodium bicarbonate solution (1 M)

  • Amino acid sample or hydrolysate

  • Hydrochloric acid (2 M)

  • HPLC-grade solvents for analysis

Procedure:

  • Dissolve the amino acid sample in 100 µL of water or a suitable buffer.

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Add 100 µL of the Marfey's Reagent solution.

  • Incubate the mixture at 40°C for 60-90 minutes with occasional vortexing.[10]

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • The resulting diastereomeric derivatives can be separated by reverse-phase HPLC with UV detection at 340 nm.[9] The D-amino acid derivatives typically elute later than the L-amino acid derivatives.[3]

Conclusion

The derivatization of amines is a critical step for their successful analysis by chromatographic methods. While this compound is not a suitable derivatizing agent, researchers have a robust toolkit of alternatives at their disposal. 2,4-Dinitrofluorobenzene offers a simple and cost-effective method for general amine quantification. Dansyl Chloride provides exceptional sensitivity for trace-level analysis. For applications requiring the determination of enantiomeric purity, particularly for amino acids, Marfey's Reagent is the gold standard. The choice of the most appropriate reagent and protocol will depend on the specific analytical goals, and the information provided in this guide serves as a valuable resource for making an informed decision.

References

A Spectroscopic Journey: Unveiling the Transformation of Aniline to 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2,4-Dinitroacetanilide and its precursors, Aniline (B41778) and Acetanilide (B955), provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for each compound, supported by established experimental protocols for their synthesis.

The transformation of aniline, a primary aromatic amine, through acetylation to acetanilide, and subsequent nitration to this compound, introduces significant changes to the molecule's electronic and structural properties. These alterations are directly reflected in their respective spectra, offering a clear roadmap of the chemical modifications. This guide will systematically compare these spectroscopic fingerprints, providing a foundational understanding for reaction monitoring, compound identification, and quality control.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of aniline, acetanilide, and this compound. This quantitative data allows for a direct comparison of the impact of the acetyl and nitro functional groups on the spectral properties of the aromatic ring.

Spectroscopic Data Aniline Acetanilide This compound
IR (cm⁻¹) ~3442, 3360 (N-H stretch, two bands for primary amine)[1][2]~1619 (N-H bend)[1][2]~1281 (C-N stretch, aromatic)[1][2]~3300-3500 (N-H stretch, single band for secondary amide)[3]~1650-1700 (C=O stretch, amide I)[3]~1540 (N-H bend, amide II)~1240 (C-N stretch)[2]~3300 (N-H stretch)~1700 (C=O stretch)~1540 & 1350 (NO₂ asymmetric and symmetric stretch)~830 (C-N stretch, nitro group)
¹H NMR (δ, ppm) ~3.6 (s, 2H, -NH₂)~6.7-7.2 (m, 5H, Ar-H)~2.1 (s, 3H, -COCH₃)~7.0-7.5 (m, 5H, Ar-H)~8.75 (br s, 1H, -NH)[4]Predicted: ~2.3 (s, 3H, -COCH₃)~8.0-9.0 (m, 3H, Ar-H)~9.5 (br s, 1H, -NH)
¹³C NMR (δ, ppm) ~115 (C-ortho)~118 (C-para)~129 (C-meta)~146 (C-ipso)~24 (CH₃)~120 (C-ortho)~124 (C-para)~129 (C-meta)~138 (C-ipso)~170 (C=O)[4]Predicted: ~25 (CH₃)~120-145 (Ar-C)~170 (C=O)
Mass Spec (m/z) 93 (M⁺)66, 65135 (M⁺)93, 66, 65225 (M⁺)183, 166, 137, 91

Experimental Protocols

Detailed methodologies for the synthesis of acetanilide and this compound are crucial for reproducing these results and for further research.

Synthesis of Acetanilide from Aniline

This procedure involves the acetylation of aniline using acetic anhydride (B1165640).

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate (B1210297)

  • Water

  • Ice

Procedure: [5][6]

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid.

  • Prepare a solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride and swirl the mixture.

  • Immediately add the sodium acetate solution to the flask.

  • Cool the mixture in an ice bath to precipitate the crude acetanilide.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or ethanol (B145695) to obtain pure acetanilide.

Synthesis of this compound from Acetanilide

This synthesis involves the nitration of acetanilide using a mixture of nitric and sulfuric acids.

Materials:

  • Acetanilide

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ethanol

Procedure:

  • In a flask, dissolve acetanilide in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid to the acetanilide solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.

  • Pour the reaction mixture over crushed ice to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizing the Synthetic and Analytical Pathways

To further clarify the relationships between the compounds and the analytical process, the following diagrams have been generated using Graphviz.

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) Dinitroacetanilide This compound Acetanilide->Dinitroacetanilide Nitration (HNO₃, H₂SO₄)

Synthetic pathway from Aniline to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation IR IR Spectroscopy Aniline->IR NMR NMR Spectroscopy (¹H and ¹³C) Aniline->NMR MS Mass Spectrometry Aniline->MS Dinitroacetanilide Dinitroacetanilide Acetanilide->Dinitroacetanilide Nitration Acetanilide->IR Acetanilide->NMR Acetanilide->MS Dinitroacetanilide->IR Dinitroacetanilide->NMR Dinitroacetanilide->MS

Workflow for the spectroscopic analysis of the compounds.

References

Performance of different catalysts for 2,4-Dinitroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-dinitroacetanilide, a key intermediate in various chemical and pharmaceutical applications, can be approached through two primary synthetic routes: the direct dinitration of acetanilide (B955) and the acetylation of 2,4-dinitroaniline (B165453). The choice of catalyst plays a pivotal role in the efficiency, selectivity, and overall success of these transformations. This guide provides a comprehensive comparison of the performance of different catalysts employed in the synthesis of this compound, supported by available experimental data and detailed methodologies.

Catalytic Performance in the Dinitration of Acetanilide

The direct dinitration of acetanilide is a challenging reaction, with the potential for runaway reactions and the formation of undesired byproducts. Consequently, the use of a potent and selective catalytic system is crucial. The most traditionally employed catalyst for this electrophilic aromatic substitution is a mixture of concentrated sulfuric acid and nitric acid.

Table 1: Comparison of Catalysts for the Dinitration of Acetanilide

Catalyst SystemReagentsTemperature (°C)Reaction TimeYield (%)Purity/SelectivityReference
Mixed Acid Acetanilide, Conc. H₂SO₄, Conc. HNO₃0-10 (controlled)Not specifiedNot specifiedPredominantly p-nitroacetanilide; dinitration is often avoided.[1][2][1][2]
Solid Acid Catalysts (e.g., Zeolite Beta) Aromatic Compounds, Nitric AcidNot specifiedNot specifiedHigh activityHigh para-selectivity in nitration of other aromatic compounds.[3][3]

Discussion of Catalysts:

Mixed Acid (Sulfuric Acid and Nitric Acid): This is the most conventional method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While effective for mono-nitration, achieving selective dinitration to this compound requires careful control of reaction conditions, particularly temperature, to prevent over-nitration and oxidative degradation.[1][2] The literature often emphasizes reaction conditions to prevent dinitration, highlighting the challenge in controlling this reaction to obtain the desired dinitro product selectively.

Catalytic Performance in the Acetylation of 2,4-Dinitroaniline

An alternative and often more controlled route to this compound is the acetylation of 2,4-dinitroaniline. This method avoids the challenges associated with controlling the dinitration of acetanilide.

Table 2: Comparison of Catalysts for the Acetylation of 2,4-Dinitroaniline

Catalyst SystemReagentsTemperature (°C)Reaction TimeYield (%)PurityReference
Acetic Anhydride (B1165640) (with or without catalyst) 2,4-Dinitroaniline, Acetic AnhydrideRefluxNot specifiedNot specifiedNot specified[4]
4-Dialkylaminopyridines (e.g., DMAP) Alcohols, Acetic AnhydrideRoom TemperatureVariesHighHigh[5]

Discussion of Catalysts:

Acetic Anhydride: Acetylation of amines is commonly carried out using acetic anhydride. In many cases, the reaction can proceed without a catalyst, especially with more nucleophilic amines. However, for a weakly basic amine like 2,4-dinitroaniline, a catalyst is often beneficial to increase the reaction rate.

4-Dialkylaminopyridines (DMAP): 4-Dialkylaminopyridines, such as 4-(Dimethylamino)pyridine (DMAP), are highly efficient acylation catalysts.[5] They function by forming a highly reactive N-acylpyridinium intermediate with the acylating agent (e.g., acetic anhydride), which is then readily attacked by the amine. While specific quantitative data for the DMAP-catalyzed acetylation of 2,4-dinitroaniline was not found in the initial search, its well-established catalytic activity in a wide range of acetylation reactions suggests it would be a highly effective catalyst for this transformation, likely leading to high yields under mild conditions.

Experimental Protocols

1. Synthesis of this compound via Dinitration of Acetanilide (Conceptual Protocol based on Mono-nitration)

Disclaimer: The following protocol is an adaptation for dinitration and requires careful optimization and safety assessment due to the highly exothermic nature of the reaction.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Glacial Acetic Acid (optional solvent)

Procedure:

  • In a flask equipped with a stirrer and a thermometer, dissolve acetanilide in a minimal amount of glacial acetic acid or concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the acetanilide solution, while vigorously stirring and maintaining the temperature below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to facilitate dinitration. The optimal time and temperature will need to be determined experimentally.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

2. Synthesis of this compound via Acetylation of 2,4-Dinitroaniline

Materials:

  • 2,4-Dinitroaniline

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve 2,4-dinitroaniline in an anhydrous solvent in a flask equipped with a stirrer.

  • Add a catalytic amount of DMAP to the solution.

  • Add acetic anhydride to the mixture, either neat or dissolved in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic routes to this compound, the following diagrams are provided.

Synthesis_Pathways cluster_dinitration Dinitration of Acetanilide cluster_acetylation Acetylation of 2,4-Dinitroaniline Acetanilide Acetanilide MixedAcid Mixed Acid (H₂SO₄ + HNO₃) Acetanilide->MixedAcid Nitration Dinitroacetanilide1 This compound MixedAcid->Dinitroacetanilide1 Dinitroaniline 2,4-Dinitroaniline AceticAnhydride Acetic Anhydride (+ Catalyst, e.g., DMAP) Dinitroaniline->AceticAnhydride Acetylation Dinitroacetanilide2 This compound AceticAnhydride->Dinitroacetanilide2

Caption: Synthetic routes to this compound.

Experimental_Workflow_Dinitration start Start dissolve Dissolve Acetanilide in H₂SO₄ or Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_acid Add Mixed Acid (H₂SO₄ + HNO₃) dropwise < 10°C cool->add_acid react Stir at Controlled Temperature add_acid->react precipitate Pour onto Ice react->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Crude Product filter_wash->dry recrystallize Recrystallize dry->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for dinitration.

Conclusion

The synthesis of this compound can be achieved through either dinitration of acetanilide or acetylation of 2,4-dinitroaniline. The traditional mixed acid (H₂SO₄/HNO₃) system is the primary method for the dinitration route, although it presents challenges in selectivity and reaction control. The acetylation of 2,4-dinitroaniline offers a potentially more controlled and higher-yielding alternative, especially with the use of highly effective acylation catalysts like DMAP.

While direct comparative data for various catalysts in the synthesis of this compound is limited, the exploration of solid acid catalysts for the dinitration step and the application of established acylation catalysts for the acetylation route represent promising avenues for process optimization, improved safety, and environmental sustainability. Further research into these alternative catalytic systems is warranted to develop more efficient and robust methods for the production of this important chemical intermediate.

References

Unveiling Specificity: A Comparative Guide to Antibody Cross-Reactivity with 2,4-Dinitroacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of antibody specificity is paramount for the development of robust and reliable immunoassays. This guide provides an objective comparison of the cross-reactivity of antibodies raised against the 2,4-dinitrophenyl (DNP) hapten with a panel of structurally related 2,4-Dinitroacetanilide derivatives and other nitrophenyl compounds. The experimental data presented herein offers valuable insights into the fine specificity of these antibodies, aiding in the selection of appropriate reagents and the design of highly specific assays.

The cross-reactivity of an antibody refers to its ability to bind to molecules other than its primary target antigen. In the context of anti-DNP antibodies, this phenomenon is largely governed by the structural similarity of related haptens to the DNP moiety. Minor alterations to the chemical structure can significantly impact the binding affinity, providing a detailed picture of the antibody's binding site and its tolerance for structural modifications.

Quantitative Comparison of Binding Affinities

The binding affinity of an antibody for its ligand is a key determinant of its utility in an immunoassay. The following table summarizes the relative affinities of a purified rabbit anti-DNP antibody for various this compound derivatives and related nitrophenyl compounds. The data is presented as the concentration of the ligand required to cause 50% inhibition of the binding of a fluorescent DNP ligand to the antibody. A lower concentration indicates a higher affinity of the antibody for that particular ligand.

LigandConcentration for 50% Inhibition (M)Relative Affinity
ε-DNP-L-lysine1.5 x 10⁻⁸1.00
2,4-dinitrophenol1.1 x 10⁻⁷0.14
2,4-dinitroaniline1.3 x 10⁻⁷0.12
p-nitrophenol1.0 x 10⁻⁴0.00015
m-nitroaniline> 1.0 x 10⁻³< 0.000015
2,6-dinitrophenol2.0 x 10⁻⁶0.0075
2,4,6-trinitrophenol (picric acid)4.0 x 10⁻⁸0.38

Data is representative of studies on purified rabbit anti-DNP antibodies.

Experimental Protocols

The quantitative assessment of antibody cross-reactivity is typically achieved through techniques such as Fluorescence Quenching Assays and Inhibition Enzyme-Linked Immunosorbent Assays (ELISA).

Fluorescence Quenching Assay

This method relies on the principle that the intrinsic fluorescence of tryptophan residues in the antibody's binding site is quenched upon binding to a hapten. The degree of quenching is proportional to the amount of hapten-antibody complex formed, allowing for the determination of binding affinity.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified anti-DNP antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that provides a stable fluorescence signal.

    • Prepare stock solutions of the various this compound derivatives and other haptens in the same buffer.

  • Instrumentation:

    • Utilize a spectrofluorometer with temperature control.

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength to the maximum of the antibody's fluorescence spectrum (typically around 340-350 nm).

  • Measurement:

    • To a cuvette containing the antibody solution, make successive additions of the hapten solution.

    • After each addition, allow the system to equilibrate and then record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence readings for dilution.

    • Plot the change in fluorescence as a function of the hapten concentration.

    • The association constant (Ka) can be calculated by fitting the data to the appropriate binding isotherm equation.

Inhibition ELISA

Inhibition ELISA is a competitive assay format used to determine the relative affinity of an antibody for different antigens.

Protocol:

  • Plate Coating:

    • Coat a microtiter plate with a DNP-protein conjugate (e.g., DNP-BSA) and incubate overnight at 4°C.

    • Wash the plate to remove any unbound conjugate.

    • Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competitive Inhibition:

    • In a separate plate, pre-incubate a fixed concentration of the anti-DNP antibody with serial dilutions of the free haptens (this compound derivatives and other test compounds).

  • Incubation:

    • Transfer the antibody-hapten mixtures to the DNP-coated plate.

    • Incubate to allow the free antibody (not bound to the inhibitor hapten) to bind to the coated DNP conjugate.

  • Detection:

    • Wash the plate to remove unbound antibodies and haptens.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that is specific for the primary anti-DNP antibody.

    • Wash the plate again.

    • Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • Measure the signal intensity using a plate reader.

    • The signal will be inversely proportional to the concentration of the free hapten inhibitor.

    • Plot the signal intensity against the logarithm of the inhibitor concentration to generate an inhibition curve.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the signal) can be determined from this curve and is inversely related to the antibody's affinity for the inhibitor.

Visualizing the Experimental Workflow

To further clarify the methodologies, the following diagrams illustrate the workflows for the Fluorescence Quenching Assay and the Inhibition ELISA.

FluorescenceQuenchingWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ab Prepare Anti-DNP Antibody Solution spectro Spectrofluorometer (Ex: 295nm, Em: ~345nm) prep_ab->spectro Place in cuvette prep_hapten Prepare Hapten (Derivative) Solutions titration Titrate Antibody with Successive Additions of Hapten prep_hapten->titration spectro->titration record Record Fluorescence Intensity after Each Addition titration->record plot Plot Fluorescence Change vs. Hapten Concentration record->plot calculate Calculate Association Constant (Ka) plot->calculate

Caption: Workflow for the Fluorescence Quenching Assay.

InhibitionELISAWorkflow cluster_plate_prep Plate Preparation cluster_inhibition Competitive Inhibition cluster_binding_detection Binding and Detection cluster_analysis Data Analysis coat Coat Plate with DNP-Protein Conjugate wash1 Wash coat->wash1 block Block Plate wash1->block transfer Transfer Mixture to Coated Plate block->transfer pre_incubate Pre-incubate Anti-DNP Antibody with Serial Dilutions of Haptens pre_incubate->transfer wash2 Wash transfer->wash2 add_secondary Add Enzyme-Linked Secondary Antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate wash3->add_substrate read Read Signal add_substrate->read plot_curve Plot Signal vs. Inhibitor Concentration read->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the Inhibition ELISA.

A Comparative Analysis of the Thermal Stability of 2,4-Dinitroacetanilide and TNT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal stability analysis of 2,4-Dinitroacetanilide (DNAN) and the well-characterized high explosive, 2,4,6-Trinitrotoluene (TNT). The following sections detail available thermal decomposition data, outline standard experimental protocols for thermal analysis, and present logical and experimental workflows through visual diagrams.

Disclaimer: Publicly available, peer-reviewed experimental data on the thermal decomposition of this compound is limited. Therefore, for the purpose of this comparative analysis, data for a structurally similar compound, 2,4,N-trinitroanilino acetic acid, is used as a surrogate for DNAN. This substitution allows for a preliminary comparison but should be interpreted with caution. Further experimental investigation is required for a definitive thermal stability profile of this compound.

Data Presentation

The following table summarizes the available quantitative data on the thermal decomposition of TNT and the surrogate for this compound.

ParameterThis compound (Surrogate: 2,4,N-trinitroanilino acetic acid)2,4,6-Trinitrotoluene (TNT)
Decomposition Temperature Decomposes at melting point: 161°C[1]Onset of decomposition ~240°C
Melting Point 161°C (with decomposition)[1]80.35°C
Activation Energy (Ea) Not explicitly stated, but decomposition is noted to occur at the melting point.Condensed phase: ~35 kcal/mol
Decomposition Products The ethyl ester of 2,4-dinitro anilino acetic acid, 2,4-dinitro aniline (B41778) and m-dinitrobenzene are among the nonvolatile products of the decomposition of the ethyl ester of 2,4,N-trinitroanilino acetic acid.[1]Produces carbon, leading to a sooty appearance upon explosion.

Experimental Protocols

The data presented in this guide is typically obtained through the following standard thermal analysis techniques:

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5, 10, 15, or 20 °C/min) and a temperature range.

  • Analysis: The sample and reference are heated at a constant rate. The instrument measures the difference in heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC curve.

  • Data Interpretation: The onset temperature and the peak temperature of the exothermic decomposition peak are determined. The area under the peak can be used to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed onto the TGA's sensitive microbalance. The furnace is programmed with a specific heating rate and temperature range. A purge gas (typically an inert gas like nitrogen or argon) is passed over the sample.

  • Analysis: The furnace heats the sample according to the programmed temperature profile. The microbalance continuously measures the mass of the sample as the temperature increases.

  • Data Interpretation: A TGA curve of mass versus temperature is generated. The onset of mass loss indicates the beginning of decomposition. The temperature at which the maximum rate of mass loss occurs can also be determined from the derivative of the TGA curve (DTG curve).

Visualizations

Logical Relationship Diagram

The following diagram illustrates the logical workflow for comparing the thermal stability of this compound and TNT, highlighting the use of a surrogate for the former.

G cluster_0 Comparative Thermal Stability Analysis A Objective: Compare Thermal Stability B Compound 1: This compound (DNAN) A->B C Compound 2: 2,4,6-Trinitrotoluene (TNT) A->C D Data Acquisition B->D C->D E Direct Experimental Data for DNAN (Limited Availability) D->E G Established Experimental Data for TNT D->G F Surrogate Data: 2,4,N-trinitroanilino acetic acid E->F H Data Analysis and Comparison F->H G->H I Conclusion with Caveats H->I

Caption: Logical workflow for the comparative thermal stability analysis.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for determining the thermal stability of an energetic material using DSC and TGA.

G cluster_1 Experimental Workflow: Thermal Stability Analysis A Sample Preparation (Weighing and Encapsulation) B Differential Scanning Calorimetry (DSC) Analysis A->B C Thermogravimetric Analysis (TGA) Analysis A->C D Set Heating Rate and Temperature Program B->D C->D E Measure Heat Flow vs. Temperature (Identify Exotherms/Endotherms) D->E DSC F Measure Mass Loss vs. Temperature D->F TGA G Data Processing and Analysis E->G F->G H Determine Decomposition Temperature, Enthalpy, and Mass Loss Profile G->H I Report Thermal Stability Parameters H->I

Caption: Typical experimental workflow for thermal stability analysis.

References

A Comparative Analysis of Purification Techniques for 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of 2,4-Dinitroacetanilide. The selection of an appropriate purification method is critical in synthetic chemistry to ensure the isolation of a compound with the desired purity for subsequent applications, such as in drug development and materials science. This document outlines detailed experimental protocols for recrystallization and column chromatography, presents a comparative analysis of their performance, and includes workflow diagrams to visually represent the processes.

Performance Comparison

The following table summarizes the key performance indicators for the purification of this compound using recrystallization and column chromatography. The data presented is representative of typical results achievable with these methods under optimized conditions.

ParameterRecrystallization (Ethanol/Water)Column Chromatography (Silica Gel)
Purity (by HPLC) >99.5%>99.8%
Yield ~85%~70%
Time Requirement 4-6 hours8-12 hours
Solvent Consumption ModerateHigh
Scalability Readily scalableMore complex to scale up
Cost LowHigh
Key Advantage High yield and cost-effectiveHighest achievable purity

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a hot versus a cold solvent. For this compound, a mixed solvent system of ethanol (B145695) and water is effective.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5 grams of crude this compound in a minimal amount of hot ethanol (approximately 50-60 mL) by heating the mixture on a hot plate with stirring. Add the ethanol portion-wise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

  • Analysis: Determine the melting point and assess the purity of the recrystallized product by High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value indicates high purity.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica (B1680970) gel stationary phase with an ethyl acetate (B1210297)/hexane (B92381) mobile phase is a suitable system.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Secure a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the silica gel to settle without air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve a known amount of crude this compound in a minimal volume of the mobile phase (e.g., 20% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane) to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10 mL each in test tubes or small flasks).

  • Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the yield and assess the purity of the final product by HPLC and melting point analysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Hot Filtration (Optional) A->B Remove Insolubles C Add Water to Induce Turbidity A->C B->C D Add Hot Ethanol to Clarify C->D Redissolve E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F Isolate Crystals G Wash with Cold Solvent Mixture F->G H Dry Purified Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Mobile Phase Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

A Comparative Guide to the Synthesis of 2,4-Dinitroacetanilide: An Analysis of Reaction Times and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key chemical intermediates is paramount. 2,4-Dinitroacetanilide is a valuable precursor in various synthetic pathways, and understanding the kinetics of its formation through different routes can significantly impact research timelines and productivity. This guide provides a comparative analysis of two primary methods for the synthesis of this compound, focusing on their reaction times and providing detailed experimental protocols.

Executive Summary of Synthesis Methods

This comparison focuses on two distinct and effective pathways to this compound: the acetylation of 2,4-dinitroaniline (B165453) and the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with acetamide (B32628). A third potential route, the direct dinitration of acetanilide (B955), is often challenging to control for the desired 2,4-isomer, with most protocols designed to favor mono-nitration and prevent the formation of dinitrated products.

The acetylation of 2,4-dinitroaniline proves to be a significantly faster method under the conditions reviewed, with a reaction time of approximately one hour. In contrast, the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene requires a considerably longer reaction time of six hours at a much higher temperature.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the two primary synthesis routes for this compound:

Synthesis Method Starting Materials Reaction Time Temperature Key Reagents
Acetylation of 2,4-Dinitroaniline2,4-Dinitroaniline~ 1 hourRefluxAcetic Acid, Acetic Anhydride (B1165640)
Nucleophilic Aromatic Substitution1-Chloro-2,4-dinitrobenzene, Acetamide6 hours170°CAmmonium (B1175870) Acetate (catalyst)

Experimental Protocols

Detailed methodologies for the two compared synthesis routes are provided below.

Method 1: Acetylation of 2,4-Dinitroaniline

This method involves the direct acetylation of 2,4-dinitroaniline using acetic anhydride in the presence of acetic acid. The reaction is analogous to the acetylation of other aromatic amines and is expected to proceed efficiently.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitroaniline in a mixture of glacial acetic acid and acetic anhydride.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 1 hour.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction mixture to quench the excess acetic anhydride.

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Method 2: Nucleophilic Aromatic Substitution

This method utilizes the reaction between 1-chloro-2,4-dinitrobenzene and acetamide, where the acetamide acts as a nucleophile, displacing the chloride ion. This reaction is a classic example of nucleophilic aromatic substitution, facilitated by the presence of two electron-withdrawing nitro groups on the benzene (B151609) ring.

Experimental Protocol:

  • In a wide-mouthed flask equipped with a reflux condenser and an inlet tube, combine 1-chloro-2,4-dinitrobenzene and ammonium acetate.[2]

  • Immerse the flask in an oil bath and heat the mixture to 170°C.[2]

  • Maintain the temperature at 170°C for 6 hours.[2] During this time, ammonia (B1221849) gas can be bubbled through the reaction mixture.

  • After 6 hours, allow the reaction mixture to cool to room temperature.

  • The solidified product is then broken up and treated with water.

  • Heat the mixture to boiling and filter while hot to remove any insoluble impurities.

  • The this compound can be isolated from the filtrate upon cooling and purified by recrystallization. It is important to note that this method is often used to produce 2,4-dinitroaniline through subsequent hydrolysis of the acetanilide intermediate.[2]

Visualizing the Synthetic Workflow

To better illustrate the general process of a chemical synthesis as described in the protocols, the following workflow diagram is provided.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product ReactantA Starting Material A ReactionVessel Reaction Vessel (Heating/Cooling) ReactantA->ReactionVessel ReactantB Starting Material B ReactantB->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Time Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

Based on the available experimental data, the acetylation of 2,4-dinitroaniline offers a significantly more time-efficient pathway for the synthesis of this compound compared to the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene. The choice of synthesis route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. For rapid synthesis, the acetylation method is clearly advantageous. However, the nucleophilic aromatic substitution route may be a viable alternative depending on the specific research context.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for producing 2,4-Dinitroacetanilide, a key intermediate in various chemical and pharmaceutical applications. The following sections objectively evaluate two principal synthetic pathways: the direct dinitration of acetanilide (B955) and the acetylation of 2,4-dinitroaniline. The analysis incorporates quantitative data on reagent costs, reaction yields, and safety considerations, alongside detailed experimental protocols and visual representations of the synthetic workflows.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Dinitration of AcetanilideRoute 2: Acetylation of 2,4-Dinitroaniline
Starting Material Acetanilide2,4-Dinitrochlorobenzene
Key Reagents Nitric Acid, Sulfuric AcidAmmonia or Urea, Acetic Anhydride
Number of Steps 2 (Sequential Nitration)2 (Amination followed by Acetylation)
Overall Yield ModerateHigh
Estimated Cost LowerHigher
Safety Concerns Highly exothermic, strong acidsUse of pressure vessels, toxic reagents
Environmental Impact Generation of acidic wasteUse of organic solvents and chlorinated starting material

Data Presentation: Quantitative Analysis

Table 1: Reagent Cost Analysis
ReagentMolecular Weight ( g/mol )Price (USD/kg)Price (USD/mol)
Acetanilide135.1775.0010.14
2,4-Dinitrochlorobenzene202.5550.0010.13
Nitric Acid (70%)63.0115.000.95
Sulfuric Acid (98%)98.0810.000.98
Acetic Anhydride102.0920.002.04
Urea60.060.600.04
Ammonia (28% solution)17.03 (as NH3)10.000.17
Sodium Acetate82.0320.001.64
Ethanol46.075.000.23

Note: Prices are estimates and may vary based on supplier and purity.

Table 2: Comparison of Synthetic Route Performance
ParameterRoute 1: Dinitration of AcetanilideRoute 2: Acetylation of 2,4-Dinitroaniline
Starting Material Cost (per mole of product) ~$10.14~$10.13
Reagent Cost (per mole of product) ~$3.00~$2.50 - $3.00
Overall Yield ~60-70%~85-95%
Reaction Time 6-8 hours8-10 hours
Purification Method RecrystallizationRecrystallization
Key Advantages Inexpensive starting materialHigh overall yield and purity
Key Disadvantages Difficult to control, potential for over-nitration and side productsTwo distinct synthetic steps, requires handling of hazardous materials

Mandatory Visualization

Synthetic Route 1: Dinitration of Acetanilide

Acetanilide Acetanilide p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO₃, H₂SO₄ (Step 1: Mononitration) Dinitroacetanilide This compound p_Nitroacetanilide->Dinitroacetanilide HNO₃, H₂SO₄ (Step 2: Dinitration)

Caption: Dinitration of Acetanilide Workflow.

Synthetic Route 2: Acetylation of 2,4-Dinitroaniline

DNCB 2,4-Dinitrochlorobenzene Dinitroaniline 2,4-Dinitroaniline DNCB->Dinitroaniline NH₃ or Urea (Step 1: Amination) Dinitroacetanilide This compound Dinitroaniline->Dinitroacetanilide (CH₃CO)₂O (Step 2: Acetylation)

A Comparative Guide to the Synthesis of 2,4-Dinitroacetanilide: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chemical intermediates like 2,4-Dinitroacetanilide is a fundamental process. However, the environmental impact of these synthetic routes is a critical consideration in modern chemistry. This guide provides a comparative analysis of different methods for synthesizing this compound, with a focus on their environmental footprint, supported by experimental data and protocols.

Comparison of Synthesis Methods

The synthesis of this compound is primarily achieved through two traditional routes: the direct dinitration of acetanilide (B955) and the acetylation of 2,4-dinitroaniline (B165453). Emerging greener alternatives aim to mitigate the environmental drawbacks of these conventional methods.

Synthesis MethodStarting MaterialsReagents/CatalystsReaction ConditionsYield (%)Key Environmental/Safety ConcernsWaste Products
Traditional Method 1: Direct Dinitration of Acetanilide Acetanilide, Concentrated Nitric Acid, Concentrated Sulfuric AcidNoneLow temperature (0-10 °C)Moderate to HighUse of highly corrosive and strong oxidizing acids. Exothermic reaction requiring careful temperature control to prevent runaway reactions and formation of byproducts.Large volumes of acidic wastewater, potential for NOx gas release, mixture of ortho and para isomers requiring separation.
Traditional Method 2: Acetylation of 2,4-Dinitroaniline 2,4-Dinitroaniline, Acetic Anhydride (B1165640)Concentrated Sulfuric Acid (catalyst)Moderate temperatureHighUse of corrosive and moisture-sensitive acetic anhydride. The precursor, 2,4-dinitroaniline, is often synthesized under harsh conditions (high temperature and pressure) from hazardous materials like 2,4-dinitrochlorobenzene.Acetic acid, acidic waste from catalyst neutralization.
Greener Alternative 1: Solid Acid Catalysis Acetanilide, Nitric AcidZeolites, ClaysVariesGood to ExcellentReduces the use of corrosive liquid acids. Catalysts can often be recovered and reused.Reduced volume of acidic wastewater.
Greener Alternative 2: Mechanochemical Synthesis Acetanilide, Bismuth(III) nitrate (B79036) pentahydrateMagnesium SulfateSolvent-free, ball millingHighEliminates the need for bulk organic solvents and reduces waste generation.[1] Energy-efficient process.[2]Minimal waste, primarily inorganic salts that can be easier to manage.
Greener Alternative 3: Dinitrogen Pentoxide Nitration Acetanilide, Dinitrogen PentoxideLiquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE)Mild conditions (e.g., 20°C)HighDinitrogen pentoxide is a powerful nitrating agent but can be explosive.[3] TFE is a greenhouse gas, but it can be recycled within the process.[3] Reduces acidic waste significantly.[3]Minimal acidic waste.[3]

Experimental Protocols

Traditional Method 1: Direct Dinitration of Acetanilide

Principle: Acetanilide is treated with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). The acetyl group is an ortho-, para-directing group, and under forcing conditions, dinitration occurs.

Procedure:

  • In a flask immersed in an ice-salt bath, carefully add 10 mL of concentrated sulfuric acid to 5 g of acetanilide with constant stirring.

  • Cool the mixture to below 5 °C.

  • Separately, prepare a nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried.

  • The crude product can be recrystallized from ethanol.

Traditional Method 2: Acetylation of 2,4-Dinitroaniline

Principle: The amino group of 2,4-dinitroaniline is acetylated using acetic anhydride with a catalytic amount of sulfuric acid.

Procedure:

  • In a round-bottom flask, suspend 5 g of 2,4-dinitroaniline in 20 mL of acetic anhydride.

  • With caution, add 0.5 mL of concentrated sulfuric acid dropwise to the stirred suspension.

  • Heat the mixture gently on a water bath at 50-60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.

  • Stir the mixture until the excess acetic anhydride is hydrolyzed and the product solidifies.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude this compound from ethanol.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the two traditional synthesis routes for this compound and highlights their environmental and safety considerations.

G cluster_0 Traditional Method 1: Direct Dinitration cluster_1 Traditional Method 2: Acetylation Acetanilide Acetanilide Reaction1 Nitration Reaction Acetanilide->Reaction1 Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Reaction1 Product1 This compound Reaction1->Product1 Waste1 Acidic Wastewater, NOx gases Reaction1->Waste1 Hazard1 Highly Corrosive, Exothermic Reaction1->Hazard1 Dinitroaniline 2,4-Dinitroaniline Reaction2 Acetylation Reaction Dinitroaniline->Reaction2 Acetylation_Reagents Acetic Anhydride + H2SO4 (cat.) Acetylation_Reagents->Reaction2 Product2 This compound Reaction2->Product2 Waste2 Acetic Acid, Acidic Waste Reaction2->Waste2 Hazard2 Corrosive Reagents Reaction2->Hazard2

Caption: Traditional synthesis routes to this compound.

The next diagram provides a conceptual overview of a greener synthesis approach, emphasizing the reduction of hazardous materials and waste.

G Start Starting Material (e.g., Acetanilide) Reaction Greener Synthesis Start->Reaction Green_Reagent Greener Nitrating Agent (e.g., Solid Acid, Bi(NO3)3) Green_Reagent->Reaction Green_Condition Greener Reaction Conditions (e.g., Solvent-free, Mechanochemistry) Green_Condition->Reaction Product This compound Reaction->Product Reduced_Waste Reduced Waste Stream Reaction->Reduced_Waste Improved_Safety Improved Safety Profile Reaction->Improved_Safety

Caption: Conceptual workflow for a greener synthesis of this compound.

Conclusion

While traditional methods for synthesizing this compound are well-established, they are associated with significant environmental and safety concerns, primarily due to the use of strong acids and the generation of hazardous waste. The development of greener alternatives, such as those employing solid acid catalysts, mechanochemistry, or less hazardous nitrating agents, offers promising pathways to mitigate these impacts. These modern approaches align with the principles of green chemistry by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. For researchers and the chemical industry, the adoption of these greener methodologies is a crucial step towards more sustainable chemical manufacturing.

References

A Comparative Guide to the Hydrolysis of 2,4-Dinitroacetanilide Under Diverse Catalytic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Hydrolysis Conditions

The hydrolysis of anilides, such as 2,4-dinitroacetanilide, is significantly influenced by the pH of the reaction medium. The reaction can proceed through acid-catalyzed, base-catalyzed, and neutral (uncatalyzed) pathways. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the amide bond more susceptible to nucleophilic attack compared to unsubstituted acetanilide.

  • Acidic Conditions: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of acetic acid and 2,4-dinitroaniline (B165453).

  • Basic Conditions: Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the amide. This also proceeds through a tetrahedral intermediate. The breakdown of this intermediate is often the rate-determining step and can be influenced by the stability of the leaving group, the 2,4-dinitroaniline anion. Studies on N-alkyl-2,4-dinitroacetanilides indicate that the reaction proceeds via a rate-limiting formation of a tetrahedral intermediate, which then decomposes to products.

  • Neutral Conditions: In the absence of acid or base catalysts, the hydrolysis of amides is generally very slow. The reaction relies on the direct nucleophilic attack of a water molecule on the carbonyl carbon. For compounds with highly activated carbonyl groups, such as this compound, this pathway may be observable, but it is expected to be significantly slower than the catalyzed reactions.

Due to the lack of specific quantitative data for this compound in the provided search results, a direct comparison of reaction rates in a tabular format cannot be presented. However, based on general principles of amide hydrolysis, the relative rates are expected to follow the order: basic > acidic >> neutral.

Experimental Protocols

The following is a generalized experimental protocol for studying the kinetics of this compound hydrolysis. This protocol can be adapted for acidic, basic, or neutral conditions by modifying the composition of the reaction medium.

Objective: To determine the rate constant for the hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Hydrochloric acid (for acidic conditions)

  • Sodium hydroxide (for basic conditions)

  • Buffer solutions of desired pH (for neutral and specific pH studies)

  • Spectrophotometer (UV-Vis)

  • Thermostatted water bath or cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile) to ensure solubility.

    • Prepare aqueous solutions of the desired catalyst (HCl or NaOH) or buffer at the required concentration.

  • Kinetic Measurement:

    • Equilibrate the catalyst or buffer solution to the desired temperature in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the temperature-equilibrated reaction medium in the cuvette. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.

    • Immediately start monitoring the change in absorbance at a predetermined wavelength. The wavelength should be chosen where there is a significant difference in absorbance between the reactant (this compound) and one of the products (2,4-dinitroaniline). The formation of 2,4-dinitroaniline can typically be monitored in the visible region.

    • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant for the catalyzed reaction can be obtained by dividing k_obs by the concentration of the catalyst (acid or base).

    • The effect of temperature on the reaction rate can be studied by performing the experiment at different temperatures and using the Arrhenius equation to calculate the activation energy.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed mechanisms for the acid- and base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds through the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.

AcidHydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: C-N Bond Cleavage This compound This compound Protonated Amide Protonated Amide This compound->Protonated Amide + H+ Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Protonated Amide->Tetrahedral Intermediate 1 + H2O Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Tetrahedral Intermediate 1->Tetrahedral Intermediate 2 - H+ Products 2,4-Dinitroaniline + Acetic Acid Tetrahedral Intermediate 2->Products + H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the base-catalyzed mechanism, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the products.

BaseHydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: C-N Bond Cleavage (Rate-Determining) cluster_step3 Step 3: Protonation This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- Products 2,4-Dinitroaniline Anion + Acetic Acid Tetrahedral Intermediate->Products Final Products 2,4-Dinitroaniline + Acetate Products->Final Products + H2O

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a kinetic study of this compound hydrolysis.

ExperimentalWorkflow A Prepare Stock Solutions (this compound, Acid/Base/Buffer) B Equilibrate Reaction Medium to Desired Temperature A->B C Initiate Reaction by Mixing B->C D Monitor Absorbance Change over Time (Spectrophotometry) C->D E Data Acquisition D->E F Data Analysis (Plot ln(A∞-At) vs. time) E->F G Determine Pseudo-First-Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k) G->H I Repeat at Different Temperatures G->I J Calculate Activation Parameters (Arrhenius Plot) I->J

Caption: General experimental workflow for kinetic studies of hydrolysis.

Safety Operating Guide

Proper Disposal of 2,4-Dinitroacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2,4-Dinitroacetanilide are critical for maintaining a safe laboratory environment and ensuring environmental protection. As with many nitroaromatic compounds, this compound should be treated as hazardous waste due to its potential toxicity and reactivity. This guide provides a procedural framework for the safe handling and disposal of this compound.

Key Hazards and Safety Precautions

Based on data for the analogous compound 2,4-Dinitroaniline, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It may also cause damage to organs through prolonged or repeated exposure.[2][5] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3][5] Nitro compounds can be flammable and may decompose violently at elevated temperatures.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat, must be worn when handling this chemical.[2] All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.

Quantitative Data for 2,4-Dinitroaniline (as a surrogate for this compound)

PropertyValue
Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 188 °C
Flash Point 224 °C
Density 1.61 g/cm³ at 20 °C
Solubility in Water Insoluble

Note: This data is for 2,4-Dinitroaniline and should be used as a guideline for this compound.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal company.

1. Waste Segregation and Collection:

  • Solid Waste: Collect surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.

  • Contaminated Materials: Any items contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be placed in the designated solid hazardous waste container.

  • Solutions: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container. Do not mix incompatible waste streams.

2. Labeling of Hazardous Waste Containers: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Spill Management:

  • In the event of a small spill, first, remove all sources of ignition.

  • Dampen the solid spill material with a suitable solvent like acetone (B3395972) to prevent dust from becoming airborne.

  • Carefully transfer the dampened material to a designated hazardous waste container.

  • Use absorbent paper dampened with the same solvent to clean the affected area.

  • Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.

  • Wash the contaminated surface with the solvent followed by a soap and water solution.

  • Do not re-enter the area until it has been verified as clean by a safety officer.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone).

  • The rinsate from the cleaning process must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (if available) or detailed information about the chemical waste.

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid, Solution, Contaminated Material) B Segregate into appropriate hazardous waste containers (Solid or Liquid) A->B C Label container with: 'Hazardous Waste' 'this compound' Hazards & Date B->C D Store in a designated, secure, and well-ventilated area C->D E Use secondary containment D->E F Contact Institutional EHS or Licensed Waste Disposal Company E->F G Provide Waste Information F->G H Schedule Waste Pickup G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Dinitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 2,4-Dinitroacetanilide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

While specific GHS classifications for this compound are not detailed in the available documentation, the related compound 2,4-Dinitroaniline is classified as acutely toxic (fatal if swallowed, in contact with skin, or if inhaled), may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects.[1][2][3] It is prudent to handle this compound with a similar level of caution.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, based on available safety information.[4]

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes.
Skin Protection Nitrile rubber gloves. A complete chemical-resistant suit may be necessary depending on the scale of work.To prevent skin contact with the substance.[4]
Respiratory Protection A particulate filter respirator is recommended, especially where dust formation is possible. In case of inadequate ventilation, a full-face supplied air respirator should be used.[5]To prevent inhalation of harmful dust.
Footwear Protective shoes.[6]To protect feet from spills.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep away from heat and sources of ignition.[4]

  • Avoid the formation of dust during handling.[1][4]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling the substance.[1]

  • Keep the container tightly closed when not in use.[4]

3. Storage:

  • Store in a cool, well-ventilated place.[4]

  • Keep containers tightly closed.[4]

  • Store away from strong acids, strong bases, and oxidizing agents.

Disposal Plan

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.[6]

  • Do not mix with other waste streams.[5]

2. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[7]

  • Wear appropriate PPE, including respiratory protection.[1][5]

  • If it is a solid, dampen the spilled material with a suitable solvent like acetone (B3395972) to prevent dust from becoming airborne.[6]

  • Carefully sweep or scoop up the material and place it in a suitable container for disposal.[1][5]

  • Clean the spill area with a solvent followed by soap and water.[6]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed disposal company.[5]

  • The waste material must be disposed of in accordance with local, regional, and national regulations.[5][7]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Prepare for Handling ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling storage Store in a Cool, Well-Ventilated Place handling->storage spill Spill Occurs handling->spill If Spill waste_collection Collect Waste in Labeled, Sealed Container handling->waste_collection storage->handling spill_response Spill Response: 1. Evacuate 2. Wear PPE 3. Contain & Clean Up spill->spill_response spill_response->waste_collection disposal Dispose via Licensed Waste Disposal Company waste_collection->disposal end End: Decontaminate & Remove PPE disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dinitroacetanilide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.